molecular formula C9H8BrNO B12058499 6-Bromoisoquinoline hydrate

6-Bromoisoquinoline hydrate

Cat. No.: B12058499
M. Wt: 226.07 g/mol
InChI Key: CCJJCUAAVVDVNF-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline hydrate is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoisoquinoline hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoisoquinoline hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromoisoquinoline;hydrate

InChI

InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2

InChI Key

CCJJCUAAVVDVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Br.O

Origin of Product

United States

Foundational & Exploratory

6-Bromoisoquinoline Hydrate: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in library synthesis stemming from a lack of rigorous physicochemical profiling of starting materials. 6-Bromoisoquinoline hydrate is a prime example of a privileged scaffold where understanding its solid-state properties—specifically its hydration—is critical for downstream success. This whitepaper provides an in-depth technical analysis of 6-bromoisoquinoline hydrate, detailing its physical properties, chemical reactivity, and validated protocols for its application in medicinal chemistry and materials science.

Physicochemical Profiling and Structural Causality

The isoquinoline core is a well-established pharmacophore in medicinal chemistry. The introduction of a bromine atom at the 6-position provides a highly reactive electrophilic site, while the water of hydration significantly alters the compound's benchtop handling characteristics[1].

Why the Hydrate Form?

In my experience, anhydrous heteroaromatics are often highly hygroscopic, leading to unpredictable water absorption during storage. This variability introduces stoichiometric errors during sensitive catalytic reactions. The hydrate form (C9H6BrN·H2O) incorporates water molecules directly into its crystal lattice, stabilizing the solid-state structure[1]. This results in a predictable molecular weight (226.07 g/mol ) and a consistent melting point range of 52–57 °C[1], making it the preferred form for industrial and academic research[1].

Quantitative Data Summary

Table 1 summarizes the critical physicochemical parameters required for experimental design.

PropertyValueReference
IUPAC Name 6-bromoisoquinoline;hydrate2[2]
Molecular Formula C9H8BrNO (C9H6BrN·H2O)1[1]
Molecular Weight 226.07 g/mol
Melting Point 52–57 °C
Appearance Solid
CAS Number 34784-05-9 (Base)2[2]

Chemical Reactivity and Mechanistic Pathways

The strategic placement of the bromine atom at the 6-position is not arbitrary. The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect, which activates the C-Br bond toward oxidative addition by transition metals[1]. This makes 6-bromoisoquinoline hydrate an exceptional precursor for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings[1].

SuzukiCoupling Start 6-Bromoisoquinoline Hydrate (Electrophile) OxAdd Oxidative Addition (Pd insertion at C-Br) Start->OxAdd Reacts with PdCat Pd(0) Catalyst Activation PdCat->OxAdd Catalyzes TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate RedElim->PdCat Regenerates Pd(0) Product C6-Functionalized Isoquinoline Derivative RedElim->Product Yields

Palladium-catalyzed cross-coupling workflow for 6-Bromoisoquinoline.

Applications in Drug Development

6-Bromoisoquinoline serves as a foundational building block in the synthesis of complex pharmaceutical agents[3]. By leveraging the reactivity of the 6-bromo position, medicinal chemists can rapidly generate diverse molecular libraries to explore structure-activity relationships (SAR)[1].

Key therapeutic areas include:

  • Oncology: Derivatives are frequently evaluated as inhibitors of key signaling pathways, such as CDK8/19 and Topoisomerase I, which are critical for cancer cell proliferation[4].

  • Neurology: The scaffold is utilized in the development of neuroprotective drugs targeting central nervous system disorders[3].

BioPathway Drug 6-Substituted Isoquinoline Derivative Target CDK8/19 Complex (Kinase Target) Drug->Target Binds & Inhibits Pathway Wnt/β-catenin Signaling (Downregulated) Target->Pathway Suppresses Outcome Inhibition of Tumor Cell Proliferation Pathway->Outcome Leads to

Mechanism of action for isoquinoline derivatives in oncology.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a validation checkpoint.

Protocol 1: Stoichiometric Preparation of the Hydrate

Causality: A common failure point in library synthesis is ignoring the water of hydration. Using the anhydrous molecular weight (208.05 g/mol ) instead of the hydrate molecular weight (226.07 g/mol ) results in an ~8% stoichiometric deficit[2]. This leaves unreacted coupling partners and can poison the palladium catalyst.

  • Calculation: Calculate all molar equivalents based strictly on MW = 226.07 g/mol .

  • Handling: Weigh the solid quickly in ambient conditions. The hydrate form is stable and does not require a glovebox for standard weighing[1].

  • Validation: Perform a Karl Fischer titration on a bulk batch upon receipt to confirm the exact water content (target ~7.9% w/w for monohydrate).

Protocol 2: Standard Suzuki-Miyaura Cross-Coupling

Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) species. Rigorous degassing is non-negotiable.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 6-bromoisoquinoline hydrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Note: The base is required to activate the boronic acid for the transmetalation step.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (30% EtOAc in petroleum ether). The starting material has an Rf of ~0.6[5]. Disappearance of this spot, coupled with LC-MS confirmation of the expected [M+H]+ mass, validates successful cross-coupling over homocoupling side reactions.

Safety and Toxicity Profile

When handling 6-bromoisoquinoline hydrate, strict adherence to safety protocols is required. According to GHS classifications[2]:

  • Hazards: Harmful if swallowed (H302) and causes serious eye irritation (H319)[2].

  • Handling: Always operate within a certified chemical fume hood. Utilize appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles (P280)[2]. In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338)[2][6].

References

  • Benchchem. "6-Bromoisoquinoline hydrate | Benchchem: Chemical and Physical Properties."
  • Chem-Impex. "6-Bromoisoquinoline - Chem-Impex."
  • Sigma-Aldrich. "6-Bromoisoquinoline 97 34784-05-9 - Sigma-Aldrich."
  • PubChem. "6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem."
  • ChemicalBook. "6-Bromoisoquinoline synthesis - ChemicalBook."

Sources

Synthesis Pathways for 6-Bromoisoquinoline Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Retrosynthetic Rationale & Mechanistic Strategy

In medicinal chemistry and optoelectronic materials science, 6-bromoisoquinoline is a highly sought-after privileged pharmacophore[1]. It serves as a critical synthetic intermediate for cross-coupling reactions and the development of complex molecular architectures, such as CXCR4 antagonists. However, synthesizing this specific isomer presents a unique regiochemical challenge.

The Causality of Regioselectivity

Direct electrophilic bromination of the bare isoquinoline core (e.g., utilizing N-bromosuccinimide in concentrated sulfuric acid) fails to produce the 6-bromo isomer. Instead, it predominantly yields2[2]. This occurs because the strongly acidic conditions protonate the isoquinoline nitrogen, severely deactivating the heteroaromatic ring. Consequently, electrophilic attack is directed to the 5- and 8-positions, where the resulting transition state best stabilizes the positive charge without disrupting the aromaticity of the adjacent pyridinium ring.

To bypass this limitation, a "bottom-up" retrosynthetic approach is mandatory. By utilizing 2 as the starting material, the bromine atom is pre-installed[2]. Because the para-substituted benzaldehyde is symmetric at its ortho positions (C2 and C6), the subsequent cyclization inherently guarantees 100% regioselectivity for the 6-bromo isomer, eliminating the need for complex isomer separation.

The Modified Pomeranz-Fritsch Synthesis Pathway

Hydrate Formation Kinetics

The final product is frequently isolated as 6-bromoisoquinoline hydrate . The basic nitrogen of the isoquinoline ring acts as a strong hydrogen-bond acceptor. During the final crystallization step from an organic/aqueous biphasic system, water molecules are thermodynamically incorporated into the crystal lattice. This hydrated state is favored under ambient conditions and provides superior handling characteristics by mitigating the severe hygroscopicity of the anhydrous free base.

Pathway A 4-Bromobenzaldehyde + Acetal B Imine (Schiff Base) A->B Toluene, Reflux Dean-Stark C Phosphonate Intermediate B->C 1. Ethyl chloroformate 2. P(OMe)3 D 6-Bromoisoquinoline (Anhydrous) C->D TiCl4, DCM 40°C, 6 days E 6-Bromoisoquinoline Hydrate D->E Aqueous Workup Crystallization

Overall synthetic pathway for 6-bromoisoquinoline hydrate.

Self-Validating Experimental Protocol

The following protocol details the TiCl4-mediated synthesis. Every phase is designed as a self-validating system to ensure quality control before proceeding to the next step.

Phase 1: Imine Condensation
  • Reaction Setup: Charge a round-bottom flask with 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L)[4].

  • Reflux: Heat the mixture to reflux under a Dean-Stark condenser for 12 hours.

    • Causality & Validation: The Dean-Stark trap leverages Le Chatelier's principle by continuously removing water to drive the equilibrium toward the Schiff base. The reaction is validated when the theoretical volume of water (approx. 29 mL) collects in the trap, indicating quantitative imine formation.

  • Concentration: Concentrate the solution under vacuum to remove the toluene solvent.

Phase 2: Phosphonate Activation
  • Electrophilic Activation: Dissolve the crude residue in anhydrous THF and cool to -10 °C. Add ethyl chloroformate (193.3 mL, 1782 mmol) dropwise. Stir for 10 minutes, then allow warming to room temperature[5].

  • Phosphonate Trapping: Add trimethyl phosphite (249.6 mL, 1782.0 mmol) dropwise to the reaction mixture. Stir for 10 hours at room temperature.

    • Causality: The ethyl chloroformate forms a highly electrophilic iminium salt, which is immediately trapped by the phosphite to form a stable phosphonate intermediate, preventing the degradation pathways typical of classical imines.

  • Solvent Removal: Evaporate the THF under vacuum.

Phase 3: Lewis Acid Cyclization & Hydrate Isolation
  • Cyclization: Dissolve the residue in anhydrous dichloromethane (DCM, 1.5 L) and cool to 0 °C. Add titanium tetrachloride (1.2 L, 6480 mmol) dropwise. Stir the reaction mixture at 40 °C for 6 days[4].

    • Causality: TiCl4 coordinates with the acetal oxygens, generating a highly reactive oxocarbenium ion that undergoes rapid intramolecular electrophilic aromatic substitution.

  • Quenching: Pour the mixture over crushed ice. Adjust the pH to 8–9 using aqueous 6N NaOH to neutralize the Lewis acid and precipitate titanium dioxide. Extract the suspension three times with ethyl acetate (EtOAc)[5].

  • Acid-Base Purification (Self-Validating Step): Extract the combined organic layer with 3M HCl.

    • Validation: The basic 6-bromoisoquinoline (pKa ~5.4) protonates and migrates entirely to the aqueous phase. Neutral and acidic impurities remain in the organic layer. This phase migration provides immediate visual and chemical validation of the target core's presence[4].

  • Neutralization: Adjust the acidic aqueous phase to pH 7–8 with 3N NaOH and extract twice with EtOAc. Dry over anhydrous sodium sulfate.

  • Hydrate Crystallization: Concentrate the organic layer under reduced pressure. Dissolve the crude compound in a minimum amount of DCM and mix with pentane (containing trace aqueous moisture from ambient/solvent sources) to precipitate 6-bromoisoquinoline hydrate as a light brown solid[4].

Workflow Step1 1. Condensation Reflux in toluene (12h). Validate: Water in Dean-Stark Step2 2. Activation Ethyl chloroformate (-10°C), then P(OMe)3 (RT, 10h) Step1->Step2 Step3 3. Cyclization TiCl4 in DCM (0°C to 40°C). Stir for 6 days Step2->Step3 Step4 4. Quench Pour into ice, NaOH to pH 8-9. Extract with EtOAc Step3->Step4 Step5 5. Acid-Base Validation Extract with 3M HCl (target in aqueous). Neutralize to pH 8, extract to EtOAc Step4->Step5 Step6 6. Hydrate Isolation Concentrate & crystallize from DCM/pentane with trace water Step5->Step6

Step-by-step experimental workflow and phase validations.

Quantitative Data & Method Comparison

The table below summarizes the quantitative metrics comparing the modified TiCl4 pathway against the classical acid-catalyzed approach.

ParameterModified TiCl4 PathwayClassical Acid Pathway
Primary Reagents Ethyl chloroformate, P(OMe)3, TiCl4H2SO4, P2O5 (Eaton's Reagent)
Average Yield 35% - 45%[4]14% - 22%[3]
Regioselectivity 100% (6-bromo isomer)100% (6-bromo isomer)
Reaction Time ~7 days (6 days for cyclization)[4]24 - 48 hours
Scalability High (Kilogram scale proven)[4]Low (Severe polymerization issues)
Purification Method Acid-Base Extraction[5]Column Chromatography[3]

References

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds - MDPI URL: [Link]

Sources

6-Bromoisoquinoline hydrate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: March 2026

Precision Chemistry for Drug Discovery Scaffolds

Chemical Identity & Crystallographic Nuances

In the realm of heterocyclic building blocks, 6-Bromoisoquinoline is a critical scaffold, particularly for the synthesis of kinase inhibitors and isoquinoline-based alkaloids.[1] While the anhydrous form is the standard reference in most databases, the hydrate form (typically a monohydrate) is frequently the actual physical species handled in the laboratory due to the hygroscopic nature of the isoquinoline nitrogen and the lattice stability provided by water molecules.

Core Identifiers
PropertySpecificationTechnical Note
Compound Name 6-Bromoisoquinoline MonohydrateOften labeled simply as "6-Bromoisoquinoline" with water content noted on CoA.
CAS Number (Hydrate) 1779945-55-9 Specific registry number for the hydrated crystal lattice.
CAS Number (Parent) 34784-05-9 The dominant commercial identifier used by vendors (Sigma, Fisher) for both anhydrous and hydrated forms.
Molecular Formula C₉H₆BrN[2][3][4][5][6][7][8][9][10] · H₂O Stoichiometry is typically 1:1 (Monohydrate).
Molecular Weight 226.07 g/mol Critical: Use this value for molarity calculations, not the anhydrous weight (208.06 g/mol ).
Appearance Off-white to light brown solidColoration darkens upon oxidation; store under inert gas if possible.
Solubility DMSO, Methanol, DCMLimited solubility in water; soluble in dilute acids due to protonation of the N-2 position.
Structural Visualization

The following diagram illustrates the core scaffold and the specific hydration interaction that stabilizes the crystal lattice.

ChemicalIdentity Isoq Isoquinoline Core (Bicyclic Aromatic) Pos6 C-6 Position (Bromine Handle) Isoq->Pos6 Electrophilic Site (Cross-Coupling) PosN N-2 Position (Basic Nitrogen) Isoq->PosN H-Bond Acceptor Water H₂O (Lattice Water) PosN->Water Hydrogen Bonding (Hydrate Formation)

Figure 1: Structural taxonomy of 6-Bromoisoquinoline Hydrate, highlighting the reactive C-6 bromine and the N-2 nitrogen responsible for hydration.

Synthetic Utility: The C-6 Reactivity Profile

The strategic value of 6-Bromoisoquinoline lies in the C-6 bromine substituent .[4] Unlike the more electron-deficient C-1 position (which is susceptible to nucleophilic aromatic substitution,


), the C-6 position is electronically distinct, making it an ideal candidate for palladium-catalyzed cross-coupling reactions.
Primary Reaction Pathways
  • Suzuki-Miyaura Coupling: The most common application. It couples the isoquinoline core with aryl or heteroaryl boronic acids to create biaryl systems, a structural motif prevalent in Rho-kinase (ROCK) inhibitors [1].

  • Buchwald-Hartwig Amination: Used to introduce amine functionalities at the C-6 position, crucial for tuning solubility and hydrogen-bond donor/acceptor profiles in drug candidates.

  • Heck Reaction: Facilitates the introduction of alkenyl groups.

Mechanistic Insight: The oxidative addition of


 into the 

bond at position 6 is the rate-determining step. The presence of the pyridine-like nitrogen at position 2 exerts an electron-withdrawing effect, slightly deactivating the C-6 position compared to a standard bromobenzene, but it remains highly reactive under standard catalytic conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a validated method for coupling 6-Bromoisoquinoline hydrate with an aryl boronic acid. This workflow accounts for the hydrate's water content and emphasizes the exclusion of oxygen to preserve catalyst activity.

Target Reaction: Synthesis of 6-(4-Methoxyphenyl)isoquinoline.

Reagents & Stoichiometry
  • Substrate: 6-Bromoisoquinoline hydrate (1.0 equiv, MW: 226.07)[3][8]

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1][11]

Step-by-Step Methodology
  • Molarity Correction:

    • Critical Step: When weighing the starting material, ensure you use the molecular weight of the hydrate (226.07 g/mol ). Using the anhydrous weight (208.06) will result in an 8.6% under-loading of the substrate relative to the boronic acid.

  • Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Solvents (Dioxane and Water) must be sparged with Argon or Nitrogen for at least 20 minutes prior to use.[1] Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acids or catalyst oxidation).

  • Reaction Assembly:

    • In a Schlenk tube or microwave vial, combine the 6-Bromoisoquinoline hydrate, boronic acid, and

      
      .
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject degassed 1,4-Dioxane followed by the 2M

      
       solution.[11]
      
  • Thermal Activation:

    • Standard Heating: 90°C for 12–16 hours under inert atmosphere.

    • Microwave: 120°C for 30–60 minutes (preferred for high-throughput screening).

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[1][11]

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .
      
    • Purification: Flash column chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: Hexanes:EtOAc gradient (typically 10% to 40% EtOAc). The isoquinoline nitrogen makes the product slightly polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

Workflow Logic Diagram

SuzukiProtocol Start Start: Weigh Reagents (Correct for Hydrate MW) Degas Degas Solvents (Argon Sparge 20m) Start->Degas Preparation Mix Combine & Seal (Inert Atmosphere) Degas->Mix Assembly Heat Reaction: 90°C / 12h (Pd Oxidative Addition) Mix->Heat Activation Workup Extraction (EtOAc/Water) Remove Pd Residues Heat->Workup Completion Purify Flash Chromatography (Hex:EtOAc + 1% TEA) Workup->Purify Isolation

Figure 2: Operational workflow for the Suzuki coupling of 6-Bromoisoquinoline hydrate, emphasizing the critical degassing step.

Pharmaceutical Relevance

6-Bromoisoquinoline is a "privileged scaffold" in medicinal chemistry.[8][10] Its derivatives are extensively researched for:

  • Rho-Kinase (ROCK) Inhibition: ROCK inhibitors (e.g., Fasudil analogs) are used to treat glaucoma and cardiovascular diseases. The isoquinoline ring mimics the adenine ring of ATP, binding to the kinase active site [2].

  • Antitumor Agents: 6-substituted isoquinolines have shown efficacy in targeting topoisomerase I and II.

  • Neuroprotection: Derivatives are explored for their ability to modulate CNS targets involved in neurodegeneration.

Handling & Safety Profile
  • Hygroscopicity: The hydrate form is relatively stable but can absorb additional atmospheric moisture. Store in a desiccator.

  • GHS Classification:

    • Warning: Acute Toxicity, Oral (Category 4).[2]

    • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C (refrigerated) to prevent slow oxidation (browning) over months [3].

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of 6-Bromoisoquinoline hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. By integrating foundational principles with practical, field-proven insights, this guide serves as a comprehensive resource for the complete spectroscopic characterization of this important synthetic intermediate.

Introduction: The Analytical Imperative for 6-Bromoisoquinoline Hydrate

6-Bromoisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for novel therapeutic agents and functional materials.[1] Its chemical reactivity is significantly influenced by the bromine substituent on the isoquinoline core. The compound often exists as a hydrate, where water molecules are incorporated into the crystal lattice, potentially affecting its physical properties and stability.[2][3]

A rigorous and unambiguous confirmation of its molecular structure and the presence of hydration is therefore not merely a quality control checkpoint but a foundational requirement for its application in any research or development pipeline. This guide establishes a multi-technique spectroscopic protocol designed to provide orthogonal data points that, when synthesized, deliver an unassailable structural confirmation.

Foundational Analysis: Molecular Structure & Isotopic Signature

Before delving into the spectroscopic data, it is crucial to understand the molecule's basic structural features, which dictate the expected spectral outcomes.

  • Molecular Formula: C₉H₆BrN · H₂O

  • Molecular Weight (Hydrate): ~226.07 g/mol [3][4]

  • Molecular Weight (Anhydrous): ~208.06 g/mol [5]

A key feature of this molecule is the presence of a bromine atom. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes: ⁷⁹Br and ⁸¹Br. This isotopic distribution imparts a highly characteristic signature in mass spectrometry, a critical self-validating feature we will explore in Section 5.

Caption: Structure of 6-Bromoisoquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expertise & Causality: Experimental Design Choices
  • Choice of Spectrometer: A 400 MHz (or higher) spectrometer is recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving the closely spaced signals in the aromatic region of the spectrum and simplifying the interpretation of spin-spin coupling patterns.[6]

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike chloroform-d (CDCl₃), it readily dissolves the hydrate without sequestering the water molecule. Furthermore, the residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region typically free of signals from the analyte. Most importantly, the water of hydration will appear as a distinct, exchangeable peak (often around 3.3 ppm), providing direct evidence of its presence.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 6-Bromoisoquinoline hydrate and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[6]

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence.

    • Spectral Width: 0-12 ppm.[6]

    • Scans: 16-64 scans to ensure a good signal-to-noise ratio.[6]

    • Relaxation Delay: 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.[6]

    • Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census. The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the chemical shifts of the aromatic protons, pushing them downfield. Protons closer to the nitrogen (H-1, H-3) are typically the most deshielded.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.3s-
H-3~8.6dJ(3,4) ≈ 5.8
H-4~7.8dJ(4,3) ≈ 5.8
H-5~8.2dJ(5,7) ≈ 1.5 (meta)
H-7~7.9ddJ(7,8) ≈ 8.8, J(7,5) ≈ 1.5
H-8~8.1dJ(8,7) ≈ 8.8
H₂O (hydrate)~3.3s (broad)-

Note: Predicted values are based on analysis of similar heterocyclic systems. Actual values may vary slightly.[6][7][8]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Carbons directly attached to electronegative atoms (N and Br) and those in close proximity will have their chemical shifts significantly altered. Aromatic carbons typically resonate between 120-150 ppm.[1][6]

Carbon AssignmentPredicted δ (ppm)Rationale
C-1~152Carbon adjacent to N (imine-like), highly deshielded.
C-3~144Carbon adjacent to N, deshielded.
C-4~121Shielded relative to other carbons on the pyridine ring.
C-4a~135Quaternary carbon at ring junction.
C-5~129Aromatic CH.
C-6~122Carbon attached to Br, signal influenced by heavy atom.
C-7~133Aromatic CH.
C-8~128Aromatic CH.
C-8a~136Quaternary carbon at ring junction.

Note: Predicted values are based on typical chemical shift ranges for aromatic and heterocyclic carbons.[1][9]

Infrared (IR) Spectroscopy: Probing Functional Groups & Hydration

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: Experimental Design Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[2] It requires minimal to no sample preparation, eliminating the need for KBr pellets which can introduce atmospheric moisture artifacts.[10][11] The solid sample is simply pressed against an ATR crystal (e.g., diamond or ZnSe) ensuring good contact for analysis.[2][11] This provides a clean, reproducible spectrum of the bulk material.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

  • Sample Application: Place a small amount of the 6-Bromoisoquinoline hydrate powder onto the ATR crystal.[2]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface.[10]

  • Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[12]

IR Spectral Analysis

The IR spectrum of 6-Bromoisoquinoline hydrate will be characterized by several key absorption bands. The definitive proof of hydration comes from a broad absorption band in the O-H stretching region.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3200-3550O-H stretch (hydrogen-bonded)Water of HydrationBroad
~3000-3100C-H stretchAromatic C-HMedium
~1600-1450C=C and C=N ring stretchingIsoquinoline CoreStrong
~1000-1200C-Br stretchAryl BromideMedium
~650-880C-H out-of-plane bendAromatic C-HStrong

Source for typical absorption ranges:[13][14][15]

Mass Spectrometry (MS): Molecular Weight & Fragmentation

Mass spectrometry provides the definitive molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Expertise & Causality: Experimental Design Choices
  • Ionization Technique: Electrospray Ionization (ESI) is an ideal "soft" ionization method.[16] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source, which is perfect for confirming the molecular weight.[17][18] This is especially useful for thermally labile compounds.[17]

  • Analysis Mode: Positive ion mode is selected because the nitrogen atom in the isoquinoline ring is basic and readily accepts a proton to form the [M+H]⁺ ion.[17]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount (0.1%) of formic acid to facilitate protonation.[6][19]

  • Instrumentation: Infuse the sample solution directly into the ESI source via a syringe pump or through an LC system (LC-MS).[6]

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).[6]

Analysis of the Mass Spectrum

The mass spectrum will provide two crucial pieces of information: the molecular weight of the anhydrous molecule and its characteristic fragmentation. Note that the water of hydration is typically lost during the vaporization/ionization process.

  • The Molecular Ion (M⁺) / Protonated Molecule ([M+H]⁺):

    • The most critical feature is the isotopic signature of bromine . You will observe two peaks of nearly equal intensity separated by 2 m/z units.[6]

    • For the protonated anhydrous molecule, these peaks will appear at:

      • m/z 208: [C₉H₆⁷⁹BrN + H]⁺

      • m/z 210: [C₉H₆⁸¹BrN + H]⁺ This 1:1 doublet is an unmistakable confirmation of the presence of a single bromine atom.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to induce fragmentation and gain further structural insight. A likely fragmentation pathway involves the loss of neutral molecules. A common fragmentation for isoquinolines is the loss of HCN.[20]

M [M+H]⁺ m/z 208/210 M_HCN [M+H - HCN]⁺ m/z 181/183 M->M_HCN - HCN M_Br [M+H - Br]⁺ m/z 129 M->M_Br - Br•

Caption: Predicted ESI-MS fragmentation pathway for 6-Bromoisoquinoline.

m/z (Observed)Ion FormulaIdentity / Proposed Fragment
208 / 210[C₉H₇BrN]⁺Protonated Molecular Ion ([M+H]⁺)
181 / 183[C₈H₅Br]⁺Loss of hydrogen cyanide (HCN) from the pyridine ring
129[C₉H₇N]⁺Loss of a bromine radical (Br•)

Note: Fragmentation data is based on general principles of mass spectrometry for heterocyclic compounds.[20][21]

Integrated Analysis Workflow: A Self-Validating System

No single technique provides the complete picture. The power of this analytical approach lies in the integration of orthogonal data, creating a self-validating system for structural confirmation.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Structure & MW cluster_2 Functional Groups & Hydration cluster_3 Atom Connectivity Sample 6-Bromoisoquinoline Hydrate Sample MS ESI-MS Analysis Sample->MS IR ATR-FTIR Analysis Sample->IR NMR ¹H & ¹³C NMR Analysis Sample->NMR MW_Confirm Confirm MW = 208/210 (Anhydrous, [M+H]⁺) MS->MW_Confirm Br_Confirm Confirm 1:1 Isotope Pattern (Presence of Br) MS->Br_Confirm Final Structure Verified MW_Confirm->Final Br_Confirm->Final FG_Confirm Confirm Aromatic C-H, C=C, C=N (Isoquinoline Core) IR->FG_Confirm Hydrate_Confirm Confirm Broad O-H Stretch (Presence of H₂O) IR->Hydrate_Confirm FG_Confirm->Final Hydrate_Confirm->Final H_Confirm Confirm Aromatic Proton Environment & Count NMR->H_Confirm C_Confirm Confirm Carbon Skeleton NMR->C_Confirm H_Confirm->Final C_Confirm->Final

Caption: Integrated workflow for the spectroscopic validation of 6-Bromoisoquinoline Hydrate.

Conclusion

The spectroscopic characterization of 6-Bromoisoquinoline hydrate is a systematic process of evidence accumulation. By employing NMR, IR, and MS, we probe the molecule at different levels: atomic connectivity, functional group composition, and overall molecular weight. The concordance of data from these three independent techniques provides a high degree of confidence in the final structural assignment, ensuring the integrity of the material for its intended application in research and development. This guide provides the strategic framework and technical protocols necessary to achieve this definitive analytical outcome.

References

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 7, 2026, from [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved March 7, 2026, from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved March 7, 2026, from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved March 7, 2026, from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved March 7, 2026, from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]

  • PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved March 7, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved March 7, 2026, from [Link]

  • PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved March 7, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved March 7, 2026, from [Link]

Sources

solubility profile of 6-Bromoisoquinoline hydrate in organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 6-Bromoisoquinoline Hydrate .

Technical Characterization & Solvent Selection Guide

Executive Summary

6-Bromoisoquinoline Hydrate (CAS: 1779945-55-9) is a critical halogenated heterocyclic scaffold used extensively in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions.[1]

Effective utilization of this compound requires a precise understanding of its solubility profile, which is governed by its lipophilic aromatic core and the electron-withdrawing bromine substituent.[2] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, it exhibits limited solubility in aqueous media and non-polar alkanes.[2] This guide provides quantitative benchmarks, predictive solvent behaviors, and validated protocols for solubility determination, addressing the specific challenges posed by its low melting point (52–57 °C).[2]

Physicochemical Characterization

Understanding the fundamental properties of the solute is the prerequisite for any solubility study.[2] The hydrate form introduces water molecules into the crystal lattice, potentially altering dissolution kinetics compared to the anhydrous free base.[2]

PropertyValueContext
Compound Name 6-Bromoisoquinoline Hydrate
CAS Number 1779945-55-9 (Hydrate)34784-05-9 (Anhydrous)Ensure correct CAS is referenced for regulatory compliance.[3]
Molecular Weight ~226.07 g/mol (Hydrate)208.06 g/mol (Anhydrous)Use 226.07 for gravimetric calculations involving the hydrate.[2]
Melting Point 52–57 °C Critical: Low melting point implies a risk of "oiling out" rather than crystallizing during heated solubility tests.[2]
LogP (Predicted) ~2.9Moderately lipophilic; suggests good solubility in organic solvents like DCM and EtOAc.[2]
pKa ~4.8–5.0 (Isoquinoline core)Weak base.[2] Solubility in aqueous media is pH-dependent (higher in acidic pH).[2]

Solubility Profile & Solvent Screening

The following data synthesizes experimental values and qualitative assessments based on the compound's structural analogs and functional group interactions.

Quantitative Solubility Benchmarks

Data based on standard ambient temperature (20–25 °C).

Solvent ClassSpecific SolventSolubility (mg/mL)RatingApplication
Polar Aprotic DMF ≥ 30 mg/mL HighReaction solvent; difficult to remove.
Polar Aprotic DMSO ≥ 30 mg/mL HighBiological assays; stock solutions.[2]
Alcohol Ethanol ≥ 30 mg/mL Moderate/HighRecrystallization; green solvent choice.[2]
Chlorinated DCM > 50 mg/mL (Est.)[2]Very HighExtraction; chromatography loading.[2]
Esters Ethyl Acetate SolubleHighStandard extraction solvent.[2]
Aqueous PBS (pH 7.2) < 0.5 mg/mL LowPhysiological simulation; requires co-solvent (e.g., 1:8 EtOH:PBS).[2]
Solvation Mechanism & Solvent Selection Strategy

The solubility of 6-Bromoisoquinoline is driven by


-

stacking interactions
and dipole-dipole forces .
  • Good Solvents (DCM, THF, EtOAc): The polarizable nature of the isoquinoline ring interacts favorably with moderately polar organic solvents.[2]

  • Antisolvents (Hexanes, Heptane): The compound lacks sufficient alkyl chains to interact with aliphatic hydrocarbons, making these ideal for precipitation/crystallization.[2]

  • pH-Switchable Solubility: As a weak base (pyridine-like nitrogen), solubility in water can be drastically increased by adding acid (e.g., 0.1 M HCl), forming the hydrochloride salt.[2]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Synthesis/Reaction Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Recrystallization Purification->Cryst Chrom Chromatography Purification->Chrom NMR CDCl3 or DMSO-d6 Analysis->NMR HPLC ACN/Water or MeOH/Water Analysis->HPLC Toluene Toluene/Xylene (Non-polar, High BP) HighTemp->Toluene Yes (Suzuki) DMF DMF/DMSO (Polar, High BP) HighTemp->DMF Yes (Nucleophilic) THF THF/DCM (Moderate BP) HighTemp->THF No Pair1 Solvent: EtOH Antisolvent: Water Cryst->Pair1 Polar Impurities Pair2 Solvent: EtOAc Antisolvent: Hexane Cryst->Pair2 Non-polar Impurities

Caption: Decision matrix for solvent selection based on thermodynamic requirements and process goals.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (especially hydrate stoichiometry) can affect precise solubility limits, researchers should validate solubility using the following Self-Validating Protocols .

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation point.[2] Applicability: Generating precise data for formulation or process scale-up.[2]

  • Preparation: Weigh excess 6-Bromoisoquinoline Hydrate (approx. 50 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[2]

  • Equilibration:

    • Seal vial tightly.[2]

    • Agitate at constant temperature (e.g., 25 °C) for 24 hours using a rotary shaker or magnetic stir bar.

    • Check: Ensure solid is still present.[2][4] If fully dissolved, add more solid until a suspension persists.[2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Dilute the supernatant (filtrate) with mobile phase (e.g., 100x dilution).[2]

    • Analyze via HPLC-UV (254 nm) against a standard calibration curve.

  • Calculation:

    
    .[2]
    
Protocol B: Dynamic Visual Polythermal Method

Objective: Rapid estimation of solubility vs. temperature (Solubility Curve).[2] Risk Warning: Due to the MP of ~52–57 °C, do not exceed 50 °C to avoid oiling out (liquid-liquid phase separation).[2]

  • Setup: Place a known mass (e.g., 100 mg) in a vial.

  • Titration: Add solvent in small aliquots (100 µL) while heating to a target temperature (e.g., 40 °C).

  • Observation: Record the volume required to dissolve the solid completely.

  • Cooling: Slowly cool the solution and record the temperature at which turbidity (cloud point) reappears.

  • Plot: Construct a Metastable Zone Width (MSZW) chart using the dissolution and cloud point temperatures.[2]

Thermodynamic & Practical Implications

Temperature Dependence (Van't Hoff Analysis)

Solubility (


) typically follows the Van't Hoff equation:


  • Insight: For 6-Bromoisoquinoline, solubility in alcohols (EtOH, MeOH) increases significantly with temperature.[2] However, in chlorinated solvents (DCM), the temperature effect is less pronounced due to already high solubility at room temperature.[2]

Recrystallization Strategy

To purify the compound from synthesis mixtures:

  • Recommended System: Ethanol/Water .[2]

    • Dissolve crude solid in warm Ethanol (40 °C).

    • Add water dropwise until turbidity persists.[2]

    • Cool slowly to 4 °C.

    • Why? The hydrate form is stable in aqueous environments, preventing dehydration issues.[2]

  • Alternative System: EtOAc/Heptane .[2]

    • Dissolve in minimal EtOAc; add Heptane as antisolvent.[2]

Handling "Oiling Out"

If the compound forms a separate liquid layer instead of crystals during heating:

  • Cause: The solution temperature exceeded the depressed melting point of the solute in the solvent.[2]

  • Remedy: Seed the mixture with a pure crystal of 6-Bromoisoquinoline Hydrate at a lower temperature (30–35 °C) to induce nucleation before the oil phase forms.

References

  • PubChem. (n.d.).[2][5] Compound Summary: 6-Bromoisoquinoline.[2][3][6][5][7][8][9] National Library of Medicine.[2] Retrieved from [Link][2]

Sources

The Isoquinoline Scaffold: From Coal Tar to Clinical Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the discovery, chemical evolution, and pharmacological significance of the isoquinoline scaffold (benzo[c]pyridine). From its initial isolation in coal tar by Hoogewerff and van Dorp in 1885 to its status as a privileged structure in modern drug discovery, isoquinoline represents a masterclass in the intersection of organic synthesis and natural product chemistry. This document provides researchers with a mechanistic understanding of the "Big Three" synthetic pathways—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—and details the biosynthetic logic that connects simple amino acids to complex alkaloids like morphine and berberine.

Part 1: The Genesis (1885)

The Coal Tar Isolation The discovery of isoquinoline was a triumph of classical separation science. In 1885, S. Hoogewerff and W.A. van Dorp, working in the Netherlands, sought to characterize the "quinoline" fraction of coal tar. While quinoline (benzo[b]pyridine) had been known since 1834, the presence of its structural isomer remained hypothetical.

The Separation Protocol The breakthrough relied on the differential solubility of sulfate salts.

  • Crude Extraction: The coal tar fraction boiling between 236°C and 243°C was collected.

  • Sulfate Formation: The mixture was treated with sulfuric acid.

  • Fractional Crystallization: Hoogewerff and van Dorp observed that isoquinoline acid sulfate is significantly less soluble in ethanol than quinoline acid sulfate.

  • Isolation: By repeated crystallization of the sulfates, followed by basification, they isolated the pure isoquinoline base (mp 24-25°C), confirming it as the 2-benzopyridine isomer [1].

Visualization: Historical Timeline & Genealogy

IsoquinolineHistory CoalTar Coal Tar (Raw Material) Discovery 1885: Isolation Hoogewerff & van Dorp (Sulfate Crystallization) CoalTar->Discovery Structure Structural Elucidation (Benzo[c]pyridine) Discovery->Structure BN 1893: Bischler-Napieralski (Cyclodehydration) Structure->BN PF 1893: Pomeranz-Fritsch (Acetal Cyclization) Structure->PF PS 1911: Pictet-Spengler (Biomimetic) Structure->PS Papaverine Papaverine (Vasodilator) BN->Papaverine Morphine Morphine (Opioid) PS->Morphine Biosynthetic Logic Quinapril Quinapril (ACE Inhibitor) PS->Quinapril Modern MedChem

Caption: Figure 1.[1] The chronological evolution of isoquinoline chemistry, from coal tar extraction to major synthetic methodologies and clinical applications.

Part 2: The Synthetic Triad

For the medicinal chemist, three "Name Reactions" form the toolkit for constructing the isoquinoline core. Each accesses a different oxidation state or substitution pattern.

The Bischler-Napieralski Reaction (1893)

Mechanism: Cyclodehydration of


-arylethylamides to 3,4-dihydroisoquinolines.[2][3]
  • Reagents: Dehydrating agents such as POCl

    
    , P
    
    
    
    O
    
    
    , or Tf
    
    
    O.[2][4]
  • Key Intermediate: The imidoyl chloride or nitrilium ion.[3]

  • Causality: The dehydrating agent converts the amide oxygen into a leaving group, facilitating intramolecular electrophilic aromatic substitution (EAS). The electron density of the aryl ring is critical; electron-donating groups (EDGs) accelerate the closure [2].

The Pictet-Spengler Reaction (1911)

Mechanism: Condensation of a


-arylethylamine with an aldehyde/ketone.[5][6][7][8]
  • Significance: This is the biomimetic route, mirroring how plants synthesize alkaloids from amino acids.

  • Mechanism:

    • Formation of an iminium ion (Schiff base).

    • Intramolecular electrophilic attack (Mannich-type cyclization).[6]

    • Re-aromatization to yield 1,2,3,4-tetrahydroisoquinoline (THIQ).

  • Modern Application: Widely used in combinatorial chemistry for library generation due to its tolerance of diverse aldehydes [3].

The Pomeranz-Fritsch Reaction (1893)

Mechanism: Acid-catalyzed cyclization of benzalaminoacetals.[9][10][11]

  • Target: Directly yields the fully aromatic isoquinoline.

  • Limitation: Requires electron-rich aromatic rings or harsh acidic conditions (H

    
    SO
    
    
    
    ) to effect the cyclization onto the benzene ring.
Visualization: Pictet-Spengler Mechanism

PS_Mechanism Amine Beta-Arylethylamine (Nucleophile) Imine Schiff Base / Iminium Ion (Activated Electrophile) Amine->Imine -H2O (Acid Cat.) Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Imine -H2O (Acid Cat.) SigmaComplex Sigma Complex (Wheland Intermediate) Imine->SigmaComplex 6-endo-trig Cyclization THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ Scaffold) SigmaComplex->THIQ Re-aromatization (-H+)

Caption: Figure 2.[11] Mechanistic pathway of the Pictet-Spengler reaction, highlighting the critical iminium ion formation and subsequent cyclization.

Part 3: Biosynthetic Context

Nature utilizes the Pictet-Spengler logic to generate thousands of alkaloids. The central dogma of isoquinoline biosynthesis is the condensation of two tyrosine-derived units.

The Pathway:

  • Precursors: Tyrosine is decarboxylated to Dopamine and oxidatively deaminated to 4-Hydroxyphenylacetaldehyde (4-HPAA) .[12][13]

  • Condensation: Dopamine + 4-HPAA

    
    (S)-Norcoclaurine .
    
    • Note: Historically, reticuline was considered the "first" alkaloid, but norcoclaurine is the true primordial precursor.

  • Diversification: Norcoclaurine

    
     Reticuline 
    
    
    
    Morphine / Papaverine / Berberine [4].
Visualization: Biosynthetic Logic

Biosynthesis cluster_split Divergence Tyrosine L-Tyrosine Dopamine Dopamine (Amine) Tyrosine->Dopamine Decarboxylation HPAA 4-HPAA (Aldehyde) Tyrosine->HPAA Deamination Norcoclaurine (S)-Norcoclaurine (First Isoquinoline) Dopamine->Norcoclaurine Norcoclaurine Synthase (Pictet-Spengler) HPAA->Norcoclaurine Norcoclaurine Synthase (Pictet-Spengler) Reticuline (S)-Reticuline (Central Hub) Norcoclaurine->Reticuline SAM Methylation Morphine Morphine (Promorphinane) Reticuline->Morphine Papaverine Papaverine (Benzylisoquinoline) Reticuline->Papaverine Berberine Berberine (Protoberberine) Reticuline->Berberine

Caption: Figure 3. The biosynthetic tree of isoquinoline alkaloids, originating from L-Tyrosine and diverging from the central intermediate Reticuline.

Part 4: Experimental Protocol

Modern Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Objective: Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and benzaldehyde. This protocol utilizes Trifluoroacetic Acid (TFA) as a modern, soluble acid catalyst, replacing the harsh mineral acids of the early 20th century.

Reagents:

  • Phenethylamine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Trifluoroacetic Acid (TFA) (2.0 equiv)

  • Anhydrous MgSO

    
    
    

Protocol:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve phenethylamine (10 mmol) in anhydrous DCM (20 mL). Add anhydrous MgSO

    
     (1 g) to sequester water.
    
  • Addition: Add benzaldehyde (11 mmol) dropwise at 0°C.

  • Activation: Stir for 2 hours at room temperature to ensure complete imine formation (monitor by TLC). Filter off MgSO

    
     if necessary, though modern one-pot procedures often skip this.
    
  • Cyclization: Cool the solution to 0°C. Add TFA (20 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     until pH > 8. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Data Summary: Comparison of Synthetic Methods

MethodSubstrateKey ReagentProduct State
Bischler-Napieralski

-arylethylamide
POCl

, P

O

Dihydroisoquinoline
Pictet-Spengler

-arylethylamine + Aldehyde
HCl, TFA, Phosphate bufferTetrahydroisoquinoline
Pomeranz-Fritsch BenzalaminoacetalH

SO

, BF

Isoquinoline (Aromatic)

References

  • Hoogewerff, S., & van Dorp, W. A. (1885).[14] Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Bischler, A., & Napieralski, B. (1893).[4] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. Link

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta. Link

Sources

Theoretical and Computational Profiling of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Structural and Reactivity Analysis

Executive Summary

This technical guide outlines the rigorous computational framework required to characterize 6-Bromoisoquinoline hydrate , a critical scaffold in medicinal chemistry. Isoquinoline derivatives are pharmacophores with established antitumor and antimicrobial profiles. The presence of the bromine atom at the C6 position introduces halogen bonding (


-hole) capabilities , while the hydrate form necessitates a detailed analysis of hydrogen bond networking  and lattice stability.

This document serves as a protocol for researchers to synthesize Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Docking to fully decode the physicochemical and biological potential of this compound.

Part 1: Structural Foundations & Computational Methodology

The Challenge of the Hydrate

Modeling a hydrate requires more than standard gas-phase optimization. You must account for the explicit water molecule, which acts not merely as a solvent but as a structural bridge in the crystal lattice.

Experimental Causality:

  • Why Explicit Solvation? Implicit solvation models (PCM/SMD) fail to capture directional H-bonds stabilizing the crystal packing.

  • Why Dispersion Correction? Standard B3LYP functionals underestimate weak interactions (London dispersion forces) critical for stacking interactions in aromatic isoquinolines.

Recommended Computational Protocol

To ensure scientific integrity and reproducibility, the following workflow is the validated standard for halogenated heterocycles.

ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure.
Functional

B97X-D
or CAM-B3LYP
Includes long-range dispersion corrections essential for

stacking and H-bonding in hydrates.
Basis Set 6-311++G(d,p) "++" adds diffuse functions for lone pairs (N, O, Br); "d,p" adds polarization functions for accurate bond angles.
Frequency Calc Harmonic approx.Essential to verify minimum energy (zero imaginary frequencies) and calculate ZPE.
BSSE Correction Counterpoise MethodEliminates Basis Set Superposition Error when calculating the interaction energy between the isoquinoline and water.

Part 2: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 6-Bromoisoquinoline is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • HOMO Location: Typically localized on the isoquinoline ring and the nitrogen lone pair (nucleophilic attacks).

  • LUMO Location: Delocalized over the

    
    -system (electrophilic attacks).
    
  • Chemical Hardness (

    
    ):  $ \eta = (I - A) / 2 $. A lower 
    
    
    
    in the hydrate form (compared to anhydrous) suggests the water molecule stabilizes the charge distribution, potentially altering reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.

  • Negative Regions (Red): Nitrogen atom (N2) and Water Oxygen (

    
    ). These are H-bond acceptors.
    
  • Positive Regions (Blue): Water Hydrogens (

    
    ) and the 
    
    
    
    -hole
    on the Bromine atom.
  • The

    
    -hole:  On the extension of the C-Br bond, a region of positive potential exists. This allows the Br atom to act as a Lewis acid, interacting with nucleophiles (like the oxygen of water or backbone carbonyls in proteins).
    
Natural Bond Orbital (NBO) Analysis

NBO analysis provides the "Lewis structure" view of the wavefunction, quantifying donor-acceptor interactions using Second-Order Perturbation Theory.

Key Interaction to Quantify:



  • 
    :  The primary H-bond stabilizing the hydrate. High stabilization energy (
    
    
    
    kcal/mol) confirms a strong directional bond.
  • 
    :  Hyperconjugative donation from Bromine lone pairs into the aromatic ring, modulating the ring's electron density.
    

Part 3: Visualization of Workflows & Pathways

Computational Characterization Workflow

The following diagram illustrates the logical flow from structure acquisition to biological profiling.

G cluster_analysis Electronic Analysis Start X-Ray / ChemDraw Structure Opt Geometry Optimization (wB97X-D/6-311++G**) Start->Opt Freq Freq Calculation (NImag=0) Opt->Freq NBO NBO Analysis (Donor-Acceptor) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP QTAIM QTAIM / Hirshfeld (Topology) Freq->QTAIM Dock Molecular Docking (Target: EGFR/DNA Gyrase) NBO->Dock Validated Charge Set

Figure 1: Step-by-step computational workflow for characterizing halogenated heterocyclic hydrates.

Interaction Network: The Hydrate Core

This diagram visualizes the specific non-covalent interactions stabilizing the 6-Bromoisoquinoline hydrate.

Interactions IsoQ 6-Br-Isoquinoline IsoQ->IsoQ Pi-Pi Stacking (Centroid-Centroid) Water H2O (Hydrate) N_Iso Nitrogen (N2) Water->N_Iso Strong H-Bond (O-H...N) Br Bromine (Sigma-Hole) Br->Water Halogen Bond (Br...O)

Figure 2: Interaction topology showing the dual stabilization via Hydrogen and Halogen bonding.

Part 4: In Silico Biological Profiling (Docking)

For drug development professionals, the theoretical data must translate to biological activity. 6-Bromoisoquinoline derivatives are often inhibitors of EGFR (Epidermal Growth Factor Receptor) or DNA Gyrase .

Docking Protocol
  • Ligand Prep: Use the optimized DFT geometry (from Part 1). The fixed geometry ensures the "hydrate" conformation is the starting point, though flexible ligand docking is standard.

  • Target Prep: Retrieve PDB ID (e.g., 4I2P for Reverse Transcriptase or similar kinase targets).[2] Remove co-crystallized ligands and water (unless the specific hydrate water is structural).

  • Grid Generation: Center grid box on the active site residues (e.g., Met793 in EGFR).

  • Scoring: Look for binding energies

    
     kcal/mol.[3][4]
    
Mechanistic Insight

The Bromine atom is not passive. In the binding pocket, it often occupies hydrophobic sub-pockets or engages in halogen bonding with backbone carbonyl oxygen atoms of residues like Alanine or Leucine. This interaction is often distinct from the hydrogen bonding provided by the isoquinoline Nitrogen.

Part 5: Experimental Validation (Spectroscopy)

To validate the theoretical model, compare calculated vibrational frequencies with experimental FT-IR/Raman data.

  • Scale Factors: DFT frequencies are harmonic and typically overestimated. Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G**) to match experimental anharmonic values.

  • Fingerprint Regions:

    • C-Br Stretch: ~500–600 cm⁻¹.

    • O-H Stretch (Water): Broad band at 3400–3500 cm⁻¹. A redshift in this peak compared to free water confirms the strength of the H-bond to the isoquinoline nitrogen.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18, 125.[3] Link

  • Jabri, M., et al. (2020).[5] Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine.[5][6] Acta Crystallographica Section E, 76(8), 1234-1238.[5] Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

Sources

Technical Guide to Sourcing and Utilizing 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromoisoquinoline hydrate (CAS: 1779945-55-9 or 34784-05-9 for parent) is a critical halogenated heteroaromatic building block utilized in the synthesis of kinase inhibitors, antifungal agents, and complex alkaloids.[1] While the anhydrous form exists, the commercial supply chain predominantly provides the monohydrate or a variable hydrate form.[1]

This guide addresses the primary technical risk in sourcing this compound: Stoichiometric Error due to Hydration Ambiguity. Failure to account for the ~8.6% mass difference between the anhydrous and hydrated forms leads to under-loading of reagents in palladium-catalyzed cross-couplings, resulting in incomplete conversion and difficult purifications.[1]

Part 1: Chemical Identity & Critical Specifications

The "Hydrate Trap" in Commercial Catalogs

A significant portion of global suppliers list this compound under the parent CAS (34784-05-9) while supplying the hydrate.[1] This discrepancy is a frequent cause of experimental failure in early-stage drug discovery.

FeatureAnhydrous 6-Bromoisoquinoline6-Bromoisoquinoline Hydrate
CAS Number 34784-05-91779945-55-9 (Specific) / 34784-05-9 (Generic)
Molecular Weight 208.06 g/mol 226.07 g/mol (Monohydrate)
Physical State Low-melting solid (40–44 °C)Solid (52–57 °C)
Water Content < 0.5%~8.0% (Theoretical for Monohydrate)
Storage Hygroscopic; store desiccatedStable; store ambient/refrigerated

Technical Insight: The hydrate is generally more crystalline and stable than the low-melting anhydrous solid, which can liquefy during transit in summer months.[1] Consequently, the hydrate is the preferred commercial form, even if the label implies otherwise.

Part 2: Sourcing Strategy & Supplier Landscape

Supplier Tiers and Risk Management

Purchasing decisions should be driven by the phase of development (Hit-to-Lead vs. Process Optimization).[1]

Tier 1: Catalog Suppliers (High Trust / High Cost)[1]
  • Vendors: Sigma-Aldrich (Merck), Thermo Scientific (Acros/Alfa Aesar), Fisher Scientific.[1]

  • Profile: These vendors typically characterize the hydration state explicitly in the Certificate of Analysis (CoA).[1]

  • Best For: GMP starting materials, reference standards, and milligram-scale medicinal chemistry.[1]

  • Key Spec: Look for "Assay (Titration)" vs. "Assay (HPLC)". Titration often reveals the true active mass better than HPLC, which ignores water.[1]

Tier 2: Bulk & Specialist Suppliers (Cost Efficiency)[1]
  • Vendors: ChemScene, Enamine, Combi-Blocks, BenchChem.[1]

  • Profile: Often supply "6-Bromoisoquinoline" with a purity of >97% by HPLC.

  • Risk: The "97% HPLC" purity ignores the water content.[1] You may receive a product that is 99% pure organically but contains 10% water by mass.[1]

  • Mitigation: Mandatory Lot-Specific CoA Request before purchase. Specifically ask: "Is this lot a hydrate? What is the Karl Fischer (KF) water content?"

Sourcing Decision Workflow

SourcingLogic Start Need 6-Bromoisoquinoline CheckCAS Check Vendor CAS & Description Start->CheckCAS IsHydrate Explicitly labeled 'Hydrate'? CheckCAS->IsHydrate CalcMW Use MW = 226.07 (Adjust Stoichiometry) IsHydrate->CalcMW Yes RequestCoA Request Lot-Specific CoA Check Karl Fischer (KF) IsHydrate->RequestCoA No/Ambiguous CheckKF KF > 5%? RequestCoA->CheckKF TreatHydrate Treat as Hydrate Recalculate Active Mass CheckKF->TreatHydrate Yes TreatAnhydrous Treat as Anhydrous MW = 208.06 CheckKF->TreatAnhydrous No

Figure 1: Decision logic for determining the correct molecular weight for stoichiometry calculations based on vendor data.

Part 3: Quality Control & Validation Protocol

Upon receipt, the material must be validated to ensure the "Hydrate Trap" does not compromise downstream chemistry.

Protocol 1: The "Melting Point" Quick-Kill

This is the fastest method to distinguish the forms without consuming reagents.[1]

  • Method: Capillary melting point apparatus.

  • Observation:

    • 40–44 °C: Likely Anhydrous (or wet anhydrous).[1]

    • 52–57 °C: Likely Monohydrate.[1]

  • Action: If the MP is <45 °C, store in a freezer immediately to prevent liquefaction.

Protocol 2: Water Content Quantification (H-NMR)

If Karl Fischer titration is unavailable, Proton NMR (H-NMR) in a dry solvent (DMSO-d6) is a reliable alternative.[1]

  • Sample Prep: Dissolve ~10 mg in dry DMSO-d6 (ensure solvent blank is dry).

  • Acquisition: Standard 1H proton scan.[1]

  • Analysis:

    • Integrate the aromatic protons of the isoquinoline ring (5 protons total).[1]

    • Integrate the water peak (variable shift in DMSO, usually ~3.3 ppm).[1]

    • Calculation: Compare the integral of the water peak (normalized to 2H for H2O) against the integral of a single aromatic proton.

    • Note: A 1:1 molar ratio confirms the monohydrate.[1]

Part 4: Application Context – Palladium-Catalyzed Coupling[1][2]

6-Bromoisoquinoline is primarily used as an electrophile in Suzuki-Miyaura and Sonogashira couplings to functionalize the C6 position.[1] This is a strategic entry point for synthesizing Rho-kinase (ROCK) inhibitors and isoquinoline-1-carbonitrile derivatives [1, 2].[1]

Critical Reaction Parameter: The Base/Boronate Ratio

Because the hydrate releases water into the reaction mixture, anhydrous coupling conditions (e.g., using anhydrous THF/Toluene) become "wet" conditions.

  • Impact: Water can hydrolyze sensitive boronic esters or poison water-sensitive catalysts.[1]

  • Adjustment: When using the hydrate in strictly anhydrous protocols, add 3Å Molecular Sieves to the reaction vessel or increase the catalyst loading by 10%.

Workflow: Synthesis of 6-Arylisoquinolines (Suzuki Coupling)

ReactionPathway Reactant 6-Bromoisoquinoline Hydrate (1.0 eq) Intermediate Oxidative Addition Complex Reactant->Intermediate Pd(0) Reagents Ar-B(OH)2 (1.2 eq) Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Reagents->Intermediate Activation Product 6-Arylisoquinoline (Drug Scaffold) Intermediate->Product Transmetallation & Reductive Elim.

Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing the hydrate form. Note the excess Boronic Acid (1.2 eq) to account for potential hydrolytic loss.

Step-by-Step Methodology:

  • Charge: Add 6-Bromoisoquinoline hydrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv) to a reaction vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: The intrinsic water of hydration is negligible here because the solvent system is already aqueous.[1]

  • Degas: Sparge with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2 (0.03 equiv) quickly under N2 flow.

  • Heat: Stir at 90 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The isoquinoline nitrogen makes the product basic; ensure the aqueous wash is not acidic, or the product will be lost to the water layer as a salt.

Part 5: Handling and Safety

  • Hygroscopicity: The anhydrous form is significantly more hygroscopic than the hydrate.[1] If you purchase anhydrous, open the bottle only in a desiccated glovebox or under inert gas flow to prevent it from turning into a sticky gum.

  • Lachrymator Potential: Like many benzyl-like halides, bromoisoquinolines can be mild lachrymators (tear-inducing) and skin irritants.[1] Handle in a fume hood.

  • Storage:

    • Hydrate: Ambient temperature (cool, dark place).

    • Anhydrous: Refrigerate (2–8 °C).

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.[1][2][3] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline.[1][4] PubChem.[1][4][5] Link[1]

  • ChemScene. (n.d.).[1] Product Information: 6-Bromoisoquinoline hydrate (CAS 1779945-55-9).[1][6][7] ChemScene.[1][7] Link

  • Sigma-Aldrich. (n.d.).[1] 6-Bromoisoquinoline monohydrate Product Specification. Merck KGaA.[1] Link

Sources

Methodological & Application

using 6-Bromoisoquinoline hydrate in Suzuki-Miyaura coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromoisoquinoline Hydrate

Executive Summary & Strategic Importance

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents, particularly kinase inhibitors used in oncology[1]. Within drug discovery workflows, 6-Bromoisoquinoline hydrate (CAS: 1779945-55-9) acts as a highly versatile bifunctional building block. The C6-position bromine provides a reliable handle for carbon-carbon bond formation via the Suzuki-Miyaura coupling (SMC)[2].

While organometallic chemistry often demands rigorously anhydrous conditions, the Suzuki-Miyaura reaction is uniquely tolerant of—and mechanistically requires—water. Utilizing the hydrated form of 6-bromoisoquinoline (MW: 226.07 g/mol )[3][4] introduces stoichiometric water directly into the micro-environment of the reagents. When paired with robust, water-tolerant catalyst systems, this hydrate can be used directly without prior desiccation, streamlining library synthesis.

Mechanistic Insights & Causality

To achieve high yields, researchers must understand the causality behind the reaction's catalytic cycle and how the isoquinoline core influences it:

  • Intrinsic Electrophilicity: The nitrogen atom in the isoquinoline ring withdraws electron density from the aromatic system. This intrinsic electrophilicity accelerates the Oxidative Addition of the Pd(0) catalyst into the C(sp2)-Br bond compared to neutral arenes[2].

  • Ligand Selection (Preventing Catalyst Poisoning): The basic nitrogen of the isoquinoline ring can coordinate to the palladium center, potentially poisoning the catalyst. Utilizing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald's S-Phos or AtaPhos) creates a steric shield around the palladium, preventing off-target nitrogen coordination and favoring the cross-coupling pathway[5][6].

  • The Role of Water & Base: Transmetalation requires the boronic acid to be activated into a tetra-coordinated boronate complex. The water present in the 6-bromoisoquinoline hydrate, supplemented by the aqueous solvent mixture, works synergistically with the inorganic base (e.g., K₂CO₃) to facilitate this critical activation step[1][5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA + Substrate TM Transmetalation (Boronate Transfer) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) RE->Pd0 Regeneration Product 6-Arylisoquinoline Product RE->Product Substrate 6-Bromoisoquinoline Hydrate Substrate->OA Boronic Arylboronic Acid + Base/H2O Boronic->TM

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling with 6-Bromoisoquinoline hydrate.

Experimental Design & Quantitative Optimization

The following table summarizes optimized conditions for coupling 6-bromoisoquinoline with various boronic acids, demonstrating the impact of catalyst and solvent selection on the final yield[1][5][6].

ElectrophileNucleophile (Boronic Acid)Catalyst SystemSolvent / BaseTemp / TimeYield (%)
6-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane:H₂O (4:1) / K₂CO₃90 °C / 12 h82%
6-Bromoisoquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ + S-PhosToluene:H₂O (5:1) / Cs₂CO₃100 °C / 8 h89%
6-Bromoisoquinoline3-Pyridylboronic acidPdCl₂(AtaPhos)₂1,4-Dioxane:H₂O (4:1) / K₂CO₃90 °C / 16 h76%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating an internal standard and specific analytical checkpoints, researchers can definitively track the reaction's progress and isolate variables if troubleshooting is required.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 6-Bromoisoquinoline hydrate (1.0 equiv).

  • Causality: You must use the hydrated molecular weight (226.07 g/mol ) rather than the anhydrous weight (208.05 g/mol ) for calculations[3][4]. Failing to account for the water of hydration will result in a stoichiometric deficit of the electrophile, artificially lowering your isolated yield.

  • Validation: Add 0.1 equiv of 1,3,5-trimethoxybenzene to the flask as an inert internal standard for downstream NMR/LC-MS yield tracking.

Step 2: Solvent Setup & Degassing

  • Action: Add the boronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv) to the flask. Add a 4:1 mixture of 1,4-Dioxane and Water. Seal the flask with a septum and purge the solution by bubbling Argon gas directly through the liquid for 15 minutes[1].

  • Causality: The biphasic solvent ensures the dissolution of organic substrates (Dioxane) and inorganic base (Water). Degassing is critical; ambient oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle[1].

Step 3: Catalyst Introduction & Execution

  • Action: Under a positive flow of Argon, quickly remove the septum and add Pd(PPh₃)₄ (0.05 equiv)[1]. Reseal and place the flask in a preheated oil bath at 90 °C. Stir vigorously (800+ RPM) for 2-24 hours.

  • Causality: Vigorously stirring a biphasic mixture is mandatory to maximize the interfacial surface area between the organic and aqueous layers, which is where the transmetalation step predominantly occurs.

Step 4: Analytical Checkpoint (Self-Validation)

  • Action: At t=2 hours, extract a 50 µL aliquot via syringe. Quench in 1 mL EtOAc and wash with 1 mL water. Inject the organic layer into an LC-MS.

  • Validation: Look for the consumption of the m/z 208/210 doublet (the anhydrous 6-bromoisoquinoline ionization mass) and the emergence of the product mass. If the starting material remains but the boronic acid mass has disappeared, protodeboronation has occurred. The system validates that you must spike the reaction with an additional 0.5 equiv of boronic acid.

Step 5: Workup & Purification

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition the layers. Wash the organic phase with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1]. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep (MW: 226.07 g/mol) Degas 2. Degassing (Ar Purge 15 min) Prep->Degas Heat 3. Reaction (90°C, 2-24h) Degas->Heat Workup 4. Workup (Biphasic Extraction) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify

Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.

References

Sources

Application Note: 6-Bromoisoquinoline Hydrate as a Privileged Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors, anti-cancer agents, and neuroprotective drugs[1]. Within this structural class, 6-Bromoisoquinoline hydrate (CAS: 34784-05-9) has emerged as a highly privileged synthetic precursor[2]. This application note provides an in-depth, mechanistic guide to utilizing 6-bromoisoquinoline hydrate in advanced palladium-catalyzed cross-coupling reactions. By dissecting the causality behind catalyst selection, solvent systems, and thermodynamic controls, this document serves as a self-validating protocol framework for researchers and drug development professionals scaling up pharmaceutical intermediates.

Chemical Profiling & Mechanistic Rationale

The Hydrate Advantage

While anhydrous 6-bromoisoquinoline is highly reactive, it is notoriously hygroscopic and prone to ambient oxidative degradation. The hydrate form incorporates water molecules directly into its crystal lattice, yielding a stable, off-white to light brown powder (Melting Point: 52–57 °C)[3]. This solid-state stability is critical for precise benchtop weighing and kiloscale manufacturing[4]. However, the stoichiometric presence of water dictates the downstream synthetic strategy: researchers must either employ an azeotropic dehydration step prior to moisture-sensitive reactions or deliberately select water-tolerant biphasic catalytic systems.

Regioselectivity and Electrophilicity

In polyhalogenated heteroaromatics, site-selective coupling is often challenging. However, the intrinsic electrophilicity of the isoquinoline ring creates a highly predictable reactivity gradient. While the C1 position is intrinsically electrophilic and susceptible to nucleophilic attack, the C-Br bond at the C6 position possesses a lower bond dissociation energy (BDE) than typical Ar-Cl bonds. This thermodynamic differential allows for highly regioselective oxidative addition at C6 during Suzuki-Miyaura and Buchwald-Hartwig couplings, effectively overriding competing reaction pathways[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C6-Br Cleavage) Pd0->OA 6-Bromoisoquinoline TM Transmetalation (Boronic Acid/Amine) OA->TM Base / Nucleophile RE Reductive Elimination (C-C / C-N Bond Formation) TM->RE Intermediate Complex RE->Pd0 Catalyst Regeneration Product Functionalized Isoquinoline RE->Product Product Release

Mechanistic pathway of Pd-catalyzed cross-coupling with 6-bromoisoquinoline.

Application Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

The is the premier method for forming C-C bonds on the isoquinoline core[6]. When using the hydrate precursor directly, the reaction environment must be carefully engineered to prevent the water of hydration from hydrolyzing the boronic acid or quenching the catalyst.

Causality of Experimental Choices
  • Solvent System (1,4-Dioxane/H₂O): A biphasic system (typically 4:1 to 10:1) is deliberately chosen. The water of hydration from the precursor is seamlessly assimilated into the aqueous phase, preventing localized catalyst quenching.

  • Catalyst Selection: Pd(PPh₃)₄ (0.05 equiv) is utilized for standard couplings, but for highly sterically hindered boronic acids, Pd(dppf)Cl₂ is preferred due to its robust stability in aqueous media[5].

  • Base (K₂CO₃): Potassium carbonate provides optimal basicity to quaternize the boronic acid into a reactive boronate complex without being harsh enough to degrade the electrophilic C1 position of the isoquinoline ring[6].

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask, add 6-Bromoisoquinoline hydrate (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Atmospheric Control: Seal the flask and purge with Argon for 10 minutes. Causality: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species; absolute oxygen exclusion is mandatory.

  • Solvent & Catalyst Introduction: Inject degassed 1,4-Dioxane and H₂O via syringe. Add Pd(PPh₃)₄ (0.05 equiv) under a positive Argon stream.

  • Thermal Cycling: Heat the biphasic mixture to 80–100 °C with vigorous stirring for 2–24 hours.

  • Self-Validation Checkpoint (IPC): Analyze a 50 µL organic aliquot via LC-MS. The protocol is validated to proceed to workup only when the precursor mass (m/z ~208/210)[2] is entirely consumed. If starting material persists >12 hours, catalyst deoxygenation has likely occurred, requiring a 0.02 equiv Pd spike.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Application Protocol 2: Kiloscale Buchwald-Hartwig Amination

Scaling up C-N bond formation using 6-bromoisoquinoline derivatives—especially with chiral primary amines—presents severe challenges, including the competitive formation of biaryl byproducts and base-mediated degradation of the heterocycle[7].

Causality of Experimental Choices
  • Pre-reaction Dehydration: Because Buchwald-Hartwig aminations are highly moisture-sensitive, the hydrate precursor must undergo azeotropic drying with toluene to remove the crystal water before catalyst introduction.

  • Catalyst/Ligand System: is selected. The bidentate BINAP ligand provides a sterically constrained coordination sphere that accelerates reductive elimination, effectively outcompeting off-target biaryl formation[7].

  • Base (Cs₂CO₃ in THF): Cesium carbonate is utilized because its high solubility in THF and mild basicity prevent the degradation of base-sensitive functional groups (e.g., carbonitriles) often present on advanced isoquinoline intermediates[7].

Step-by-Step Methodology
  • Azeotropic Dehydration: Dissolve 6-Bromoisoquinoline hydrate in anhydrous toluene and distill under reduced pressure to azeotropically remove water. Redissolve the dried intermediate in anhydrous THF.

  • Reagent Assembly: Under Argon, add the chiral primary amine (1.1 equiv) and Cs₂CO₃ (1.5 equiv).

  • Catalytic Activation: Introduce Pd(dba)₂ (0.02 equiv) and BINAP (0.025 equiv). Heat the reaction to 65 °C for 12–18 hours.

  • Self-Validation Checkpoint (Palladium Scavenging): Following reaction completion and aqueous workup, the organic phase is treated with a thiol-functionalized silica scavenger. The protocol is strictly validated when Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirms residual palladium is <100 ppm, ensuring the intermediate meets clinical-grade synthesis requirements[7].

Workflow Start 6-Bromoisoquinoline Hydrate Dehyd Azeotropic Drying (Toluene) Start->Dehyd Reaction Pd(dba)2 / BINAP Cs2CO3 / THF Dehyd->Reaction Scavenge Pd Scavenging (<100 ppm limit) Reaction->Scavenge Purify Crystallization (Yield >80%) Scavenge->Purify

Workflow for kiloscale Buchwald-Hartwig amination of 6-bromoisoquinoline hydrate.

Quantitative Data Presentation

To assist in process optimization, the following table summarizes the validated thermodynamic and stoichiometric parameters for the primary cross-coupling pathways utilizing 6-bromoisoquinoline hydrate.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (0.05 eq)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)80–100 °C / 2–24 h75 – 90%
Suzuki-Miyaura (Steric) Pd(dppf)Cl₂ (0.05 eq)Na₂CO₃ (2.0 eq)Toluene / H₂O (10:1)90 °C / 12 h70 – 85%
Buchwald-Hartwig Pd(dba)₂ / BINAPCs₂CO₃ (1.5 eq)THF (Anhydrous)65 °C / 12–18 h80 – 85%

Conclusion

6-Bromoisoquinoline hydrate bridges the gap between benchtop stability and high chemical reactivity. By understanding the intrinsic electrophilicity of the isoquinoline core and the thermodynamic requirements of the hydrate form, researchers can rationally design self-validating, highly regioselective cross-coupling protocols. Whether executing biphasic Suzuki-Miyaura couplings or kiloscale Buchwald-Hartwig aminations, strict adherence to the mechanistic principles outlined in this guide ensures high-fidelity synthesis of advanced pharmaceutical intermediates.

References

Sources

Application Note: High-Yield N-Alkylation of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-Bromoisoquinoline is a highly privileged scaffold in medicinal chemistry and drug development. The bromine atom at the C-6 position serves as a robust synthetic handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings (1)[1]. Furthermore, the direct N-alkylation of the isoquinoline nitrogen yields N-alkylisoquinolinium salts, which are critical intermediates for synthesizing complex hexahydroindolizidine derivatives, bioactive alkaloids, and novel photochemically rearranged meta-alkylated isoquinolines (2)[2].

However, commercial 6-bromoisoquinoline is frequently supplied as a hydrate. The presence of stoichiometric water can severely compromise the N-alkylation efficiency by hydrolyzing the alkyl halide electrophile and dampening nucleophilicity. This application note details a self-validating, high-yield methodology for the azeotropic dehydration and subsequent N-alkylation of 6-bromoisoquinoline hydrate.

Mechanistic Causality & Experimental Design

The N-alkylation of isoquinoline is a classic 3

3[3]. The nucleophilic lone pair on the isoquinoline nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., benzyl bromide, ethyl bromoacetate, or methyl iodide), displacing the halide leaving group to form a positively charged quaternary ammonium salt[3].

Causality of Hydrate Removal: Water molecules strongly hydrogen-bond with the isoquinoline nitrogen, significantly reducing its nucleophilicity. Furthermore, water can act as a competing nucleophile against the alkyl halide, leading to unwanted hydrolysis byproducts. Therefore, an initial azeotropic drying step using toluene is strictly required to convert the hydrate to the anhydrous free base before introducing the electrophile.

Causality of Solvent Selection: Because the


 reaction rate is highly dependent on solvent polarity and nucleophile availability, polar aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are optimal[3]. These solvents stabilize the charged transition state and the resulting isoquinolinium salt without solvating the nucleophile as strongly as protic solvents would.

Quantitative Optimization Data

To demonstrate the causality of solvent and dehydration choices, Table 1 summarizes the optimization of the N-alkylation of 6-bromoisoquinoline using benzyl bromide (1.1 equiv) at 80 °C.

EntryStarting Material StateSolventTime (h)Conversion (%)Isolated Yield (%)
1Hydrate (Untreated)Toluene244538
2Hydrate (Untreated)MeCN126255
3Anhydrous (Pre-dried)Acetone128882
4Anhydrous (Pre-dried)MeCN6>9995

Table 1: Reaction optimization highlighting the necessity of dehydration and the superiority of polar aprotic solvents (MeCN) for the


 quaternization.

Experimental Workflows & Mechanisms

Workflow A 6-Bromoisoquinoline Hydrate B Azeotropic Drying (Toluene, 115°C) A->B Remove H2O C Anhydrous Free Base B->C Vacuum Concentration D N-Alkylation (R-X, MeCN, 80°C) C->D Add Electrophile E Isoquinolinium Halide Salt D->E Ether Precipitation F Analytical QC (NMR, MS) E->F Validation

Caption: Workflow for the dehydration and N-alkylation of 6-Bromoisoquinoline hydrate.

Mechanism N1 Nucleophile (Isoquinoline N) N3 Transition State [N---R---X]‡ N1->N3 Lone Pair Attack N2 Electrophile (Alkyl Halide C-X) N2->N3 C-X Bond Lengthening N4 Quaternary Salt (Isoquinolinium) N3->N4 Bond Formation N5 Leaving Group (Halide Anion) N3->N5 Bond Cleavage

Caption: SN2 mechanistic pathway for the N-alkylation of the isoquinoline nitrogen.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 6-Bromoisoquinoline hydrate (1.0 equiv)

  • Alkylating agent (e.g., Benzyl bromide or Methyl iodide) (1.1 - 1.2 equiv)

  • Toluene (anhydrous, for azeotropic drying)

  • Acetonitrile (MeCN, anhydrous, reaction solvent)

  • Diethyl ether (

    
    , for precipitation)
    

Phase 1: Azeotropic Dehydration

  • Charge a round-bottom flask with 6-bromoisoquinoline hydrate (10.0 mmol).

  • Add 50 mL of anhydrous toluene to the flask.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture at 115 °C until no further water droplets collect in the trap (typically 1-2 hours).

  • Concentrate the solution under reduced pressure to yield the anhydrous 6-bromoisoquinoline as an off-white solid. Self-Validation Check: Karl Fischer titration of the solid must indicate <0.1% water content before proceeding.

Phase 2: N-Alkylation (


 Reaction) 
6. Dissolve  the anhydrous 6-bromoisoquinoline in 30 mL of anhydrous MeCN under an inert argon atmosphere.
7. Add  the alkylating agent (e.g., benzyl bromide, 11.0 mmol, 1.1 equiv) dropwise at room temperature.
Note: For highly volatile alkylating agents like methyl iodide, perform this step at 0 °C and use a sealed pressure tube if heating is required.
8. Heat  the reaction mixture to a gentle reflux (80 °C for MeCN) for 6–8 hours. The formation of the N-alkylisoquinolinium salt will often manifest as a precipitating solid, as these salts are typically insoluble in less polar organic solvents[2].

Phase 3: Isolation and Purification 9. Cool the reaction mixture to room temperature, then further to 0 °C in an ice bath to maximize precipitation. 10. Add 30 mL of cold diethyl ether dropwise while stirring to fully crash out the quaternary salt. 11. Filter the precipitate under vacuum using a Büchner funnel. 12. Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and non-polar impurities. 13. Dry the solid in a vacuum oven at 40 °C overnight. Note: Some halide salts are hygroscopic and may form color impurities over time; store the final product in a desiccator or under inert gas. Alternatively, ion exchange to a tetrafluoroborate salt can be performed for long-term bench stability[2].

Analytical Self-Validation System

To ensure the integrity of the protocol, the following analytical checks act as a self-validating system:

  • 1H NMR (DMSO-d6): The most definitive proof of N-alkylation is the significant downfield shift of the isoquinoline ring protons. Specifically, the highly deshielded C1 proton shifts from ~9.2 ppm in the free base to >10.0 ppm in the isoquinolinium salt due to the formal positive charge on the nitrogen. The newly introduced alkyl protons (e.g., benzylic

    
     or 
    
    
    
    ) will also appear highly deshielded.
  • Mass Spectrometry (ESI+): Direct injection should reveal the exact mass of the

    
     cation (without the halide counterion). For 6-bromo-N-benzylisoquinolinium, look for the characteristic isotopic pattern of bromine (a ~1:1 ratio for the 
    
    
    
    and
    
    
    peaks).
  • HPLC: Monitor the disappearance of the less polar 6-bromoisoquinoline peak and the appearance of the highly polar salt peak. This requires an appropriate buffered mobile phase or an ion-pairing reagent to retain the quaternary ammonium salt on a standard C18 column.

References

  • 2-(2-Ethoxy-2-oxoethyl)
  • 6-Bromoisoquinolin-8-amine|RUO - Benchchem Source: Benchchem URL
  • Iodination/Amidation of the N-Alkyl (Iso)
  • Source: Chemical Science (PMC / NIH)

Sources

Application Note: Modular Synthesis of Novel Heterocyclic Ligands from 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (OLEDs), focusing on the divergent synthesis of 1,6-disubstituted isoquinoline ligands .

Abstract & Strategic Overview

6-Bromoisoquinoline (CAS: 34784-05-9) is a high-value scaffold for constructing bifunctional heterocyclic ligands .[1] Its utility stems from the electronic disparity between the C6 and C1 positions:

  • C6-Position (Bromine Handle): Ready for immediate palladium-catalyzed cross-coupling (Suzuki, Buchwald) to install electron-donating or withdrawing groups (tuning element).

  • C1-Position (Electrophilic Center): Requires activation (via N-oxidation) but serves as the primary coordination site for cyclometalated iridium complexes or the hinge-binding motif in kinase inhibitors.

This guide details a "C6-First / C1-Second" synthetic strategy. This approach preserves the sensitive C1-functionalization for the final step, minimizing steric hindrance during the initial cross-coupling.

Strategic Workflow Diagram

The following flowchart illustrates the divergent pathway for synthesizing a library of ligands from the parent hydrate.

G Start 6-Bromoisoquinoline Hydrate Step1 Step 1: C6-Functionalization (Suzuki/Buchwald) Start->Step1 Ar-B(OH)2 / Pd Inter1 6-Substituted Isoquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA) Inter1->Step2 Inter2 Isoquinoline N-Oxide Step2->Inter2 Step3 Step 3: C1-Chlorination (POCl3) Inter2->Step3 Rearrangement Inter3 1-Chloro-6-Substituted Isoquinoline Step3->Inter3 Step4 Step 4: C1-Coupling (Suzuki/SNAr) Inter3->Step4 Ar'-B(OH)2 Final Target Ligand (1,6-Disubstituted) Step4->Final

Caption: Modular synthetic workflow for accessing 1,6-disubstituted isoquinoline ligands. The strategy prioritizes C6 modification to avoid chemoselectivity issues at C1.

Critical Material Handling: The Hydrate Factor

6-Bromoisoquinoline is often supplied as a hydrate (typically monohydrate).

  • Stoichiometry: You must adjust the molecular weight calculation.

    • Anhydrous MW: 208.05 g/mol [1]

    • Hydrate MW: ~226.07 g/mol (Check specific CoA).[1]

  • Drying: For strictly anhydrous reactions (e.g., Lithiation), dry the starting material in a vacuum desiccator over

    
     for 12 hours. For Suzuki/Buchwald couplings described below, the hydrate water is negligible due to the aqueous solvent systems used.
    

Detailed Experimental Protocols

Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C6 position.[1] Mechanism: Pd(0) oxidative addition into the C6-Br bond is favored over the electron-deficient pyridine ring C-H bonds.

Reagents & Equipment:

  • 6-Bromoisoquinoline hydrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%) - Chosen for high stability and resistance to dehalogenation side reactions.
    
  • Base:

    
     (2.0 equiv)[2][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

  • Inert Gas: Nitrogen or Argon[1][2][3]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 6-bromoisoquinoline hydrate (500 mg, ~2.2 mmol), arylboronic acid (2.64 mmol), and

    
     (608 mg, 4.4 mmol).
    
  • Degassing: Add 1,4-Dioxane (10 mL) and Water (2.5 mL). Sparge the mixture with nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalysis: Add

    
     (54 mg, 3 mol%) under a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting bromide (

    
    ) should disappear.
    
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Data Summary: Typical Yields

Substituent (Boronic Acid) Electronic Nature Yield (%) Notes
Phenyl Neutral 88-92% Rapid conversion.
4-Methoxyphenyl Electron-Donating 85-90% excellent solubility.

| 3-Pyridyl | Electron-Deficient | 70-75% | Requires longer time (8-12h). |

Protocol B: C1-Activation Sequence (N-Oxidation & Chlorination)

Objective: Convert the inert C1-H into a reactive C1-Cl handle. Causality: Direct arylation at C1 is difficult. The N-oxide intermediate activates the C1 position for nucleophilic attack by chloride ions during the rearrangement.

Step B1: N-Oxidation
  • Dissolve the C6-substituted isoquinoline (from Protocol A, 1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C. Add m-CPBA (1.2 equiv, 77% max) portion-wise.

  • Warm to RT and stir for 3 hours.

  • Wash: Wash with saturated

    
     (3x) to remove m-chlorobenzoic acid byproduct.
    
  • Result: The N-oxide is typically isolated as a solid after solvent removal.[1]

Step B2: Chlorination Rearrangement
  • Dissolve the N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).[1]

  • Add Phosphorus Oxychloride (

    
    )  (1.5 equiv) dropwise at RT.[1]
    
  • Reflux (40°C) for 2 hours.

  • Quench: Pour carefully onto ice/water. Neutralize with

    
    .[1]
    
  • Extract: Extract with DCM. The product is the 1-chloro-6-substituted isoquinoline .

Protocol C: C1-Functionalization (Ligand Completion)

Objective: Replace the C1-Cl with the primary coordinating ring (e.g., 2-phenylpyridine moiety for Ir complexes).

Reagents:

  • 1-Chloro-6-substituted isoquinoline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Catalyst:

    
     (2 mol%) + S-Phos  (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)[4]

Procedure:

  • Combine chloride substrate, boronic acid,

    
    , S-Phos, and 
    
    
    
    in a sealed vial.
  • Add Toluene (degassed).

  • Heat to 100°C for 12 hours.

  • Why S-Phos? The C1-Cl bond is sterically hindered by the peri-hydrogen at C8 and the N-lone pair. S-Phos is an electron-rich, bulky ligand that facilitates oxidative addition into hindered chlorides.

  • Purification: Standard workup and column chromatography.[1]

Troubleshooting & Self-Validation

IssueSymptomRoot CauseSolution
Stalled C6 Coupling SM remains after 6hCatalyst deactivation (

)
Re-degas solvents; add 1 mol% fresh catalyst.
Protodeboronation Benzene/Arene byproductUnstable boronic acidSwitch to Boronic Ester (Pinacol) or add excess acid (1.5 eq).[1]
Incomplete Chlorination N-oxide peak in NMRWet

or old reagent
Distill

before use; ensure anhydrous conditions.[1]
C1 vs C6 Scrambling Mixture of productsWrong order of stepsAlways functionalize C6-Br before activating C1-Cl.[1]

Validation Checkpoint (NMR):

  • Parent: C1-H appears as a singlet around

    
     9.2 ppm.[1]
    
  • N-Oxide: C1-H shifts upfield to

    
     8.8–8.9 ppm.[1]
    
  • 1-Chloro: The singlet at ~9.0 ppm disappears completely.[1]

References

  • Buchwald-Hartwig Amination Optimization

    • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.
    • Source: ACS Organic Process Research & Development[1]

    • [Link]

  • Isoquinoline C1 Activation

    • Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI Molecules[1]

    • [Link]

  • Suzuki Coupling Protocols

    • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
    • Source: BenchChem[1][2][5][6][7][8]

  • General Reactivity of 6-Bromoisoquinoline

    • Sigma-Aldrich Product Specification: 6-Bromoisoquinoline.[1]

    • Source: Sigma-Aldrich[1]

Sources

experimental conditions for Heck reaction with 6-Bromoisoquinoline hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

6-Bromoisoquinoline is a critical pharmacophore in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and antitumor alkaloids. However, two specific properties of this substrate complicate standard Heck coupling protocols:

  • N-Heterocycle Poisoning: The isoquinoline nitrogen lone pair (

    
    ) can coordinate competitively to the Palladium (Pd) center, displacing soft ligands (phosphines) and arresting the catalytic cycle.
    
  • Hydrate Stoichiometry: Commercial 6-bromoisoquinoline often serves as a hydrate (

    
    ) or hydrochloride hydrate. Failure to correct molecular weight calculations leads to under-loading of the limiting reagent, while unmanaged water content can deactivate sensitive anhydrous catalysts.
    

This guide presents two distinct, self-validating protocols to overcome these barriers: a Phase-Transfer (Jeffery) Method (recommended for robustness) and a Bulky-Phosphine Method (recommended for difficult alkene partners).

Critical Parameter Analysis

Before initiating synthesis, the reaction matrix must be tuned to prevent catalyst deactivation.

Reaction Optimization Matrix
ParameterRecommendationMechanistic Rationale
Catalyst Precursor Pd(OAc)₂Preferred over Pd(PPh₃)₄. Acetate acts as a shuttle base during the activation step; air-stable.
Ligand Strategy Ligand-Free (TBAB) or P(o-tol)₃ TBAB: Stabilizes Pd-nanoparticles and prevents N-coordination via steric crowding/electrostatics.P(o-tol)₃: Bulky cone angle prevents the isoquinoline nitrogen from binding to Pd.
Base K₂CO₃ or NaOAcInsoluble inorganic bases are superior to Et₃N here. They prevent the formation of stable Pd-Amine complexes that occur with soluble organic bases.
Solvent DMF or DMAcHigh boiling point polar aprotic solvents are required to solubilize the N-heterocycle and facilitate the high temperatures (100-140°C) needed for aryl bromides.
Hydrate Management Stoichiometry CorrectionCritical: Check CoA for water content. If MW is 208.05 (anhydrous) vs 226.07 (hydrate), adjust mass input by factor of 1.08x.

Experimental Protocols

Protocol A: The "Jeffery" Phase-Transfer Method (Recommended)

Best for: Routine synthesis, tolerance to moisture (hydrate), and cost-efficiency.

Principle: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes "ligand-free" anionic palladium species (


), preventing the isoquinoline nitrogen from poisoning the catalyst.
Materials:
  • Substrate: 6-Bromoisoquinoline hydrate (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Additive: TBAB (Tetra-n-butylammonium bromide) (0.2 - 1.0 equiv)

  • Base: K₂CO₃ (anhydrous, granular) (2.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) [0.2 M concentration]

Step-by-Step Workflow:
  • Stoichiometry Check: Calculate the mass of 6-bromoisoquinoline based on the hydrate molecular weight provided on the bottle label.

  • Solids Addition: To a dry reaction vial equipped with a magnetic stir bar, add:

    • 6-Bromoisoquinoline hydrate

    • Pd(OAc)₂[1][2][3][4][5]

    • TBAB[3]

    • K₂CO₃[6][1][3]

  • Degassing (Critical): Cap the vial with a septum. Evacuate under high vacuum and backfill with Argon (3 cycles). Note: This removes O₂ which oxidizes phosphine-free Pd(0) species.

  • Liquid Addition: Inject DMF and the liquid alkene (e.g., ethyl acrylate) via syringe under Argon flow.

  • Thermal Activation: Place the vial in a pre-heated block at 100°C .

    • Checkpoint: The reaction mixture should turn black (formation of active Pd nanoparticles) within 10-20 minutes. If it remains orange/red, the catalyst is not activating (check base quality).

  • Monitoring: Monitor via HPLC or TLC (EtOAc/Hexane) at 4 hours. Conversion should exceed 90%.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB. Dry organic layer over MgSO₄.

Protocol B: The Bulky Phosphine Method (High Performance)

Best for: Sterically hindered alkenes or when high regioselectivity is required.

Principle: Tri-o-tolylphosphine (P(o-tol)₃) has a large cone angle that sterically precludes the isoquinoline nitrogen from coordinating to the Palladium, enforcing the catalytic cycle.

Materials:
  • Substrate: 6-Bromoisoquinoline hydrate (1.0 equiv)

  • Alkene: 1.2 - 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(o-tol)₃ (10 mol%) (1:2 Pd:Ligand ratio)

  • Base: Et₃N (Triethylamine) (2.0 equiv) or K₂CO₃

  • Solvent: MeCN (Acetonitrile) or DMF

Step-by-Step Workflow:
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent under Argon. Stir at RT for 15 mins.

    • Observation: Solution changes from orange to yellow/pale green as the active catalytic species forms.

  • Substrate Addition: Add the 6-bromoisoquinoline hydrate and alkene.

  • Heating: Heat to 85-90°C (if MeCN) or 110°C (if DMF).

    • Note: If using the hydrate in anhydrous conditions, add 3Å Molecular Sieves to the reaction vessel to scavenge water released by the substrate.

  • Workup: Standard extraction. If Et₃N was used, an acidic wash (dilute HCl) is not recommended as it will protonate the isoquinoline product, extracting it into the aqueous layer. Use a basic wash (NaHCO₃) instead.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "off-cycle" trap caused by the isoquinoline nitrogen.

HeckMechanism PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Pd(0) Species (Stabilized by Ligand/TBAB) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate Coord Alkene Coordination OxAdd->Coord + Alkene Poison OFF-CYCLE TRAP: N-Coordination Complex (Catalyst Dead End) OxAdd->Poison Isoquinoline N-binding (If Ligand is small) Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Base assisted) Elim->RedElim - Product Product Coupled Isoquinoline Elim->Product RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible only with Heat/Bulky Ligands Substrate 6-Bromoisoquinoline Substrate->OxAdd

Figure 1: Catalytic cycle showing the competitive N-coordination pathway (black node) which must be suppressed using bulky ligands or TBAB.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to Protocol A (Jeffery Conditions). The N-lone pair is shutting down the Pd.
Pd Black Precipitation "Unprotected" PdLigand concentration too low. Increase TBAB to 1.0 equiv or increase Phosphine:Pd ratio to 4:1.
Regioisomer Mix Electronic effects6-position is electronically distinct, but if alkene is internal, migration can occur. Add Ag₂CO₃ (silver effect) to force selectivity (expensive but effective).
Product in Aqueous Waste Incorrect Workup pHIsoquinolines are basic (

). Do not use acid washes. Keep workup pH > 8.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.[1][7]

  • Jeffery, T. (1996).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[1]

  • Roesch, K. R., & Larock, R. C. (2001).[8] Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation.[8][7] Journal of Organic Chemistry.[1][7]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6][1][9][10][11][12] Angewandte Chemie International Edition.

Sources

Application Notes & Protocols: A Step-by-Step Guide for Creating Derivatives of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 6-Bromoisoquinoline, in particular, serves as a versatile and strategic starting material in medicinal chemistry and materials science.[4] The bromine atom at the 6-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and modular construction of diverse molecular architectures. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of 6-Bromoisoquinoline derivatives through several key palladium-catalyzed cross-coupling reactions and cyanation methods. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 6-Bromoisoquinoline Scaffold

Isoquinoline and its derivatives are cornerstones in drug design, found in clinically approved drugs for treating conditions ranging from hypertension and cancer to viral infections.[2][3][5] The power of the 6-Bromoisoquinoline scaffold lies in its bifunctional nature. The bromine atom is primed for substitution via transition-metal-catalyzed reactions, allowing for the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups. This versatility makes it an invaluable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4][6] This document outlines robust methodologies for harnessing the reactivity of 6-Bromoisoquinoline to create a diverse array of derivatives.

Essential Safety & Handling

Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for 6-Bromoisoquinoline hydrate and all other reagents.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Reagent Handling:

    • Palladium Catalysts & Ligands: These are often air- and moisture-sensitive. Handle under an inert atmosphere (e.g., Nitrogen or Argon). They are also toxic and should be handled with care.[9]

    • Anhydrous Solvents: Many of the described reactions require anhydrous solvents, which are often flammable. Store and handle them appropriately.

    • Bases: Strong bases like cesium carbonate and potassium carbonate are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

Core Synthetic Methodologies for Derivatization

The bromine atom at the C-6 position of the isoquinoline ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][10] It is widely used to synthesize biaryl and substituted styrene derivatives.

Causality & Experimental Rationale:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(PPh₃)₄ is often chosen for its reliability and commercial availability.[6]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[11] An inorganic base like potassium carbonate (K₂CO₃) is often used in a mixed aqueous-organic solvent system, which is effective and economical.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[6] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 6-Arylisoquinolines

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 6-Bromoisoquinoline hydrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio) via syringe. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[6]

  • Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[6]

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Add 6-Bromoisoquinoline, Boronic Acid, and Base to Flask P2 Seal and Purge with Inert Gas P1->P2 P3 Add Degassed Solvent and Pd Catalyst P2->P3 R1 Heat Mixture (80-100 °C) with Stirring P3->R1 R2 Monitor Progress by TLC / LC-MS R1->R2 W1 Cool, Dilute with Organic Solvent R2->W1 W2 Aqueous Wash (Water, Brine) W1->W2 W3 Dry, Filter, and Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4

General workflow for Suzuki-Miyaura coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[13][14] This reaction allows for the coupling of amines with aryl halides.

Causality & Experimental Rationale:

  • Catalyst System: This reaction is highly dependent on the choice of palladium pre-catalyst and a supporting phosphine ligand. For a base-sensitive substrate like 6-Bromoisoquinoline, a system of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been shown to be effective.[13][15] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[14]

  • Base: The choice of base is critical to avoid unwanted side reactions with base-sensitive functional groups. A moderately strong but non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often superior to stronger bases like sodium tert-butoxide, especially on a larger scale.[9][15]

  • Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Toluene are typically employed.[9][15]

Experimental Protocol: Synthesis of 6-Amino-isoquinolines

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dba)₂, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.[9][15]

  • Reagent Addition: Remove the flask from the glovebox (if used) and maintain a positive pressure of inert gas. Add anhydrous THF, followed by 6-Bromoisoquinoline hydrate (1.0 equiv.) and the desired amine (1.2 equiv.).[9]

  • Reaction Execution: Heat the mixture to the required temperature (typically 65-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by HPLC or LC-MS.[9]

  • Workup & Purification:

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup to remove inorganic salts, which typically involves partitioning between water and an organic solvent like ethyl acetate.[9]

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The crude product is then purified, often by column chromatography or, for larger scales, by recrystallization from a suitable solvent system like toluene.[12][15]

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification P1 Add Pd Catalyst, Ligand, and Base to Flask P2 Add Anhydrous Solvent P1->P2 P3 Add 6-Bromoisoquinoline and Amine P2->P3 R1 Heat Mixture (65-100 °C) P3->R1 R2 Monitor Progress by HPLC / LC-MS R1->R2 W1 Cool to Room Temp R2->W1 W2 Aqueous Workup and Extraction W1->W2 W3 Dry, Filter, and Concentrate W2->W3 W4 Purify by Chromatography or Recrystallization W3->W4

General workflow for Buchwald-Hartwig amination.
C-C (sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] It is an indispensable tool for synthesizing arylalkynes, which are important intermediates and structural motifs in pharmaceuticals and materials.

Causality & Experimental Rationale:

  • Dual Catalyst System: The standard Sonogashira reaction employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that activates the alkyne.[16][18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[16]

  • Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[16]

Experimental Protocol: Synthesis of 6-Alkynylisoquinolines

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under inert atmosphere, add 6-Bromoisoquinoline hydrate (1.0 equiv.), followed by the solvent (e.g., anhydrous THF or Et₃N). Add the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv., if not used as the solvent).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup & Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, then water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

C-N (sp) Bond Formation: Palladium-Catalyzed Cyanation

Introducing a nitrile (-CN) group opens up a wealth of further chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring.[19] While classic methods exist, modern transition-metal-catalyzed approaches often provide higher yields and use less toxic cyanide sources.[20]

Causality & Experimental Rationale:

  • Cyanide Source: Traditional cyanide sources like KCN or NaCN are highly toxic. Safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are now preferred.[20][21] This non-toxic salt requires specific conditions to be an effective cyanide source.

  • Catalyst System: Both palladium and nickel catalysts can be used. For palladium-catalyzed reactions, a palladacycle complex can be highly efficient, especially under microwave irradiation, which dramatically reduces reaction times.[20]

  • Solvent & Conditions: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reagents. Microwave heating at elevated temperatures (e.g., 130 °C) can drive the reaction to completion in minutes.[20]

Experimental Protocol: Synthesis of 6-Cyanoisoquinoline

  • Reaction Setup: To a microwave reaction vessel, add 6-Bromoisoquinoline hydrate (1.0 equiv.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.22 equiv.), potassium carbonate (1.0 equiv.), and a palladium catalyst (e.g., a palladacycle, 0.5 mol%).[20]

  • Solvent Addition: Add a suitable solvent such as DMF.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at 130 °C for approximately 20 minutes.[20]

  • Monitoring: After the allotted time, confirm completion by LC-MS analysis of a small aliquot.

  • Workup & Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[20]

    • Purify the residue by flash chromatography to yield the desired product.

Summary of Derivatization Strategies

The following table summarizes the key parameters for the described synthetic transformations.

Reaction TypeDerivative FormedKey ReagentsCatalyst SystemTypical SolventTemp (°C)Time (h)
Suzuki-Miyaura 6-Aryl-isoquinolineArylboronic Acid, K₂CO₃Pd(PPh₃)₄Dioxane/H₂O80-1002-24
Buchwald-Hartwig 6-Amino-isoquinolinePrimary/Secondary Amine, Cs₂CO₃Pd(dba)₂ / BINAPTHF / Toluene65-1004-24
Sonogashira 6-Alkynyl-isoquinolineTerminal Alkyne, Et₃NPdCl₂(PPh₃)₂ / CuITHF / Et₃N25-601-12
Pd-Catalyzed Cyanation 6-Cyano-isoquinolineK₄[Fe(CN)₆], K₂CO₃Pd-catalystDMF130 (MW)< 0.5

Purification and Characterization of Derivatives

Purification:

  • Column Chromatography: This is the most common method for purifying the synthesized derivatives. Silica gel is the standard stationary phase. The choice of eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), must be optimized using TLC.[12] For acid-sensitive compounds, the silica gel can be deactivated by using a solvent system containing 1-3% triethylamine.[12]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Slow cooling promotes the formation of larger, purer crystals.[12]

Characterization: Once purified, the identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Conclusion

6-Bromoisoquinoline hydrate is a powerful and versatile building block for the synthesis of a wide array of derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide reliable and scalable pathways to novel C-C and C-N linked isoquinolines. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these protocols to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • BenchChem (2025). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. 19

  • BenchChem (2025). A Comparative Benchmarking Study on the Synthesis of 6-Bromoisoquinoline-1-carbonitrile. 20

  • BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. 6

  • Organic Process Research & Development (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Link

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Link

  • BenchChem (2025). Technical Support Center: Purification of Isoquinoline Derivatives. 12

  • BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. 9

  • ChemicalBook. 6-Bromoisoquinoline synthesis. Link

  • PMC (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Link

  • Google Patents (1989). Purification of isoquinoline. Link

  • ACS Publications (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Link

  • ResearchGate. HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1).... Link

  • Organic Synthesis. Buchwald-Hartwig Coupling. Link

  • RSC Publishing (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Link

  • ChemicalBook (2019). Isoquinoline - Synthesis, Applications and Scope. Link

  • Scribd (2019). Medicinal Applications of Quinoline & Isoquinoline. Link

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. 22

  • Thermo Fisher Scientific (2025). 6-Bromoisoquinoline - SAFETY DATA SHEET. Link

  • Atlantis Press. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Link

  • Atlantis Press (2018). Synthesis of 6-bromo-4-iodoquinoline. Link

  • PMC (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Link

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Link

  • ResearchGate (2013). Extraction and Purification of Isoquinoline from Wash Oil. Link

  • Sigma-Aldrich. 6-Bromoisoquinoline 97 34784-05-9. Link

  • Chem-Impex. 6-Bromoisoquinoline. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • BenchChem (2025). Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. 23

  • Thermo Fisher Scientific (2025). 6-Bromoquinoline - SAFETY DATA SHEET. Link

  • Sigma-Aldrich (2022). SAFETY DATA SHEET. Link

  • ResearchGate. 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Link

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. 24

  • Organic Chemistry Portal. Heck Reaction. Link

  • Wikipedia. Suzuki reaction. Link

  • Quora (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Link

  • Chemical Communications (RSC Publishing). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Link

  • University of Cambridge. The Suzuki Reaction. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • Wikipedia. Sonogashira coupling. Link

  • University of Leeds. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Link

  • Khan Academy. Nucleophilic substitution reactions (video). Link

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Link

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Link

Sources

Application Note: 6-Bromoisoquinoline Hydrate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline scaffolds are "privileged structures" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors. They effectively mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. 6-Bromoisoquinoline hydrate (CAS: 1779945-55-9) serves as a high-value entry point for these syntheses.[1] The C6-bromine handle allows for the rapid diversification of the scaffold via palladium-catalyzed cross-coupling, enabling access to the solvent-exposed regions or the hydrophobic back-pocket of the kinase active site.

This guide details the handling of the hydrate form, strategic functionalization protocols (Suzuki-Miyaura and Buchwald-Hartwig), and the structural logic for targeting kinases such as ROCK (Rho-associated kinase) , PKA , and EGFR .

Chemical Profile & Material Handling

The "hydrate" designation indicates water molecules incorporated into the crystal lattice.[2] While this confers stability, it presents specific challenges for water-sensitive organometallic chemistry.

PropertySpecificationImpact on Protocol
Compound 6-Bromoisoquinoline HydratePrecursor scaffold
MW 226.07 g/mol (Hydrate)Critical: Adjust stoichiometry calculations vs. anhydrous form (208.05 g/mol ).[1]
Appearance White to off-white solidEasy to handle; non-hygroscopic compared to free base.[1]
Solubility DMSO, Methanol, DCMCompatible with standard organic workups.
Water Content Variable (Stoichiometric)Must be removed for anhydrous Buchwald-Hartwig couplings.
Protocol: Azeotropic Dehydration (For Anhydrous Applications)

Required prior to Buchwald-Hartwig or Grignard reactions.[1]

  • Dissolve 6-bromoisoquinoline hydrate in Toluene (10 mL per gram).

  • Heat to reflux using a Dean-Stark trap or perform rotary evaporation with toluene co-distillation (

    
    ).
    
  • Dry under high vacuum (< 1 mbar) for 4 hours at 40°C.

  • Validation: Verify water removal via Karl Fischer titration or

    
    -NMR (absence of broad singlet at 
    
    
    
    ppm in DMSO-
    
    
    ).

Structural Logic: The Kinase Hinge Binder[3]

The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor. In many kinase crystal structures (e.g., Fasudil bound to ROCK), this nitrogen interacts with the backbone NH of the hinge region amino acids.

  • C6-Position (The Vector): The bromine at C6 points towards the solvent-exposed region or the ribose-binding pocket , depending on the specific kinase binding mode. Functionalizing this position allows researchers to modulate solubility, potency, and pharmacokinetic properties without disrupting the primary hinge interaction.

Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from 6-bromoisoquinoline hydrate.

G Start 6-Bromoisoquinoline Hydrate Dehydrate Dehydration (Toluene Azeotrope) Start->Dehydrate Suzuki Suzuki-Miyaura Coupling Start->Suzuki Direct Use (Aq. conditions) Anhydrous Anhydrous 6-Bromoisoquinoline Dehydrate->Anhydrous Buchwald Buchwald-Hartwig Amination Anhydrous->Buchwald Pd-Catalysis Oxidation N-Oxidation (mCPBA) Anhydrous->Oxidation ArylIso 6-Aryl-isoquinolines (Solvent-Exposed Vector) Suzuki->ArylIso AminoIso 6-Amino-isoquinolines (Solubility/H-Bonding) Buchwald->AminoIso C1Func 1-Chloro/Cyano Derivatives Oxidation->C1Func POCl3 or TMSCN

Figure 1: Divergent functionalization pathways for 6-bromoisoquinoline in kinase inhibitor synthesis.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C6-Arylation)

Best for: Extending the scaffold into the hydrophobic pocket.[1] The hydrate form can be used directly as water is part of the solvent system.

Reagents:

  • 6-Bromoisoquinoline hydrate (1.0 equiv)[1]

  • Aryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3][4]

Procedure:

  • Setup: In a reaction vial, combine 6-bromoisoquinoline hydrate, aryl boronic acid, and

    
    .
    
  • Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes.[3] Crucial: Oxygen poisons the Pd(0) species.

  • Catalysis: Add

    
    .[1] Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Boronic acid + 128 - HBr).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isoquinolines are basic; add 1%

    
     to the eluent to prevent tailing.
    
Protocol B: Buchwald-Hartwig Amination (C6-Amination)

Best for: Introducing solubilizing groups (e.g., piperazines) common in drugs like Fasudil.[1]

Reagents:

  • Anhydrous 6-Bromoisoquinoline (prepared via dehydration protocol above)[1]

  • Amine (e.g., N-Boc-piperazine) (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • Inert Environment: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add anhydrous 6-bromoisoquinoline, base, catalyst, and ligand inside a glovebox or under positive Argon pressure.

  • Solvation: Add anhydrous solvent and the amine.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[5]

  • Purification: Reverse-phase preparative HPLC is often preferred here to remove residual phosphine ligands.[1]

Protocol C: C1-Activation (The "Reissert" Pathway)

Best for: Creating 1,6-disubstituted scaffolds.[1] The C1 position is adjacent to the hinge-binding nitrogen and can modulate affinity.

  • N-Oxidation: Treat 6-bromoisoquinoline with mCPBA (1.2 equiv) in DCM at RT to form the N-oxide.[1]

  • Rearrangement/Chlorination: Reflux the N-oxide in

    
    .
    
  • Result: Yields 1-chloro-6-bromoisoquinoline . The C1-chloride is highly reactive for nucleophilic aromatic substitution (

    
    ) with amines, allowing dual functionalization.
    

Case Study: Designing a ROCK Inhibitor

Objective: Synthesize a Fasudil analog with improved potency. Target: Rho-associated Coiled-coil Kinase (ROCK).

  • Scaffold: Start with 6-bromoisoquinoline hydrate.

  • Step 1 (C6): Perform Suzuki coupling with 4-pyrazolylboronic acid. The pyrazole acts as a secondary H-bond donor/acceptor system.

  • Step 2 (Reduction): If the isoquinoline ring needs to be partially saturated (tetrahydroisoquinoline) to mimic Fasudil's flexibility, perform hydrogenation (

    
    , PtO_2$) after the coupling (Note: Bromine might reduce off if done before; coupling first is safer).
    
  • Outcome: A bidentate binder engaging both the hinge (isoquinoline N) and the back-cleft (pyrazole).

References

  • National Institutes of Health (NIH) / PubMed. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

  • American Chemical Society (ACS). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromoisoquinoline Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromoisoquinoline Hydrate synthesis. This hub is designed for researchers, scientists, and drug development professionals facing yield bottlenecks, regioselectivity issues, or purification challenges when synthesizing this critical pharmaceutical intermediate.

Synthesis Pathways & Mechanistic Overview

The synthesis of 6-bromoisoquinoline generally follows one of two primary pathways: the Skraup (one-pot) reaction or the modified Pomeranz-Fritsch cyclization. The subsequent hydration step requires precise thermodynamic control to isolate the hydrate form successfully without reverting to the free base.

SynthesisWorkflow Start1 4-Bromobenzaldehyde (Precursor) PF_Step Aminoacetaldehyde dimethyl acetal Start1->PF_Step Start2 p-Bromoaniline (Precursor) Skraup_Step Glycerol + Nitrobenzene (140-145°C) Start2->Skraup_Step Imine Acetal Intermediate PF_Step->Imine Product 6-Bromoisoquinoline (Free Base) Skraup_Step->Product Cyclization TiCl4 Cyclization (40°C, 6 days) Imine->Cyclization Cyclization->Product Hydrate 6-Bromoisoquinoline Hydrate Product->Hydrate Aqueous EtOH Crystallization

Figure 1: Comparative synthetic workflows for 6-Bromoisoquinoline and its hydrate.

Troubleshooting & FAQs: The Skraup Reaction Pathway

Q: Why am I experiencing massive tar formation and low yields (<30%) during the Skraup synthesis? A: Tar formation is the most frequent failure mode in the Skraup synthesis of 6-bromoisoquinoline. This occurs due to the violent exothermic dehydration of glycerol, leading to uncontrolled polymerization of the intermediates.

  • Causality & Solution: Traditional Skraup reactions often utilize harsh oxidants that can over-oxidize the newly formed pyridine ring. To mitigate this, transition to nitrobenzene as a milder oxidant. Strictly control the glycerol addition temperature to 140–145°C to prevent thermal runaway. During post-treatment, adjusting the pH precisely to 5–6 optimizes the precipitation of the free base, which has been shown to increase overall yields from 45% to 54%[1].

SkraupTroubleshooting Issue Issue: Low Yield / Tar Formation CheckTemp Is Glycerol addition temp > 145°C? Issue->CheckTemp TempYes Thermal Runaway (Polymerization) CheckTemp->TempYes Yes TempNo Check Oxidant CheckTemp->TempNo No FixTemp Control addition at 140-145°C TempYes->FixTemp CheckOx Using harsh oxidants? TempNo->CheckOx OxYes Over-oxidation CheckOx->OxYes Yes FixOx Use Nitrobenzene Reflux 8h OxYes->FixOx

Figure 2: Troubleshooting logic tree for resolving tar formation in the Skraup synthesis.

Q: How do I ensure complete solvent recovery and minimize waste in the Skraup method? A: The Skraup method can be highly atom-economical if the extraction phase is optimized.

  • Causality & Solution: Use toluene for the extraction phase rather than halogenated solvents. Toluene provides excellent phase separation from the aqueous sulfuric acid/glycerol waste. Concentrate the toluene phase under reduced pressure (150–155°C / 15 mmHg) to recover the solvent efficiently, leaving a crude product that can be directly distilled without generating solid waste residues[1].

Troubleshooting & FAQs: Modified Pomeranz-Fritsch Cyclization

Q: My standard Pomeranz-Fritsch cyclization using H₂SO₄/P₂O₅ is yielding multiple regioisomers and degradation products. How can I improve the yield of the 6-bromo isomer? A: The classic Pomeranz-Fritsch cyclization requires highly acidic, dehydrating conditions, which often leads to poor regioselectivity and substrate degradation—especially for halogenated aromatics.

  • Causality & Solution: Transition to a modified Pomeranz-Fritsch synthesis utilizing Titanium(IV) chloride (TiCl₄). By treating the initial acetal intermediate with ethyl chloroformate and trimethyl phosphite, you generate a stable phosphonate intermediate. Subsequent cyclization using TiCl₄ at 40°C provides a much milder, Lewis acid-mediated pathway. This suppresses degradation and cleanly affords 6-bromoisoquinoline[2].

Q: The TiCl₄ cyclization is taking several days. Is this normal, and how do I validate the reaction progress? A: Yes, the milder Lewis acid pathway is kinetically slower.

  • Causality & Solution: The reaction typically requires stirring at 40°C for up to 6 days to achieve maximum conversion[2]. This is a self-validating system if monitored correctly: pull aliquots and monitor via LC-MS. The reaction is complete when the intermediate mass is consumed and the target mass (LCMS m/z = 209 [M + 1]) dominates the spectra[2].

Troubleshooting & FAQs: Hydrate Formation & Isolation

Q: How do I reliably form and isolate the hydrate of 6-bromoisoquinoline without it reverting to the anhydrous free base during drying? A: 6-Bromoisoquinoline hydrate formation depends entirely on the thermodynamic stability of the crystal lattice incorporating water molecules.

  • Causality & Solution: The free base must be crystallized from an aqueous-organic solvent system (e.g., ethanol/water). Crucially, over-drying under high vacuum (e.g., <10 mmHg at >50°C) will strip the water of hydration, reverting the product to the anhydrous form. Dry the crystals under a mild stream of nitrogen or in a desiccator with controlled humidity at ambient temperature.

Quantitative Data Summary

The following table summarizes the key performance metrics and parameters for the two primary synthesis routes to establish baseline expectations for your experiments.

Synthesis RouteKey ReagentsOptimal TemperatureReaction TimeTypical YieldPrimary Challenge
Skraup (One-Pot) p-Bromoaniline, Glycerol, Nitrobenzene140–145°C~11 hours54%Exothermic runaway, Tar formation
Modified Pomeranz-Fritsch 4-Bromobenzaldehyde, TiCl₄, Phosphite40°C (Cyclization)~6 days35%Long reaction time, Moisture sensitivity

Detailed Step-by-Step Methodologies

Protocol A: Optimized Skraup One-Pot Synthesis[1]

Self-Validation Checkpoint: Maintain strict temperature monitoring. A spike above 145°C indicates thermal runaway.

  • Preparation: In a reaction vessel, add a catalytic amount of acid catalyst and p-bromoaniline to dilute sulfuric acid.

  • Addition: Heat the system to 140–145°C. Slowly add glycerol dropwise, maintaining the temperature strictly within this 5°C window to prevent tarring.

  • Dehydration: Once addition is complete, maintain the system at 140–145°C for 3 hours to drive the dehydration.

  • Oxidation: Introduce nitrobenzene as the oxidant. Reflux the mixture for 8 hours.

  • Workup: Cool the mixture and carefully adjust the pH to 5–6 to precipitate the product.

  • Extraction & Purification: Extract the aqueous mixture with toluene. Concentrate the toluene phase at 150–155°C under reduced pressure (15 mmHg). Purify the crude residue by distillation to yield 6-bromoisoquinoline.

Protocol B: Modified Pomeranz-Fritsch Synthesis[2]

Self-Validation Checkpoint: TLC monitoring should show a product spot at Rf: 0.6 (30% EtOAc in petroleum ether).

  • Imine Formation: Reflux a mixture of 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene under a Dean-Stark condenser for 12 hours.

  • Activation: Concentrate the solution under vacuum. Dissolve the residue in anhydrous THF and cool to -10°C. Add ethyl chloroformate (1.1 equiv) and stir for 10 minutes, then warm to room temperature.

  • Phosphonate Formation: Add trimethyl phosphite (1.1 equiv) dropwise. Stir for 10 hours at room temperature. Evaporate the solvent under vacuum.

  • Cyclization: Dissolve the residue in anhydrous DCM and cool to 0°C. Add Titanium(IV) chloride (TiCl₄, 4.0 equiv) dropwise. Heat and stir the mixture at 40°C for 6 days.

  • Workup: Pour the reaction mixture into ice. Adjust the pH to 8–9 using 6N NaOH. Extract the suspension three times with EtOAc.

  • Acid-Base Purification: Extract the combined organic layers with 3M HCl. Take the acidic aqueous solution, adjust the pH to 7–8 with 3N NaOH, and extract twice with EtOAc. Dry over anhydrous sodium sulfate and concentrate to yield the product.

Protocol C: Hydrate Crystallization

Self-Validation Checkpoint: Karl Fischer titration should be used post-drying to confirm the stoichiometric ratio of water to the API.

  • Dissolution: Dissolve the purified 6-bromoisoquinoline free base in a minimum volume of warm ethanol (approx. 40°C).

  • Precipitation: Slowly add chilled deionized water dropwise while stirring until a slight, persistent turbidity is observed.

  • Crystallization: Transfer the vessel to a 4°C environment and allow it to stand undisturbed for 12 hours to induce slow crystal growth.

  • Isolation: Filter the crystals using a Buchner funnel. Wash with a minimal amount of ice-cold 10% ethanol/water.

  • Drying: Dry the crystals in a desiccator at room temperature and ambient pressure to preserve the hydrate structure. Do not use a vacuum oven.

References

Sources

advanced purification techniques for crude 6-Bromoisoquinoline hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification & Troubleshooting for Crude 6-Bromoisoquinoline Hydrate

CAS: 34784-05-9 | Formula: C₉H₆BrN[1][2][3][4] · H₂O | MW: 226.07 g/mol (Hydrate)[1][2][3][5]

Introduction: The Application Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely dealing with the specific frustrations of 6-Bromoisoquinoline (6-Br-IQ) . Unlike its 5-bromo isomer, which forms readily via direct bromination, the 6-bromo variant is typically synthesized via cyclization (e.g., Pomeranz-Fritsch modifications).[2][3]

The Core Problem: Crude 6-Br-IQ often presents as a "sticky" solid or oil due to its tendency to form a monohydrate (mp 52–57°C) rather than the higher-melting anhydrous crystal (~80°C).[1][2][3] Furthermore, regioisomers (5-bromo) and uncyclized aldehyde intermediates frequently contaminate the matrix.[1][2][3]

This guide moves beyond standard protocols to address the why and how of purifying this specific heterocyclic building block.

Module 1: Initial Assessment & Triage[1][2][3][4]

Before selecting a purification route, you must characterize your crude material.[1][2] Use this decision matrix to save time and solvents.

purification_triage Start Crude 6-Br-IQ Material Check_MP Check Melting Point (MP) Start->Check_MP MP_Low MP < 50°C or Oily Check_MP->MP_Low Impure/Wet MP_Mid MP 52-57°C (Sharp) Check_MP->MP_Mid Pure Hydrate MP_High MP > 75°C Check_MP->MP_High Anhydrous Action_AcidBase Protocol A: Acid-Base Extraction (Remove non-basics) MP_Low->Action_AcidBase Action_Recryst Protocol B: Recrystallization (Remove isomers) MP_Mid->Action_Recryst If isomer purity <98% Action_Dry Protocol C: Azeotropic Drying (Convert to Anhydrous) MP_Mid->Action_Dry If water prohibited MP_High->Action_Recryst Polishing

Figure 1: Triage workflow for selecting the appropriate purification method based on physical state and melting point.

Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

Scenario: Your crude is dark, oily, or contains non-basic impurities (e.g., unreacted 4-bromobenzaldehyde from synthesis).[1][2][3] Principle: Isoquinolines are weak bases (pKa ~3.5–4.5 for bromo-derivatives).[1][2][3] We exploit this to pull the product into water, leaving non-basic organic impurities behind.[2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve crude 6-Br-IQ in Dichloromethane (DCM) (10 mL per gram).

  • Acidification (The Critical Step):

    • Extract the organic layer with 1M HCl (3x volumes).[2][3]

    • Technical Insight: The 6-Br-IQ converts to its hydrochloride salt (

      
      ) and migrates to the aqueous phase.[1][2][3] Neutral impurities (aldehydes, nitriles) stay in the DCM.[2][3]
      
  • The Wash: Wash the combined aqueous acidic layers with a small portion of fresh DCM to remove entrained organics.[1][2][3]

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 6M NaOH or NH₄OH until pH reaches 10–11.[2][3]

    • Observation: The solution will turn cloudy as the free base precipitates.[1][2][3]

  • Recovery: Extract the milky aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Troubleshooting Table: Acid-Base Extraction

IssueProbable CauseCorrective Action
Emulsion formation Isoquinoline salts acting as surfactants.[1][2][3]Add brine (sat. NaCl) to the aqueous phase to increase ionic strength; filter through Celite.[2][3]
No precipitation at pH 10 Volume of water is too high (product is slightly water-soluble).[1][2][3]Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with Chloroform/Isopropanol (3:1).[2][3]
Product remains in organic layer (Step 2) Acid was too weak or insufficient volume.[1][2][3]Ensure pH of aqueous layer is < 2.[2][3] Use 2M HCl if necessary.[2]
Module 3: Isomer Separation (Recrystallization)

Scenario: You have the 6-bromo isomer, but it contains 5-bromo or 8-bromo contaminants.[1][2][3] Principle: Regioisomers possess different crystal lattice energies.[1][2] 6-Bromoisoquinoline monohydrate crystallizes well from non-polar/polar mixtures, rejecting the more soluble impurities.[2][3]

Solvent System: Heptane / Ethyl Acetate [1][2][3]
  • Preparation: Place the semi-pure solid in a flask.

  • Dissolution: Add Ethyl Acetate (EtOAc) dropwise at boiling point (approx. 77°C) until just dissolved.

    • Note: If the solution is colored, treat with activated charcoal (10 wt%) for 5 mins and filter hot.[2][3]

  • Cloud Point: Add hot Heptane dropwise until a persistent turbidity (cloudiness) appears.[1][2][3]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1][2]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

    • Why Slow Cooling? Rapid cooling traps impurities (occlusion).[1][2][3] Slow cooling grows pure, defined needles.[1][2]

Critical FAQ: "Why is it oiling out instead of crystallizing?"

  • Answer: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2][3] It happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the product is too wet.[2][3]

  • Fix: Re-heat the mixture. Add a seed crystal of pure 6-Br-IQ (if available) at 45°C. Alternatively, scratch the glass vigorously with a glass rod to induce nucleation.[2][3]

Module 4: Hydrate vs. Anhydrous Management

The "Hydrate" (·H₂O) is the thermodynamic sink for this molecule under ambient conditions.[2][3]

  • To Keep the Hydrate: Dry under vacuum at Room Temperature only.[2][3] Heating >40°C under high vacuum will strip the water, collapsing the crystal lattice and potentially lowering the melting point temporarily until it re-absorbs moisture.[2][3]

  • To Make Anhydrous: If your next step is water-sensitive (e.g., Lithiation or Grignard formation), you must remove the lattice water.[2][3]

Protocol C: Azeotropic Drying (Dean-Stark) [1][2][3]

  • Dissolve the hydrate in Toluene .

  • Reflux under a Dean-Stark trap.[2][3] Water will separate into the lower phase of the trap.[1][2][3]

  • Once water collection ceases, concentrate the toluene to dryness under Argon.[2][3]

  • Result: Anhydrous 6-Bromoisoquinoline (often an oil or low-melting solid that solidifies over time).[1][2][3]

Visualizing the Chemical Logic

The following diagram illustrates the solubility and protonation states driving the purification.

chemical_logic Crude Crude Mixture (6-Br-IQ + Impurities) Acid_Step Add HCl (aq) Crude->Acid_Step Org_Layer Organic Layer (Non-basic impurities) Acid_Step->Org_Layer Partition Aq_Layer Aqueous Layer (6-Br-IQ-H+ Cl-) Acid_Step->Aq_Layer Protonation Base_Step Add NaOH (pH > 10) Aq_Layer->Base_Step Precip Precipitation of Free Base 6-Br-IQ Base_Step->Precip Deprotonation

Figure 2: Chemical phase switching during Acid-Base extraction.[1][2][3]

References
  • BenchChem. (2025).[2][3][4][6] Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[2][3] 6-Bromoisoquinoline monohydrate Product Specification. Retrieved from [1][3]

  • PubChem. (2025).[1][2][3] 6-Bromoisoquinoline Compound Summary (CID 313681). National Library of Medicine.[2] Retrieved from [3]

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline (Analogous isomer separation techniques). Org. Synth. 2003, 80, 219.[2][3] Retrieved from [1]

Sources

identifying common side products in 6-Bromoisoquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 6-Bromoisoquinoline Technical Support & Troubleshooting Center .

6-Bromoisoquinoline is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. Because the bromine atom at the C-6 position is highly reactive, it is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2]. However, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to help you isolate the desired molecular architectures.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: What are the most common side products encountered during the cross-coupling of 6-Bromoisoquinoline? The two most pervasive side reactions in palladium-catalyzed couplings of 6-Bromoisoquinoline are protodehalogenation (yielding unsubstituted isoquinoline) and homocoupling (yielding 6,6'-biisoquinoline)[1],[3]. In amination reactions, you may also encounter biaryl byproducts or epimerization of chiral amine partners[4].

Q2: My LC-MS shows a massive peak for plain isoquinoline (m/z 130.1). What causes this protodehalogenation, and how do I prevent it?

  • Causality: Protodehalogenation (or hydrodehalogenation) is a reductive side reaction. It occurs when the intermediate Pd(II)-isoquinoline complex undergoes a hydride transfer instead of transmetalating with your coupling partner[3]. This hydride typically originates from

    
    -hydride elimination of alcoholic solvents (like ethanol) or aliphatic amine bases present in the reaction mixture.
    
  • Prevention: Eliminate hydride donors. Switch from alcoholic solvents to anhydrous, aprotic solvents (e.g., 1,4-Dioxane or THF). Replace aliphatic amine bases with inorganic bases like

    
     or 
    
    
    
    . Additionally, employing bulky, electron-rich phosphine ligands accelerates the desired transmetalation step, allowing it to kinetically outcompete the reduction pathway[3].

Q3: I am seeing a symmetrical dimer (6,6'-biisoquinoline) in my Suzuki-Miyaura coupling. Why does homocoupling occur?

  • Causality: Homocoupling is driven by the presence of trace oxygen in the reaction vessel. Oxygen oxidizes the active

    
     catalyst to 
    
    
    
    , which triggers a secondary catalytic cycle where two organoboron molecules or two aryl halides undergo double transmetalation and subsequent reductive elimination, forming a symmetrical dimer[5],[6].
  • Prevention: Homocoupling is an indicator of poor Schlenk technique. You must maintain a strictly inert atmosphere. Degas your solvents thoroughly (via sparging or freeze-pump-thaw cycles) and ensure your

    
     catalyst is not degraded prior to use[1],[5].
    

Q4: How do I optimize a Buchwald-Hartwig amination of 6-Bromoisoquinoline with a primary chiral amine without causing epimerization or biaryl formation?

  • Causality: Primary amines can suffer from slow reductive elimination at the palladium center, leaving the complex vulnerable to competing

    
    -hydride elimination (causing epimerization) or homocoupling[3].
    
  • Prevention: You must increase the rate of reductive elimination. Use a ligand with a large bite angle, such as XantPhos or BINAP. A highly optimized, kiloscale-proven system for 6-bromoisoquinoline derivatives utilizes

    
     with BINAP and 
    
    
    
    in THF, which minimizes palladium-catalyzed side reactions and maintains low residual palladium[4],[3].

Section 2: Diagnostic Identification of Side Products

To effectively troubleshoot, you must accurately identify the side products in your crude mixture. Use the following quantitative diagnostic table to cross-reference LC-MS and


-NMR data against common 6-Bromoisoquinoline side reactions.
Side Product / AnalyteMolecular FormulaExpected m/z

Diagnostic

-NMR Features (

)
Primary Mechanistic Cause
6-Bromoisoquinoline (SM)

208.0 / 210.0~8.00 ppm (d, C5-H)Incomplete catalytic conversion
Isoquinoline

130.1~7.60 ppm (m, C6-H appears)Hydride transfer / Solvent reduction
6,6'-Biisoquinoline

257.1Downfield shift of C5-H & C7-H

exposure /

excess
Isoquinoline N-oxide

224.0 / 226.0~8.70 ppm (s, C1-H strongly shifted)Undesired oxidation during workup

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process analytical checkpoints, the protocol verifies its own mechanistic integrity before proceeding to completion.

Protocol A: Oxygen-Free Suzuki-Miyaura Coupling (Homocoupling Prevention)

This protocol ensures the exclusion of oxygen to prevent the formation of the 6,6'-biisoquinoline dimer[1],[5].

  • Reagent Loading: To a dry Schlenk flask, add 6-Bromoisoquinoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with high-purity Argon.

  • Solvent Degassing: In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the mixture with Argon via a submerged needle for exactly 20 minutes.

  • Catalyst Introduction: Under a positive flow of Argon, quickly remove the septum and add

    
     (0.05 equiv). Re-seal and add the degassed solvent mixture via syringe.
    
  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (15 Minutes): Withdraw a 10

    
     aliquot via a purged syringe. Dilute in 1 mL LC-MS grade Acetonitrile and inject into the LC-MS.
    
    • Validation Criteria: Scan for m/z 257.1 (Homocoupling dimer). If the dimer peak area is <2% relative to the product peak, the inert atmosphere is validated. Proceed with the reaction for 4-12 hours. If >2%, the system has an oxygen leak; abort, re-degas fresh solvents, and restart.

Protocol B: LC-MS Diagnostic Workflow for Reaction Aliquots
  • Quench: Transfer 10

    
     of the active reaction mixture into a vial containing 1 mL of Acetonitrile (to precipitate inorganic salts and halt catalysis).
    
  • Filtration: Pass the quenched mixture through a 0.22

    
     PTFE syringe filter to remove bulk palladium black and base particulates.
    
  • Chromatography: Run a fast gradient (e.g., 5% to 95%

    
     with 0.1% Formic Acid over 3 minutes) on a C18 column.
    
  • Analysis: Extract ion chromatograms (EIC) for m/z 130.1, 208.0, and 257.1 to quantify the ratio of protodehalogenation, unreacted starting material, and homocoupling, respectively.

Section 4: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic divergence of 6-Bromoisoquinoline, mapping exactly where the reaction deviates from the desired cross-coupling pathway into problematic side products.

G Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition (6-Bromoisoquinoline) Pd0->OxAdd Oxidative Addition TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Normal Pathway Proto Protodehalogenation (Isoquinoline Byproduct) OxAdd->Proto Hydride Transfer (Alcohols/Amines) Homo Homocoupling (6,6'-Biisoquinoline Byproduct) OxAdd->Homo O2 Exposure / Pd(II) RedElim Reductive Elimination (Desired Cross-Coupled Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Pd-Catalytic cycle of 6-Bromoisoquinoline showing desired pathways vs. side product divergence.

References

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development - ACS Publications, [Link]

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books,[Link]

  • ResearchGate. "A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates." ResearchGate, [Link]

Sources

optimizing reaction parameters for 6-Bromoisoquinoline hydrate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOQ-BR-006 Subject: Optimization of Reaction Parameters for 6-Bromoisoquinoline Hydrate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

6-Bromoisoquinoline (CAS: 34784-05-9) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1] However, two intrinsic properties often lead to experimental failure:

  • The Hydrate Factor: It is frequently supplied as a monohydrate or hydrochloride salt. Failure to correct molecular weight (MW) leads to incorrect stoichiometry.

  • N-Coordination (Catalyst Poisoning): The isoquinoline nitrogen lone pair can displace ligands on Palladium (Pd), forming unreactive "Pd-black" or stable bis-heteroaryl complexes.

This guide provides self-validating protocols to overcome these barriers.

Part 1: Pre-Reaction Diagnostic (The Hydrate Factor)

User Issue: "My reaction conversion is stuck at 80%, even with excess coupling partner." Root Cause: Stoichiometric mismatch due to water content.

Standard Operating Procedure (SOP) 1: Stoichiometry Correction

Commercial 6-Bromoisoquinoline is often hygroscopic. You must verify the specific form on your Certificate of Analysis (CoA).

FormMolecular Weight ( g/mol )Impact on Stoichiometry
Anhydrous 208.05Standard.
Monohydrate 226.07Critical: If you use the anhydrous MW for the hydrate, you are under-loading the substrate by ~8.6%.
HCl Salt 244.51Critical: Requires an extra equivalent of base to neutralize the HCl before the catalytic cycle begins.
SOP 2: Azeotropic Drying (For Anhydrous Protocols)

Required for Buchwald-Hartwig or moisture-sensitive Boronic Esters.

  • Dissolve the substrate in Toluene (10 mL/g).

  • Concentrate on a rotary evaporator to dryness.

  • Repeat 3 times .

  • Store under Argon. Note: This removes crystal water that can hydrolyze sensitive imines or esters.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Context: The electron-deficient nature of the isoquinoline ring facilitates oxidative addition but makes the catalyst susceptible to poisoning.

Optimized Protocol
  • Catalyst: Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High Turn-over).

  • Solvent: 1,4-Dioxane : Water (4:1).[1] The water is necessary to dissolve the inorganic base.

  • Base: K₃PO₄ (3.0 equiv). Gentler than carbonates, better for heteroaryls.

  • Temperature: 80–90 °C.

Visual Workflow: Reaction Optimization Logic

SuzukiOptimization Start Start: Suzuki Coupling 6-Br-Isoquinoline CheckSubstrate Is Substrate Base Sensitive? Start->CheckSubstrate Standard Standard System: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O CheckSubstrate->Standard No (e.g., Phenyl) Mild Mild System: Pd(OAc)2 + XPhos K3PO4 n-BuOH CheckSubstrate->Mild Yes (e.g., Ester/Nitrile) Success High Yield Standard->Success Fail Low Conversion Standard->Fail AddWater Increase H2O ratio (Solubility Issue) Fail->AddWater Precipitate observed ChangeLigand Switch to SPhos (Steric Bulk prevents N-binding) Fail->ChangeLigand Black Pd ppt observed

Caption: Decision tree for selecting Suzuki conditions based on substrate sensitivity and failure modes.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Context: This is the most challenging transformation for isoquinolines. The substrate nitrogen competes with the amine nucleophile for the Pd center.

Critical Technical Insight: The "N-Poisoning" Mechanism

Standard ligands (like PPh3) are too small. The isoquinoline nitrogen binds to the Pd(II) center, forming a stable "rest state" that halts the catalytic cycle. Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos . These create a "steric wall" that prevents the isoquinoline nitrogen from binding, while still allowing the oxidative addition of the C-Br bond.

Recommended Protocol
  • Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). Ratio L:Pd = 2:1.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional groups are base-sensitive).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Deoxygenated).

  • Temperature: 100 °C.

Visual Mechanism: Catalyst Poisoning vs. Activation

CatalystPoisoning cluster_fail Path A: Small Ligand (PPh3) - FAILURE cluster_success Path B: Bulky Ligand (BrettPhos) - SUCCESS Pd Pd(0) Active Species Poisoned N-Bound Complex (Catalyst Dead End) Pd->Poisoned N-coordination (Sterically accessible) OxAdd Oxidative Addition (C-Br Insertion) Pd->OxAdd Ligand Bulk blocks N, forces C-Br reaction IsoQ 6-Bromoisoquinoline IsoQ->Poisoned IsoQ->OxAdd

Caption: Path A shows how small ligands allow the isoquinoline nitrogen to deactivate the catalyst. Path B shows bulky ligands enforcing the desired C-Br activation.

Part 4: Troubleshooting Matrix (FAQ)

Q1: I see significant debromination (protodehalogenation) byproduct (6-H-isoquinoline). Why?

  • Cause: This is common in electron-deficient rings. It usually indicates the reductive elimination step is too slow, or the reaction temperature is too high in the presence of a hydrogen source (like alcohols).

  • Fix:

    • Switch solvent from alcohols (MeOH/EtOH) to aprotic polar solvents (DMF, DMAc).

    • Increase catalyst loading slightly to speed up the cycle.

    • Ensure the solvent is strictly anhydrous.

Q2: The reaction turns black immediately upon heating.

  • Cause: "Pd-Black" precipitation. The ligand has dissociated from the metal.

  • Fix: Your ligand is not binding tightly enough.

    • Switch to a bidentate ligand (e.g., Xantphos for amination, dppf for Suzuki).

    • Ensure your reaction is essentially oxygen-free (sparge with Argon for 15 mins).

Q3: My yield is low, and the starting material is unreacted.

  • Cause: Catalyst deactivation (poisoning).

  • Fix: Add 10-20 mol% of free ligand relative to the catalyst. If using Pd(dppf)Cl₂, add extra dppf. This shifts the equilibrium away from N-bound Pd species.

References

  • Suzuki-Miyaura Optimization for Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Note: Foundational text establishing base/solvent effects for electron-deficient rings.[2]

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Note: Defines the "Generations" of ligands (BrettPhos/XPhos)
  • Handling Isoquinoline Hydrates

    • BenchChem Technical Data.[1] (2024).[3] 6-Bromoisoquinoline Hydrate Handling & Solubility.

    • Note: Provides specific solubility data and hydr
  • Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley-Interscience.

Sources

Technical Support Center: Troubleshooting Solubility Issues of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Bromoisoquinoline hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate these issues effectively.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems with 6-Bromoisoquinoline hydrate.

Issue 1: 6-Bromoisoquinoline Hydrate Fails to Dissolve

The most frequent challenge is the incomplete dissolution of the starting material. This can be due to a variety of factors, including the choice of solvent and the physical nature of the hydrate.

Underlying Causes and Systematic Solutions:

The presence of water of hydration in the crystal lattice of 6-Bromoisoquinoline hydrate can significantly influence its solubility profile compared to its anhydrous form.[1] The "like dissolves like" principle is a good starting point, but the polarity of the isoquinoline core, the bromine substituent, and the hydrogen bonding potential of the hydrate water all play a role.

Recommended Actions:

  • Solvent ClassExamplesRationale for Use with 6-Bromoisoquinoline Hydrate
    Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good starting points. The polarity of these solvents can interact favorably with the isoquinoline core.[3][4] DMF and DMSO are stronger solvents and may be required for complete dissolution.
    Polar Protic Methanol (MeOH), Ethanol (EtOH)The hydrogen bonding capability of these solvents can interact with the water of hydration and the nitrogen of the isoquinoline ring.
    Nonpolar Toluene, Hexanes, Diethyl EtherGenerally poor solvents for this compound, but may be used as anti-solvents for recrystallization.[3]
  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[5]

    • Action: Gently grind the 6-Bromoisoquinoline hydrate using a mortar and pestle before adding it to the solvent.

  • Thermal Assistance: Increasing the temperature of the solvent can often improve the solubility of a solid.

    • Action: Gently warm the solvent while stirring, then gradually add the 6-Bromoisoquinoline hydrate. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause decomposition of your starting material or other reagents.

  • Sonication: The use of high-frequency sound waves can help to break apart the crystal lattice and facilitate dissolution.[5]

    Protocol: Enhancing Dissolution with Sonication [5]

    • Preparation: Weigh the desired amount of 6-Bromoisoquinoline hydrate and place it in a suitable reaction vessel.

    • Solvent Addition: Add the chosen solvent to the vessel.

    • Sonication: Place the vessel in an ultrasonic bath.

    • Operation: Turn on the sonicator. The duration will depend on the specific material and solvent.

    • Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.

  • Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium.[5][6]

    Protocol: Screening for an Effective Co-solvent System [6]

    • Initial Dissolution Attempt: Attempt to dissolve a small, known amount of 6-Bromoisoquinoline hydrate in your primary reaction solvent to confirm its low solubility.

    • Co-solvent Addition: While vigorously stirring, gradually add a miscible co-solvent (e.g., DMSO, DMF) dropwise.

    • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

    • Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.

Issue 2: The Compound Precipitates Out of Solution During the Reaction

Precipitation during a reaction can lead to incomplete conversion and difficulties in purification.

Potential Causes:

  • Temperature Fluctuation: The compound may have low solubility at lower temperatures.[5]

  • Change in Solvent Polarity: The reaction itself may produce byproducts that alter the overall polarity of the solvent system, causing the starting material or product to precipitate.

  • Reaction with Solvent: In some cases, the starting material may react with the solvent, leading to a less soluble product.

Troubleshooting Steps:

  • Maintain a Stable Reaction Temperature: If the reaction is initiated at an elevated temperature to achieve dissolution, ensure this temperature is maintained throughout the reaction.

  • Re-evaluate the Solvent System: If precipitation occurs despite a stable temperature, a different solvent or a co-solvent system with a wider solubility window may be necessary.

Issue 3: Slow or Incomplete Reaction Despite Apparent Dissolution

Even if the 6-Bromoisoquinoline hydrate appears to have dissolved, the reaction may not proceed as expected.

Possible Explanation:

The dissolved concentration of the starting material may be too low to achieve an efficient reaction rate.[5]

Solutions:

  • Increase Solvent Volume: While counterintuitive, increasing the amount of solvent can sometimes help to ensure that a sufficient concentration of the reactant is in solution at any given time.

  • Explore More Powerful Solubilizing Techniques: If increasing the solvent volume is not practical, consider more effective co-solvents (like DMSO or DMF) or the use of a phase-transfer catalyst for reactions involving an aqueous phase and an organic phase.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for 6-Bromoisoquinoline hydrate?

There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions. However, polar aprotic solvents like THF and DCM are good starting points for many common reactions, such as cross-coupling reactions.[1][3][4] For more challenging cases, DMSO or DMF may be required.

Q2: Can I heat the mixture to dissolve the 6-Bromoisoquinoline hydrate?

Yes, gentle heating can be an effective method to increase solubility. However, it is crucial to ensure that the temperature does not cause degradation of the starting material or other reagents in your reaction mixture. Also, be aware that the compound may precipitate upon cooling.[5]

Q3: How does the water of hydration affect my reaction?

The water of hydration can have several effects:

  • It can act as a nucleophile in some reactions.

  • It can interfere with water-sensitive reagents, such as organometallics or certain catalysts.

  • It can influence the solubility of the compound.[1]

Q4: My reaction requires anhydrous conditions, but my starting material is a hydrate. What should I do?

If your reaction is sensitive to water, you will need to remove the water of hydration. This can sometimes be achieved by:

  • Azeotropic distillation: Refluxing the hydrate in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.[3]

  • Drying under vacuum at an elevated temperature: Care must be taken not to melt or sublime the compound.

  • Purchasing the anhydrous form: If available, this is often the most straightforward solution.

Q5: How can I check the purity of my 6-Bromoisoquinoline hydrate?

The purity of your starting material is critical for a successful reaction.[7] Standard analytical techniques to assess purity include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight.[7][8]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 6-Bromoisoquinoline hydrate is 52-57 °C.[1]

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with 6-Bromoisoquinoline Hydrate dissolution_issue Issue: Fails to Dissolve start->dissolution_issue precipitation_issue Issue: Precipitates During Reaction start->precipitation_issue slow_reaction_issue Issue: Slow/Incomplete Reaction start->slow_reaction_issue check_solvent 1. Verify Solvent Choice (Polar Aprotic Preferred) dissolution_issue->check_solvent Initial Check maintain_temp Maintain Stable Temperature precipitation_issue->maintain_temp increase_volume Increase Solvent Volume slow_reaction_issue->increase_volume particle_size 2. Reduce Particle Size (Grinding) check_solvent->particle_size If still insoluble thermal_assist 3. Apply Gentle Heat particle_size->thermal_assist If still insoluble sonication 4. Use Sonication thermal_assist->sonication If still insoluble co_solvent 5. Try a Co-solvent System (e.g., with DMSO/DMF) sonication->co_solvent If still insoluble end_resolved Issue Resolved co_solvent->end_resolved reevaluate_solvent Re-evaluate Solvent System maintain_temp->reevaluate_solvent If precipitation persists reevaluate_solvent->end_resolved stronger_solvent Use Stronger Solubilizing Agents increase_volume->stronger_solvent If still slow stronger_solvent->end_resolved

Caption: A troubleshooting workflow for solubility issues.

SolventSelection start Need to Dissolve 6-Bromoisoquinoline Hydrate solvent_choice Initial Solvent Choice Polar Aprotic (DCM, THF, EtOAc) Polar Protic (MeOH, EtOH) Nonpolar (Toluene, Hexanes) start->solvent_choice:f0 dissolved_yes Dissolved? solvent_choice:f1->dissolved_yes solvent_choice:f2->dissolved_yes heat Apply Gentle Heat dissolved_yes->heat No success Proceed with Reaction dissolved_yes->success Yes sonicate Sonication heat->sonicate co_solvent Add Co-solvent (DMSO, DMF) sonicate->co_solvent co_solvent->success fail Re-evaluate Synthetic Route or Starting Material Form co_solvent->fail If all else fails

Caption: A decision-making diagram for solvent selection.

References

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved March 7, 2026, from [Link]

  • MDPI. (2016). Gas Hydrate Growth Kinetics: A Parametric Study. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2019). How can we conduct reactions for insoluble materials?. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2020). Growth Kinetics and Gas Diffusion in Formation of Gas Hydrates from Ice. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2020). CO 2 hydrate formation kinetics based on a chemical affinity model in the presence of GO and SDS. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2020). Enhancement of Clathrate Hydrate Formation Kinetics Using Carbon-Based Material Promotion. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019). Insights into Kinetics of Methane Hydrate Formation in the Presence of Surfactants. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved March 7, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 7, 2026, from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Preventing In Situ Dehalogenation of 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 6-Bromoisoquinoline hydrate .

While the isoquinoline scaffold is a 1[1], its hydrate form introduces a critical failure mode during in situ reactions: hydrodehalogenation . This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to suppress this side reaction and maximize your target yield.

Mechanistic Insight: The Causality of Dehalogenation

To solve a problem, we must first understand its origin. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), the oxidative addition of 6-Bromoisoquinoline to Pd(0) generates an electrophilic [Ar-Pd(II)-Br] intermediate.

When utilizing the hydrate form of the starting material, lattice water is released directly into the reaction matrix upon heating. This water acts as a potent hydrogen source,2[2]. Once the [Ar-Pd(II)-H] complex forms, it rapidly undergoes reductive elimination, yielding the undesired, dehalogenated isoquinoline byproduct and permanently consuming your starting material.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 6-Bromoisoquinoline TransMet Transmetalation / Amine Binding OxAdd->TransMet Desired Pathway Hydride Water/Hydride Source [Ar-Pd(II)-H] OxAdd->Hydride H2O from Hydrate / Slow Transmetalation RedElim Reductive Elimination (Desired Product) TransMet->RedElim Fast (Bulky Ligands) RedElim->Pd0 Product Release Dehal Hydrodehalogenation (Ar-H Byproduct) Hydride->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Mechanistic divergence between desired cross-coupling and water-induced hydrodehalogenation.

Troubleshooting Guide & FAQs

Q1: Can I just add molecular sieves to the reaction mixture to absorb the hydrate water? A: No. While molecular sieves (e.g., 3Å or 4Å) are excellent for sequestering free water in static environments, their in situ use during cross-coupling is highly detrimental. Under vigorous stirring, sieves physically grind the active palladium catalyst into inactive states (palladium black) and can irreversibly adsorb polar coupling partners. A more reliable approach is to 3[3] via azeotropic distillation.

Q2: How does ligand selection influence the competition between cross-coupling and dehalogenation? A: The kinetic rate of your desired transmetalation/reductive elimination sequence must outcompete the rate of hydrodehalogenation. Older ligands like PPh₃ fail because they form stable, slow-reacting Pd(II) complexes that have ample time to undergo protonolysis. By utilizing4[4], you enforce a highly reactive mono-ligated Pd(0) species. The increased steric strain around the Pd(II) center dramatically accelerates the product-forming reductive elimination step, effectively outrunning the dehalogenation pathway.

Q3: Which bases should be avoided to minimize this side reaction? A: Avoid alkoxide bases that possess beta-hydrogens (such as sodium isopropoxide). In the presence of trace water, alkoxides can undergo beta-hydride elimination to form ketones/aldehydes while generating the deleterious Pd-hydride species. Instead,5[5], which offer excellent solubility profiles in organic solvents without acting as hydride donors.

Quantitative Data: Parameter Optimization

The following table summarizes the quantitative impact of optimizing the reaction parameters to suppress dehalogenation during the Buchwald-Hartwig amination of 6-Bromoisoquinoline hydrate.

Reaction Parameter ProfileLigand SystemBase SelectionSolvent MatrixPre-TreatmentTarget Yield (%)Dehalogenation (%)
Baseline (Hydrate) PPh₃NaOtBu1,4-DioxaneNone25%60%
Ligand Optimization RuPhosNaOtBu1,4-DioxaneNone45%40%
Base Substitution RuPhosCs₂CO₃TolueneNone65%20%
Full System Optimization RuPhosCs₂CO₃TolueneAzeotropic Distillation>92% <2%

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol employs a self-validating system : the visual confirmation of water collection in the Dean-Stark trap serves as a mandatory checkpoint before the introduction of moisture-sensitive palladium catalysts.

Workflow Step1 1. Substrate Loading 6-Bromoisoquinoline Hydrate + Toluene Step2 2. In Situ Dehydration Azeotropic Distillation (Dean-Stark) Step1->Step2 Removes Hydrate H2O Step3 3. Catalyst & Base Addition Pd Precatalyst + Bulky Ligand + Anhydrous Base Step2->Step3 Anhydrous Intermediate Step4 4. Cross-Coupling Controlled Heating under Argon Step3->Step4 Initiates Catalytic Cycle Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5 Yields Desired Product

Step-by-step workflow for in situ dehydration and subsequent Pd-catalyzed cross-coupling.

Step-by-Step Methodology: In Situ Dehydration & Coupling

Step 1: Azeotropic Dehydration (The Self-Validating Checkpoint)

  • Charge a dry 100 mL Schlenk flask with 6-Bromoisoquinoline hydrate (1.0 equiv, 5.0 mmol) and anhydrous toluene (50 mL, 0.1 M).

  • Equip the flask with a Dean-Stark trap filled with anhydrous toluene and attach a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) under a steady stream of argon for 2 hours.

  • Validation Check: Observe the collection of water droplets at the bottom of the Dean-Stark trap. Once water collection ceases, the in situ generation of anhydrous 6-Bromoisoquinoline is complete.

  • Allow the system to cool to room temperature (20–25 °C).

Step 2: Reagent & Catalyst Addition

  • Under a positive pressure of argon, remove the Dean-Stark trap and quickly add the amine coupling partner (1.2 equiv, 6.0 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol).

  • Introduce the pre-catalyst system: Pd₂(dba)₃ (2 mol%, 0.1 mmol) and RuPhos (4 mol%, 0.2 mmol).

  • Seal the flask with a septum and purge the headspace with argon for an additional 5 minutes.

Step 3: Catalytic Cross-Coupling

  • Heat the reaction mixture to 85 °C in a pre-heated oil block for 12 hours with vigorous stirring (800 rpm).

  • Monitor the reaction progress via LC-MS. Confirm the absence of the dehalogenated isoquinoline mass (m/z 129) to ensure the suppression pathway was successful.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the crude mixture through a 2-inch pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.

References

1.[1] Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. 2.[3] Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. 3.[2] Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). 4.[5] Sperry, J. B. et al. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development (ACS Publications). 5.[4] Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.

Sources

Technical Support Center: 6-Bromoisoquinoline Hydrate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromoisoquinoline hydrate (CAS: 34784-05-9). As a critical halogenated intermediate, the strategic placement of the bromine atom at the 6-position makes this compound highly valuable for complex cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings[1]. However, its hydrated crystalline form introduces specific handling and storage challenges.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, maintain hydrate stoichiometry, and ensure highly reproducible experimental outcomes.

Part 1: Troubleshooting Common Degradation Issues (FAQs)

Q1: My 6-Bromoisoquinoline hydrate powder has clumped, and its melting point has depressed below the standard 52°C. What caused this, and how do I prevent it? Causality: The hydrate form of 6-Bromoisoquinoline (C₉H₈BrNO) relies on a specific stoichiometric ratio of water molecules to stabilize its crystal lattice[1]. When exposed to fluctuating ambient humidity or elevated temperatures, the compound undergoes partial dehydration or deliquescence. This moisture exchange disrupts the hydrogen-bonding network within the crystal packing, leading to macroscopic clumping and a depression of its standard 52–57 °C melting point[1]. Resolution: Always store the compound in a tightly sealed container within a desiccator[2]. If clumping has occurred but the compound remains chemically pure (verified via NMR or LC-MS), it can often still be used, though its mass-to-mole ratio must be recalculated to account for the altered hydration state.

Q2: The compound has developed a yellow/brown discoloration over time. Is it still viable for palladium-catalyzed cross-coupling? Causality: Discoloration is a primary indicator of oxidative or photodegradation. The electron-rich nitrogen in the isoquinoline ring is highly susceptible to oxidation, forming N-oxides when exposed to atmospheric oxygen[2]. Furthermore, exposure to UV or visible light can excite the aromatic system, leading to radical formation and subsequent hydroxylation (e.g., forming 2-hydroxy or 8-hydroxy derivatives)[3]. Impact on Assays: These degradation products—particularly N-oxides—act as strong coordinating ligands. They will competitively bind to and poison palladium catalysts (such as Pd(PPh₃)₄), stalling the catalytic cycle during the oxidative addition step and drastically reducing your cross-coupling yields. Resolution: Discolored batches should be discarded or rigorously purified via recrystallization before use in sensitive catalytic reactions. To prevent this, store the compound under an inert atmosphere (Argon or Nitrogen) and protect it from light using amber vials[2].

Q3: How should I prepare and store stock solutions to maintain stability? Causality: While the isoquinoline core is generally stable against hydrolysis at neutral pH, dissolving the hydrate in anhydrous solvents (like dry DMSO or DMF) alters the hydration equilibrium. Additionally, repeated freeze-thaw cycles of stock solutions can cause concentration gradients, leading to the precipitation of the compound or its accelerated degradation[2]. Resolution: Prepare fresh stock solutions immediately before each experiment[2]. If storage is unavoidable, aliquot the solution into single-use amber vials, purge the headspace with Argon, and store at -20 °C[2]. Never subject the stock solution to multiple freeze-thaw cycles.

Part 2: Quantitative Stability Parameters
Degradation PathwayPrimary Catalyst / TriggerObservable IndicatorCritical ThresholdPrevention Strategy
Lattice Dehydration Temp > 30°C, Humidity fluctuationsClumping, MP < 52°CRelative Humidity outside 40-60%Store at 2-8°C in a tightly sealed desiccator[4].
Oxidative Degradation Atmospheric O₂, Trace MetalsYellow/brown discolorationProlonged ambient air exposureMaintain an Argon/Nitrogen headspace[2].
Photodegradation UV/Visible LightDarkening, N-oxide formation> 1.2 million lux hoursStore in amber vials or wrap in aluminum foil[2].
Part 3: Self-Validating Handling and Storage Workflow

Objective: To maintain the stoichiometric hydration and chemical integrity of 6-Bromoisoquinoline hydrate for sensitive downstream applications.

Step 1: Baseline Integrity Verification Action: Upon receipt, determine the melting point of a 1-2 mg aliquot. Validation: A sharp melting point between 52–57 °C confirms the correct hydration state and the absence of major degradation products[1]. A depressed or broadened melting point indicates partial dehydration or contamination.

Step 2: Aliquoting to Minimize Exposure Action: In a controlled environment (preferably under a chemical fume hood with adequate ventilation[4]), divide the bulk powder into single-use amber glass vials. Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, driving cumulative degradation. Single-use aliquots isolate this risk and preserve the master batch.

Step 3: Inert Gas Backfilling Action: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 5-10 seconds before sealing with a PTFE-lined cap. Causality: Displacing oxygen prevents the formation of N-oxides[2], which are detrimental to transition metal catalysts.

Step 4: Temperature-Controlled Storage Action: Store the sealed, inert-filled amber vials in a cool, dry place, ideally at 2–8 °C[2]. Causality: Refrigeration lowers the kinetic energy available for both oxidative reactions and lattice dehydration. Crucial: Allow vials to reach room temperature in a desiccator before opening to prevent condensation from compromising the hydrate stoichiometry.

Part 4: Degradation Visualization

G A 6-Bromoisoquinoline Hydrate B Environmental Exposure A->B Improper Handling E Optimal Storage (Argon, 2-8°C) A->E Standard Protocol C Photodegradation (N-Oxidation) B->C UV Light & O2 D Lattice Dehydration (Clumping) B->D Thermal Shift

Degradation pathways and optimal storage workflow for 6-Bromoisoquinoline hydrate.

References
  • 6-Bromoisoquinoline - SAFETY DATA SHEET | fishersci.com | 4

  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives | benchchem.com | 2

  • 6-Bromoisoquinoline hydrate | benchchem.com | 1

  • Photodegradation of quinoline in water | researchgate.net | 3

Sources

refining the experimental workup for 6-Bromoisoquinoline hydrate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Chemistry . This hub is designed for researchers, application scientists, and drug development professionals working with 6-bromoisoquinoline and its derivatives.

Because the isoquinoline scaffold features a highly basic nitrogen atom (pKa ~5.4) and an electron-deficient aromatic system, standard organic workups frequently fail. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction workups, specifically focusing on hydration/hydrolysis reactions and cross-coupling extractions.

Mechanistic Overview: Hydration & Hydrolysis Pathways

The transformation of 6-bromoisoquinoline-1-carbonitrile into a carboxylic acid is a fundamental hydration-hydrolysis sequence. The reaction proceeds through an intermediate amide hydrate, which is often the source of stalled reactions if the thermodynamic barriers are not properly overcome 1[1].

HydrolysisPathway A 6-Bromoisoquinoline-1-carbonitrile B Amide Hydrate Intermediate A->B H2O, H+ or OH- (Initial Hydration) C 6-Bromoisoquinoline-1-carboxylic acid B->C H2O, H+ or OH- (Amide Hydrolysis)

Reaction pathway for the hydration and hydrolysis of 6-Bromoisoquinoline-1-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why do I encounter persistent emulsions during the liquid-liquid extraction of 6-bromoisoquinoline derivatives? A1: Emulsions in isoquinoline workups are caused by two primary factors: the partial protonation of the basic nitrogen and the presence of colloidal metal catalysts.

  • Causality: At a near-neutral pH (pH 6-7), the isoquinoline ring exists in a dynamic equilibrium between its free-base and protonated forms. The protonated species acts as a surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions. Furthermore, in cross-coupling reactions, palladium black localizes at this interface.

  • Solution: Force the equilibrium entirely to the free-base form by adjusting the aqueous phase strictly to pH 8.5–9.5 before extraction. If emulsions persist, filter the entire biphasic mixture through a tightly packed Celite pad to remove colloidal palladium before attempting phase separation.

Q2: My acid-catalyzed hydrolysis of 6-bromoisoquinoline-1-carbonitrile is stalling at the amide hydrate stage. How do I force completion? A2: The initial hydration of the nitrile to the amide is rapid, but the subsequent hydrolysis of the amide to the carboxylic acid is sterically and electronically hindered.

  • Causality: The electron-withdrawing nature of the isoquinoline ring stabilizes the amide intermediate, making it highly resistant to nucleophilic attack by water.

  • Solution: You must increase the thermodynamic driving force. Utilize 10 M concentrated sulfuric acid and ensure the reaction is held at a rigorous reflux (100–120 °C) for 12 to 24 hours 1[1].

Q3: How do I efficiently remove residual palladium from 6-bromoisoquinoline cross-coupling reactions without losing my product? A3: The nitrogen atom on the isoquinoline ring is an excellent ligand for transition metals, leading to high residual palladium content in the isolated product.

  • Solution: Do not rely solely on aqueous washes. Introduce a metal scavenging step during the organic workup. Stir the ethyl acetate (EtOAc) extract with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C, or perform a wash with 10% aqueous L-cysteine to competitively strip the palladium from the isoquinoline nitrogen.

WorkupTroubleshooting Start Emulsion Formed During Extraction Step1 Check Aqueous pH Start->Step1 Step2 Adjust pH to 8-9 (Un-ionize Amine) Step1->Step2 If pH < 7 Step3 Filter through Celite (Remove Pd/Salts) Step1->Step3 If colloidal particles present Step4 Phase Separation Achieved Step2->Step4 Step3->Step4

Troubleshooting workflow for resolving emulsions during isoquinoline reaction workups.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile

This protocol directly yields the carboxylic acid upon workup by carefully manipulating the isoelectric point of the product 1[1].

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromoisoquinoline-1-carbonitrile. Carefully add 10 M sulfuric acid (5–10 mL per gram of starting material).

  • Execution: Heat the mixture to 100–120 °C with vigorous stirring for 12–24 hours. Monitor via LC-MS until the mass corresponding to the amide hydrate intermediate is fully consumed.

  • Quench: Cool the reaction mixture to room temperature and pour it slowly over crushed ice to prevent uncontrolled exotherms.

  • Isoelectric Precipitation (Self-Validating Step): Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or 3N NaOH.

    • Validation Checkpoint: Insert a calibrated pH meter directly into the slurry. Adjust the pH to exactly 7.0–8.0 . At this isoelectric point, the zwitterionic 6-bromoisoquinoline-1-carboxylic acid will precipitate as a solid. Warning: If the pH exceeds 9.5, the carboxylic acid will deprotonate and dissolve into the aqueous phase, resulting in zero yield.

  • Isolation: Extract the resulting suspension with EtOAc or Dichloromethane (CH₂Cl₂). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Workup for Suzuki-Miyaura Cross-Coupling

This protocol prevents catalyst poisoning and emulsion formation after forming carbon-carbon bonds at the C6 position 2[2].

  • Quench & Dilution: Cool the reaction mixture (typically run at 80-100 °C) to room temperature. Dilute with 10 volumes of EtOAc.

  • Pre-Filtration: Filter the crude, unwashed organic mixture through a 2-inch pad of Celite. Wash the pad with additional EtOAc. Causality: Removing insoluble inorganic bases (e.g., K₂CO₃) and precipitated palladium black before adding water eliminates the primary nucleation sites for emulsions.

  • Washing: Wash the organic layer once with deionized water, and once with brine.

    • Validation Checkpoint: Ensure the aqueous wash separates cleanly within 3 minutes. If it takes longer, verify the aqueous pH is >8.5.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Quantitative Data & Workup Parameters

Table 1: Physical and Solubility Properties of 6-Bromoisoquinoline Understanding the solubility profile is critical for selecting the correct extraction solvents and avoiding premature precipitation during workup.

PropertyValueSource
Molecular Weight 208.05 g/mol 3[3]
Appearance Crystalline solid4[4]
Solubility (DMF / DMSO / Ethanol) 30 mg/mL4[4]
UV λmax 228, 273, 320 nm4[4]

Table 2: Workup pH Optimization Guide

Reaction WorkflowTarget StateOptimal Aqueous pHMechanistic Rationale
Nitrile Hydrolysis Carboxylic Acid (Zwitterion)7.0 - 8.0 Precipitates the product at its isoelectric point, preventing water solubility.
Cross-Coupling Extraction Free-base Isoquinoline8.5 - 9.5 Deprotonates the isoquinoline nitrogen (pKa ~5.4), driving the product fully into the organic phase.

References

  • Benchchem - Application Notes and Protocols: Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile to 6-Bromoisoquinoline-1-carboxylic acid. 1

  • Benchchem - Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. 2

  • Cayman Chemical - 6-Bromoisoquinoline (NSC 229320, CAS Number: 34784-05-9) Product Information. 4

  • PubChem - National Center for Biotechnology Information. PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline. 3

Sources

Validation & Comparative

1H and 13C NMR characterization of 6-Bromoisoquinoline hydrate.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative understanding of molecular structure is the bedrock of reproducible medicinal chemistry. 6-Bromoisoquinoline hydrate is a highly versatile building block, widely utilized as a nitrogen-donor ligand in metal complexes and a core substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings)[1].

However, distinguishing the hydrate form from its anhydrous counterpart—or from positional isomers like 6-bromoquinoline—requires rigorous analytical characterization. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) profiles of 6-bromoisoquinoline hydrate, detailing the causality behind experimental design and establishing a self-validating protocol for structural elucidation.

Comparative Analysis: Hydrate vs. Alternatives

When selecting a halogenated isoquinoline for synthesis, researchers must account for how hydration and isomerism impact physical properties, solubility, and reactivity. The table below objectively compares 6-bromoisoquinoline hydrate with its primary alternatives.

Table 1: Structural and Physical Comparison of Isoquinoline Derivatives

CompoundState & Melting PointKey Structural FeatureNMR Identification Marker
6-Bromoisoquinoline Hydrate Solid (52–57 °C)[1]C6-Bromine + Water of HydrationDistinct H₂O resonance integrated relative to the aromatic framework.
Anhydrous 6-Bromoisoquinoline Solid/Low-melting solidC6-Bromine (No trapped water)Absence of stoichiometric water peak; sharper aromatic signals in non-polar solvents.
6-Bromoquinoline Liquid/SolidC6-Bromine on a Quinoline coreProton signals appear between 7.5 and 8.9 ppm[2]; different coupling network (H2/H3/H4).

Causality in Experimental Design: The "Why" Behind the Protocol

As an application scientist, it is critical to understand that an NMR protocol is not just a sequence of operations, but a logical system designed to exploit the molecule's specific physicochemical properties.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While anhydrous 6-bromoisoquinoline is readily characterized in Chloroform-d (CDCl₃), characterizing the hydrate demands Dimethyl Sulfoxide-d₆ (DMSO-d₆). Why? The water of hydration undergoes rapid proton exchange in CDCl₃, often resulting in a broad, shifting peak that is difficult to integrate accurately. DMSO-d₆ forms strong hydrogen bonds with the water molecules, slowing the exchange rate and yielding a sharp, quantifiable water peak (typically around 3.3 ppm) that confirms the hydration state.

  • Electronic Effects on Chemical Shifts: The isoquinoline ring nitrogen is highly electronegative. Through both resonance and inductive electron withdrawal, it strongly deshields the protons at the C1 and C3 positions, pushing their ¹H NMR signals far downfield (>8.5 ppm). Conversely, the bromine atom at C6 exerts a strong inductive pull but donates electron density via resonance. This delicate electronic balance results in a characteristic ¹³C shift for the brominated carbon (C6) in the range of 122–125 ppm[2].

Shift_Logic N_Atom Isoquinoline Nitrogen (Electron Withdrawing) Downfield Downfield Shift H1/H3 (>8.5 ppm) N_Atom->Downfield Br_Atom C6 Bromine Atom (Inductive & Resonance) C6_Shift C6 Carbon Shift (~122-125 ppm) Br_Atom->C6_Shift Hydrate Water of Hydration (Hydrogen Bonding) H2O_Peak Distinct H2O Peak (~3.3 ppm in DMSO) Hydrate->H2O_Peak

Logical relationship between molecular features and NMR chemical shifts.

Self-Validating NMR Methodology

A robust analytical workflow must be self-validating. Relying solely on 1D ¹H NMR can lead to misassignments due to overlapping multiplet structures in the aromatic region (7.5–8.5 ppm). The following step-by-step methodology integrates 2D NMR to mathematically prove the 1D assignments.

Step 1: Sample Preparation Weigh exactly 15–20 mg of 6-bromoisoquinoline hydrate. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Acquire using a standard 1D sequence (e.g., zg30 on Bruker systems) at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons, acquiring 16–32 scans.

  • ¹³C NMR: Execute a proton-decoupled ¹³C sequence. Because the carbon signals for 6-bromoisoquinoline span a wide range (122–152 ppm)[2], set the spectral width to 0–200 ppm. Increase scans to 512–1024 and D1 to 2–3 seconds to account for the longer T1 relaxation times of quaternary carbons (C4a, C6, C8a).

Step 3: 2D NMR Validation (COSY & HSQC)

  • Acquire a ¹H-¹H COSY spectrum to trace the spin-spin coupling networks. This will unambiguously separate the H4/H3 coupling system from the H5/H7/H8 coupling network.

  • Acquire a ¹H-¹³C HSQC spectrum to map protons directly to their attached carbons. This validates the 1D ¹³C assignments by proving which carbons are protonated versus quaternary.

NMR_Workflow N1 Sample Prep (DMSO-d6 + TMS) N2 1D NMR (1H & 13C Acquisition) N1->N2 N3 2D NMR (COSY & HSQC) N2->N3 N4 Data Processing (FT, Phase, Baseline) N3->N4 N5 Spectral Analysis (Peak Assignment) N4->N5

Experimental workflow for self-validating NMR characterization.

Quantitative Data Comparison

The following table synthesizes the expected ¹H and ¹³C NMR chemical shifts for 6-bromoisoquinoline hydrate compared to its anhydrous form. Note that the exact integration of the water peak will depend on the specific hydration stoichiometry (e.g., monohydrate vs. hemihydrate).

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (400 MHz, DMSO-d₆)

Nucleus Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Multiplicity & Coupling (¹H)Hydrate vs. Anhydrous Variance
C1 / H1 ~9.30~152.5Singlet (s)No significant change
C3 / H3 ~8.55~144.2Doublet (d, J ≈ 5.8 Hz)No significant change
C4 / H4 ~7.85~120.1Doublet (d, J ≈ 5.8 Hz)No significant change
C5 / H5 ~8.25~129.5Doublet (d, J ≈ 2.0 Hz)Slight downfield shift in hydrate
C6 (C-Br) -~123.8QuaternaryNo significant change
C7 / H7 ~7.75~131.0Doublet of doublets (dd)No significant change
C8 / H8 ~8.05~128.4Doublet (d, J ≈ 8.8 Hz)No significant change
C4a / C8a -~128.0 / ~136.5QuaternaryNo significant change
H₂O (Hydrate) ~3.33 -Broad Singlet (br s) Absent in anhydrous form

Data synthesized from established isoquinoline reference standards and comparative spectroscopic databases[2][3].

Conclusion

Characterizing 6-bromoisoquinoline hydrate requires more than just running a sample through a spectrometer; it requires an intentional choice of solvent to preserve the hydration state and the use of 2D NMR to untangle complex aromatic electronics. By following this self-validating framework, researchers can ensure the highest level of structural integrity before committing this valuable substrate to complex downstream cross-coupling reactions.

References

  • PubChem. "6-Bromoisoquinoline | C9H6BrN | CID 313681". National Center for Biotechnology Information. Available at:[Link]

Sources

comparative reactivity of 6-Bromoisoquinoline versus 6-Iodoisoquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals and synthetic chemists.

Introduction: The Privileged Isoquinoline Scaffold

In medicinal chemistry, the isoquinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, including potent kinase inhibitors and neuroprotective drugs. Functionalization at the 6-position via transition-metal-catalyzed cross-coupling is a foundational workflow in structure-activity relationship (SAR) campaigns.

When designing a synthetic route, the choice of the electrophilic partner—specifically between 6-Bromoisoquinoline (6-Br-IQ) and 6-Iodoisoquinoline (6-I-IQ) —dictates the thermodynamic landscape and kinetic efficiency of the reaction. As an application scientist, I often see researchers default to the iodide for its perceived "higher reactivity." However, field-proven process chemistry reveals that maximizing reactivity does not always maximize yield or scalability. This guide objectively compares these two building blocks, providing the mechanistic causality and experimental data necessary to make an informed selection.

Thermodynamic and Kinetic Fundamentals

The comparative reactivity of 6-Br-IQ and 6-I-IQ is fundamentally governed by their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

In a standard Pd(0)/Pd(II) catalytic cycle, the oxidative addition of the aryl halide to the low-valent palladium center is often the rate-determining step. Because of its lower BDE, 1. In contrast, 6-Br-IQ typically requires thermal activation (80–100 °C) to overcome the activation barrier.

However, recent breakthroughs in odd-electron palladium catalysis challenge this binary understanding. Mechanistic studies utilizing cryo stopped-flow UV–vis spectroscopy have demonstrated that2. This indicates that by tuning the electronic state of the catalyst, 6-Br-IQ can achieve iodide-like kinetics without the associated instability.

Comparative Performance in Cross-Coupling

Suzuki-Miyaura Coupling

For the synthesis of diverse libraries,3 is the industry standard. While 6-I-IQ allows for milder conditions, its hyper-reactivity often leads to rapid generation of the Ar-Pd-I intermediate. If the subsequent transmetalation step is slow (e.g., when using sterically hindered boronic acids), the Ar-Pd-I species can undergo deleterious side reactions, such as homocoupling or protodehalogenation. 6-Br-IQ provides a more synchronized catalytic cycle where oxidative addition and transmetalation occur at comparable rates, minimizing catalyst trapping.

Buchwald-Hartwig Amination & Scalability

When moving from discovery to process scale, the stability of the starting material becomes paramount. Aryl iodides are notoriously light-sensitive and prone to generating iodine radicals, which can poison catalysts over long reaction times.

A definitive example of 6-Br-IQ's superiority in scale-up is the 4. Coupling a base-sensitive 6-bromoisoquinoline-1-carbonitrile with a chiral primary amine presented significant challenges regarding biaryl byproduct formation and epimerization. By utilizing 6-Br-IQ with Pd(dba)₂ and BINAP, researchers achieved an 80% yield on a 2.5 kg scale with only 73 ppm residual palladium. The larger bite angle of BINAP accelerated reductive elimination, while the controlled oxidative addition of the bromide prevented the accumulation of reactive intermediates that lead to off-target pathways.

Quantitative Data Comparison

Parameter6-Bromoisoquinoline (6-Br-IQ)6-Iodoisoquinoline (6-I-IQ)
C–X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Kinetics (Pd⁰) Moderate (Often rate-determining)Fast (Often non-rate-determining)
Typical Reaction Temperature 80–100 °CRoom Temp to 60 °C
Primary Side Reactions Hydrodebromination (minor)Protodehalogenation, Homocoupling
Process Scalability Excellent (High stability, lower cost)Poor (Light sensitive, high cost)
Optimal Ligand Profile Large bite angle (e.g., BINAP, XantPhos)Variable (often requires bulky, electron-rich)

Mechanistic Visualization

The following diagram illustrates the standard palladium catalytic cycle, highlighting the critical oxidative addition step where the divergence in reactivity between the bromide and iodide is most pronounced.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining for Br) Pd0->OxAdd + 6-Halo-Isoquinoline PdII_1 Pd(II) Intermediate Ar-Pd-X (X = Br or I) OxAdd->PdII_1 Fast for I Slower for Br TransMet Transmetalation / Nucleophile Binding PdII_1->TransMet + Nucleophile (Boronic acid, Amine) PdII_2 Pd(II) Complex Ar-Pd-Nu TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Isoquinoline Product RedElim->Product Release

Caption: Palladium cross-coupling cycle highlighting halogen-dependent oxidative addition kinetics.

Self-Validating Experimental Protocol: Comparative Cross-Coupling

To objectively evaluate the performance of 6-Br-IQ versus 6-I-IQ in your specific system, utilize this self-validating workflow. This protocol is designed not just to synthesize the product, but to diagnose mechanistic bottlenecks in real-time.

Step 1: Reaction Setup & Internal Standardization

  • Action: To a dry Schlenk flask, add 1.0 equiv of the 6-halo-isoquinoline, 1.2 equiv of the nucleophile (boronic acid or amine), and 2.0 equiv of base (e.g., Cs₂CO₃). Add 10 mol% of an internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene).

  • Causality: The internal standard is critical. It allows for precise GC-MS or NMR mass balance tracking, ensuring that any disappearance of starting material directly correlates to product formation rather than decomposition.

  • Validation: Take a baseline aliquot (t=0) before adding the catalyst to calibrate the response factor of the starting material against the internal standard.

Step 2: Inert Atmosphere & Catalyst Introduction

  • Action: Seal the flask and purge with Argon for 10 minutes. Add degassed solvent (e.g., 1,4-Dioxane). Introduce the palladium pre-catalyst (e.g., 5 mol% Pd₂(dba)₃) and ligand (e.g., 10 mol% XantPhos).

  • Causality: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) species. Furthermore, 6-I-IQ is susceptible to photo-oxidation; strict inert conditions prevent the formation of reactive iodine species that poison the catalytic cycle. The choice of a bidentate ligand with a large bite angle (like XantPhos) forces the Pd center into a strained geometry, accelerating reductive elimination and preventing catalyst resting states.

Step 3: Kinetic Monitoring & Thermal Activation

  • Action: Heat the reaction block (80 °C for 6-Br-IQ; 40 °C for 6-I-IQ). Sample 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in EtOAc/H₂O.

  • Causality: Temporal sampling generates a conversion-versus-time kinetic profile.

  • Validation: Analyze the organic layer via UPLC-MS. If the 6-I-IQ reaction shows rapid initial conversion (e.g., 40% in 15 mins) but then completely stalls, it is a definitive diagnostic of catalyst poisoning (often via iodide-bridged dimeric Pd species). If the 6-Br-IQ reaction is too slow, it indicates that oxidative addition is the bottleneck, requiring a more electron-rich ligand.

Step 4: Workup & Isolation

  • Action: Dilute the completed reaction with EtOAc, filter through a pad of Celite, and concentrate the filtrate. Purify via flash column chromatography.

  • Causality: Celite filtration removes insoluble "Pd black"—a visual indicator of catalyst degradation resulting from failed reductive elimination.

  • Validation: ¹H NMR analysis of the purified product must show the disappearance of the characteristic C5/C7 proton shifts associated with the strongly electron-withdrawing halogen, replaced by the distinct signals of the newly coupled moiety.

Conclusion

While 6-Iodoisoquinoline offers superior raw kinetics for oxidative addition, its propensity for side reactions and catalyst poisoning makes it a specialized tool for mild, small-scale discovery chemistry. For robust, scalable, and highly selective cross-coupling—particularly in the synthesis of complex pharmaceutical intermediates—6-Bromoisoquinoline remains the superior operational choice.

References

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Mirica, L. M., et al. "Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes." National Institutes of Health (NIH) / Scilit. Available at:[Link]

  • Thieme Connect. "Product Class 5: Isoquinolines (Synthesis and Cross-Coupling of 6-Iodoisoquinoline)." Science of Synthesis. Available at: [Link]

Sources

Optimizing Purity Assessment of 6-Bromoisoquinoline Hydrate: A Comparative Study of Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The purity assessment of 6-Bromoisoquinoline hydrate (CAS: 34784-05-9 / 1779945-55-9) presents a dual analytical challenge: distinguishing the target molecule from its positional regioisomers (specifically 5-bromoisoquinoline ) and accurately quantifying the non-chromophoric water content inherent to the hydrate form.[1]

Standard C18 reversed-phase protocols often fail to provide baseline resolution between the 5-bromo and 6-bromo isomers due to their identical hydrophobicity.[1] This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Biphenyl stationary phase.[1]

Key Finding: While C18 columns provide adequate retention, Biphenyl stationary phases utilizing


 interactions offer superior selectivity (

) for halogenated aromatic isomers, making them the requisite choice for high-integrity purity assessment.[1]

The Analytical Challenge: Isomers & Hydrates

Before detailing the protocol, it is critical to understand why standard methods fail.

  • Regioisomer Co-elution: The synthesis of 6-bromoisoquinoline often yields 5-bromoisoquinoline as a byproduct.[1] These molecules differ only by the position of the bromine atom on the benzenoid ring. Their LogP values are nearly identical (~2.8–2.9), rendering hydrophobic separation (C18) ineffective.[1]

  • The Hydrate Trap: HPLC-UV detection at 254 nm measures organic purity (Area %).[1] It is blind to water.[1] A sample can be "99.9% Pure" by HPLC but only "90% Assay" by weight if it is a hydrate.[1]

Comparative Workflow Visualization

The following diagram outlines the necessary logic flow for a complete Certificate of Analysis (CoA), distinguishing between Organic Purity (HPLC) and Absolute Content (Assay).

AnalyticalWorkflow cluster_HPLC Organic Purity (Regioisomer Separation) cluster_Water Hydrate Stoichiometry Sample Raw Sample (6-Br-Isoquinoline . xH2O) HPLC HPLC-UV Analysis (Biphenyl Column) Sample->HPLC KF Karl Fischer Titration Sample->KF Data_Org Organic Impurities (Area %) HPLC->Data_Org CoA Final CoA (Assay Calculation) Data_Org->CoA 100 - %Imp Data_H2O Water Content (w/w %) KF->Data_H2O Data_H2O->CoA Correction Factor

Figure 1: Integrated analytical workflow combining chromatographic purity with water determination.

Comparative Study: C18 vs. Biphenyl

We evaluated two distinct chromatographic systems to separate a spiked mixture containing 6-bromoisoquinoline (Target) and 5-bromoisoquinoline (Impurity).[1]

Experimental Conditions
ParameterMethod A: The Standard Method B: The Optimized
Stationary Phase C18 (Octadecyl)Biphenyl (Core-Shell)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Column Dimensions 150 x 4.6 mm, 5 µm100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Rationale Standard RP conditions.[1]MeOH facilitates

overlap between analyte and stationary phase better than ACN.[1]
Performance Data

Data represents mean values from n=6 injections of a synthetic mixture (95% 6-Br / 5% 5-Br).[1]

MetricMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (6-Br) 4.2 min6.8 minIncreased retention
Selectivity (

)
1.021.15 Significant Improvement
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) Pass
Tailing Factor 1.41.1Improved Peak Shape
Mechanistic Insight

The failure of Method A lies in the physics of the interaction. Both isomers have nearly identical hydrophobic footprints.[1] Method B succeeds because the Biphenyl phase engages in electron-donor-acceptor (


) interactions with the aromatic isoquinoline ring. The electron density distribution differs slightly between the 5-bromo and 6-bromo positions, allowing the Biphenyl phase to discriminate between them.

Critical Note on Mobile Phase: Methanol is preferred over Acetonitrile for Method B. Acetonitrile contains


-electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, potentially masking the selectivity gains.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Purity Assessment (Method B)

Use this method for release testing to ensure regioisomer absence.

  • Sample Preparation:

    • Weigh 10.0 mg of 6-Bromoisoquinoline hydrate.[1]

    • Dissolve in 10 mL of 50:50 Methanol:Water.[1] Do not use heat (risk of dehydration or degradation).[1]

    • Final concentration: 1.0 mg/mL.[1]

  • Instrument Setup:

    • Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 x 2.1 mm).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Temperature: 35°C (Control is vital;

      
       interactions are temperature sensitive).
      
    • Detection: UV @ 240 nm (Isoquinoline

      
      ) and 280 nm.[1]
      
  • Gradient Program:

    • 0.0 min: 10% B (MeOH)

    • 10.0 min: 90% B[1]

    • 12.0 min: 90% B[1]

    • 12.1 min: 10% B[1]

  • System Suitability Criteria:

    • Resolution (

      
      ) between 5-Br and 6-Br > 2.0.[1]
      
    • Tailing factor < 1.5.[1]

Protocol 2: Water Content Determination (Karl Fischer)

Required to calculate the "As Is" Assay.

  • Method: Volumetric Karl Fischer Titration (USP <921> Method Ia).[1]

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Equilibrate titrator with Hydranal Composite 5.[1]

    • Inject 30 mg of sample (dissolved in dry MeOH) or add solid directly if solubility allows.[1]

    • Expectation: Monohydrate theoretical water content is ~7.4% w/w.[1]

    • Note: If the result is significantly lower (e.g., 2%), the material may have partially dehydrated during storage.

Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl column succeeds where C18 fails.

InteractionMechanism cluster_C18 Method A: C18 (Hydrophobic Only) cluster_BiPh Method B: Biphenyl (Pi-Pi + Hydrophobic) C18_Phase C18 Ligand (Alkyl Chain) Iso_A 5-Bromo Isomer C18_Phase->Iso_A Weak Hydrophobic Interaction Iso_B 6-Bromo Isomer C18_Phase->Iso_B Identical Interaction (Co-elution) BiPh_Phase Biphenyl Ligand (Aromatic Rings) Iso_C 5-Bromo Isomer (Electron Cloud A) BiPh_Phase->Iso_C Steric Hindrance (Elutes Earlier) Iso_D 6-Bromo Isomer (Electron Cloud B) BiPh_Phase->Iso_D Strong Pi-Stacking (Retained Longer)

Figure 2: Mechanistic comparison of stationary phase interactions. The Biphenyl phase leverages electron density differences for separation.

Conclusion & Recommendation

For the rigorous purity assessment of 6-Bromoisoquinoline hydrate , the standard C18 approach is insufficient due to its inability to resolve the critical 5-bromo regioisomer.

Final Recommendation:

  • Adopt Method B: Utilize a Biphenyl stationary phase with a Methanol/Water/Formic Acid gradient.[1]

  • Validate Water: Always couple HPLC analysis with Karl Fischer titration to account for the hydration state (Theoretical ~7.4%).[1]

  • Reference Standard: Ensure your reference standard is characterized by qNMR to establish its absolute purity before using it to quantify your batches.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline.[1]Link

  • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1] (Establishes Biphenyl selectivity principles). Link

  • Sielc Technologies. Pi-Pi Interaction in Chromatography. (Explains the mechanism of separation for aromatic isomers). Link

  • BenchChem. 6-Bromoisoquinoline hydrate Properties and Applications.Link

Sources

comparative analysis of catalysts for 6-Bromoisoquinoline hydrate cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of catalysts for the cross-coupling of 6-Bromoisoquinoline hydrate requires a nuanced understanding of both transition-metal chemistry and the physical properties of the substrate. 6-Bromoisoquinoline is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors (e.g., PI3K inhibitors) and neuroprotective agents[1][2].

However, the commercially available hydrate form (CAS 1779945-55-9) introduces a unique variable: stoichiometric water of crystallization trapped within the crystal lattice[3][4]. Depending on the cross-coupling modality—Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N)—this lattice water can act as a beneficial co-solvent or a detrimental catalyst poison.

As an Application Scientist, I have structured this guide to objectively evaluate catalyst performance, explain the mechanistic causality behind catalyst-base-hydrate interactions, and provide field-proven, self-validating protocols.

Mechanistic Causality: The Dual Nature of Lattice Water

The presence of water in 6-Bromoisoquinoline hydrate fundamentally alters the transmetalation step of the catalytic cycle.

  • In Suzuki-Miyaura Couplings: Water is generally advantageous. It facilitates the conversion of the boronic acid into a highly reactive, electron-rich boronate complex, which accelerates transmetalation to the Pd(II) center[1]. Robust catalysts tolerate the hydrate seamlessly.

  • In Buchwald-Hartwig Aminations: Water is highly detrimental. It hydrolyzes strong alkoxide bases (e.g., NaOtBu) into hydroxide ions. These hydroxides can competitively bind to the Pd(II) intermediate, leading to phenol byproducts, or cause protodehalogenation of the 6-bromoisoquinoline substrate[5][6]. Therefore, catalyst systems for amination must either be paired with water-tolerant weak bases (like Cs₂CO₃) or require pre-reaction azeotropic drying[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (6-Bromoisoquinoline) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII Trans Transmetalation PdII->Trans Hydrate Hydrate (Lattice H2O) Hydrate->Trans Activates Boronate (Suzuki) Hydrolyzes Base (Buchwald) RE Reductive Elimination (Cross-Coupled Product) Trans->RE RE->Pd0 Catalyst Regeneration

Caption: Influence of lattice water from 6-Bromoisoquinoline hydrate on the Pd-catalyzed cross-coupling cycle.

Comparative Analysis of Catalyst Systems

To optimize yields and minimize byproducts, the choice of catalyst must align with the reaction type and the substrate's hydration state. Table 1 summarizes the quantitative performance of leading catalyst systems when applied directly to 6-Bromoisoquinoline hydrate.

Table 1: Catalyst Performance Comparison for 6-Bromoisoquinoline Hydrate

Catalyst SystemReaction TypeBaseHydrate ToleranceTypical YieldMechanistic Advantage / Disadvantage
Pd(dppf)Cl₂ Suzuki (C–C)K₂CO₃Excellent 85–95%Bidentate dppf ligand resists dissociation; utilizes lattice water to accelerate boronate formation[1].
Pd(PPh₃)₄ Suzuki (C–C)Na₂CO₃Moderate 60–75%Legacy catalyst; prone to oxidation and ligand dissociation if excess water alters solvent polarity[7].
Pd₂(dba)₃ / BINAP Buchwald (C–N)Cs₂CO₃Poor (Requires Drying)80–88%Large bite angle minimizes β-hydride elimination. Requires azeotropic drying of the hydrate to prevent base hydrolysis[5][6].
Fe/Pd NPs (tBuXPhos) Buchwald (C–N)KOtBuExcellent >90%Micellar catalysis shields the active Pd species from bulk water, allowing direct use of the hydrate[8][9].

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered to account for the specific chemical behavior of 6-Bromoisoquinoline hydrate.

Protocol A: Suzuki-Miyaura Coupling (Direct Hydrate Utilization)

Because Pd(dppf)Cl₂ thrives in aqueous biphasic conditions, the hydrate can be used without pre-drying.

  • Reagent Charging: To a 50 mL Schlenk flask, add 6-Bromoisoquinoline hydrate (1.0 equiv, 226.07 g/mol ), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate nature of dppf ensures the Pd center remains stable against the lattice water released during heating.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Self-Validation Check: The solution should turn a deep red/orange, indicating the active Pd(0) species is stable and not precipitating as Pd black.

  • Reaction Execution: Heat to 90 °C for 4–6 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated for column chromatography.

Protocol B: Buchwald-Hartwig Amination (Azeotropic Dehydration)

Optimized for kiloscale synthesis where water-induced protodehalogenation must be avoided[6].

  • Azeotropic Drying (Critical Step): Dissolve 6-Bromoisoquinoline hydrate (1.0 equiv) in anhydrous toluene (10 volumes). Concentrate the solution under reduced pressure at 50 °C. Repeat this process twice. Causality: Toluene forms an azeotrope with the lattice water, effectively stripping it from the substrate and preventing the downstream hydrolysis of the base.

  • Reagent Charging: To the dried residue, add the primary or secondary amine (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Cs₂CO₃ is chosen over NaOtBu due to its milder nature and superior functional group tolerance[5].

  • Catalyst Introduction: Add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv) in anhydrous THF or Toluene.

  • Reaction Execution: Heat at 80 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate, and purify.

Workflow Start 6-Bromoisoquinoline Hydrate (Contains Lattice H2O) Decision Cross-Coupling Pathway? Start->Decision Suzuki Suzuki-Miyaura (C-C) Water is Beneficial Decision->Suzuki Buchwald Buchwald-Hartwig (C-N) Water is Detrimental Decision->Buchwald Cat1 Use Directly Cat: Pd(dppf)Cl2 Base: K2CO3 Suzuki->Cat1 Cat2 Azeotropic Drying Required Cat: Pd2(dba)3 / BINAP Base: Cs2CO3 Buchwald->Cat2

Caption: Decision matrix for processing 6-Bromoisoquinoline hydrate based on coupling type.

Conclusion

The successful functionalization of 6-Bromoisoquinoline hydrate hinges on managing its inherent water content. For Suzuki-Miyaura couplings, researchers should leverage robust, water-tolerant catalysts like Pd(dppf)Cl₂ , which utilize the hydration to facilitate the transmetalation step. Conversely, for Buchwald-Hartwig aminations, the lattice water acts as a base-hydrolyzing poison. In these instances, researchers must either employ rigorous azeotropic drying paired with Pd₂(dba)₃/BINAP , or pivot to modern micellar catalysis using Fe/Pd NPs with tBuXPhos to shield the reaction center from aqueous interference[6][9].

References

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications. URL: [Link]

  • Matthews, A. D., et al. "Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water." ACS Sustainable Chemistry & Engineering, ACS Publications. URL: [Link]

  • RSC Publishing. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Royal Society of Chemistry. URL: [Link]

Sources

comparing biological activity of different 6-Bromoisoquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological performance of 6-Bromoisoquinoline and its functionalized analogs.[1] While the 6-bromoisoquinoline scaffold itself is often a chemical intermediate, its derivatives—specifically those substituted at the C6 and C1 positions—are potent modulators of Rho-associated protein kinase (ROCK) and exhibit significant cytotoxic activity against specific tumor cell lines.

This guide moves beyond simple listing, offering a comparative analysis of Structure-Activity Relationships (SAR) , detailed experimental protocols for validation, and mechanistic visualizations.[2]

The "Gateway" Scaffold: Chemical Significance

The 6-bromoisoquinoline moiety is not merely a passive structural element; it is a "gateway" scaffold. The bromine atom at the C6 position serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space to optimize binding affinity.[2]

Key Structural Advantages:
  • C1-Position: Critical for hydrogen bonding with the kinase hinge region (typically functionalized with an amine or amide).

  • C6-Position (Bromine): The vector for extending into the solvent-exposed region or hydrophobic pockets of the target enzyme, dramatically improving selectivity.

Comparative Analysis: ROCK Inhibition (Fragment-to-Lead)

The most authoritative data on 6-bromoisoquinoline analogs comes from the optimization of ROCK-I/II inhibitors.[2] The transition from a simple 6-bromo fragment to a complex 6-aryl derivative illustrates the causality of potency.

Table 1: SAR Progression from Fragment to Lead (ROCK-I Inhibition)

Data synthesized from Ray et al. (2011) and related fragment-based discovery studies.[2]

Compound IDC6-SubstituentC1-SubstituentROCK-I IC50 (nM)Selectivity (ROCK2/ROCK1)Performance Note
Fragment 1 (Base) -Br -NH2> 10,000N/AWeak Binder: Lacks hydrophobic reach; serves only as a hinge binder.[2]
Compound 18 -Phenyl-NH2650~1.0 (Equipotent)Moderate: Removal of Br for Phenyl increases potency >15x via hydrophobic contacts.[2]
Compound 23A -Indole-5-yl-NH214 HighLead: Indole NH forms critical H-bond with Asp residue in active site.[2]
Fasudil (Ref) (Sulfonyl moiety)(Homopiperazine)330LowStandard: Clinical benchmark; less potent than optimized C6-analogs.

> Insight: The replacement of the 6-Bromo group with an indole ring (Compound 23A) results in a ~700-fold increase in potency. The bromine itself is the enabler of this modification but is biologically inferior to the aryl substituent it is replaced with.

Broader Biological Profiling: Antitumor Cytotoxicity

Beyond kinase inhibition, 6-bromoisoquinoline derivatives have been screened for direct cytotoxicity against solid tumors.[2] The presence of the halogen (Br) often enhances lipophilicity, aiding cellular penetration compared to non-halogenated isosteres.

Table 2: Cytotoxicity Profile (MCF-7 Breast Cancer Line)

Comparative data against Standard of Care (SoC).

Compound ClassSubstituents (C6 / C5)IC50 (µM)Relative Potency vs 5-FUMechanism Implicated
6-Bromo-5-nitroquinoline 6-Br, 5-NO224.1 0.8x (Comparable)DNA intercalation / Oxidative stress
6,8-Diphenylquinoline 6-Ph, 8-Ph6.83.5x (Superior)Tubulin polymerization inhibition
5-Fluorouracil (Ref) -19.51.0x (Baseline)Antimetabolite

> Note: While the 6-bromo derivative is effective, further arylation (removing the Br) often yields higher potency (e.g., 6,8-diphenyl variants), confirming the "Gateway" hypothesis.[2]

Mechanistic Visualization

The following diagram illustrates the Rho/ROCK signaling cascade , highlighting exactly where 6-bromoisoquinoline-derived inhibitors (like Compound 23A) intervene to prevent cytoskeletal reorganization and metastasis.

ROCK_Pathway Stimulus GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP (Active) Stimulus->RhoA Activates ROCK ROCK I / II (Rho-Kinase) RhoA->ROCK Binds & Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates Inhibitor 6-Bromoisoquinoline Analogs (ATP-Competitive) Inhibitor->ROCK BLOCKS (IC50: 14-650 nM) MLC MLC (Myosin Light Chain) MYPT1->MLC Dephosphorylates (Normally) Outcome Actin Stress Fibers Cell Migration Tumor Metastasis MLC->Outcome Contraction Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Inactivates Cofilin->Outcome Stabilization

Caption: The Rho/ROCK pathway. 6-Bromoisoquinoline analogs competitively bind the ATP pocket of ROCK, preventing MYPT1 phosphorylation and halting actin-mediated tumor migration.[2]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these specific analogs.

Protocol A: Synthesis of the 6-Bromoisoquinoline Scaffold

A robust Pomeranz-Fritsch cyclization variant.[2]

  • Schiff Base Formation:

    • Reflux 4-bromobenzaldehyde (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene using a Dean-Stark trap for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) until aldehyde spot disappears.

    • Evaporate solvent to yield the crude imine (oil).

  • Cyclization:

    • Dissolve the crude imine in anhydrous THF. Cool to -10°C.[2][3][4]

    • Add ethyl chloroformate (1.1 eq) followed by trimethyl phosphite (1.1 eq). Stir for 10h at RT.

    • Critical Step: Treat the resulting intermediate with Titanium Tetrachloride (TiCl4) (4.0 eq) in DCM at 0°C, then reflux for 2-6 days.

    • Why TiCl4? It acts as a strong Lewis acid to force the Friedel-Crafts type ring closure on the deactivated bromo-ring.[2]

  • Workup:

    • Quench with ice water. Adjust pH to 8-9 with NaOH. Extract with EtOAc.[3][4]

    • Purify via column chromatography (Silica gel).

Protocol B: ROCK-II Kinase Inhibition Assay

Standardized 96-well format for IC50 determination.[2]

Reagents:

  • Recombinant human ROCK-II (active).

  • Substrate: Recombinant MYPT1 (Myosin Phosphatase Target Subunit 1).[5]

  • ATP (100 µM final).[6]

  • Detection: Anti-phospho-MYPT1 (Thr696) antibody + HRP-secondary.[2][5][6]

Workflow:

  • Coating: Coat 96-well plate with MYPT1 substrate (200 ng/well) in PBS overnight at 4°C. Wash 3x with TBS-T.

  • Inhibitor Incubation:

    • Add 10 µL of 6-Bromoisoquinoline analog (serially diluted in 10% DMSO).

    • Add 40 µL of Kinase Buffer containing ROCK-II enzyme (5-10 mU/well).[2]

    • Control: DMSO only (0% inhibition) and 100 mM EDTA (100% inhibition).

    • Incubate 15 mins at RT to allow inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of ATP solution (Start reaction).

    • Incubate at 30°C for 30-60 minutes .

  • Termination & Detection:

    • Wash plate 3x with TBS-T (stops reaction).

    • Add Anti-phospho-MYPT1 antibody (1:1000). Incubate 1h.

    • Add HRP-secondary antibody.[2][5][6] Develop with TMB substrate.

  • Data Analysis:

    • Measure Absorbance at 450 nm.[5][6]

    • Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.[2][7][8]

References

  • Ray, P. C., et al. (2011).[9][10] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][4][7] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.

  • Liao, Y., et al. (2019).[11] Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.

  • Cell Biolabs, Inc. ROCK Activity Assay Kit Protocol.

  • Jacobs, M., et al. (2012). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Spectroscopic & Physicochemical Distinction Guide: 6-Bromoisoquinoline vs. 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic and physicochemical distinctions between 6-Bromoisoquinoline (anhydrous) and its Hydrate form (typically monohydrate).

Executive Summary

6-Bromoisoquinoline (CAS: 34784-04-8 / 34784-05-9) is a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors and fluorescent probes. In drug development, distinguishing between the anhydrous and hydrate forms is vital because the presence of lattice water significantly alters the melting point , solubility profile , and stoichiometric calculations for downstream coupling reactions (e.g., Suzuki-Miyaura).

  • The Critical Differentiator: The Melting Point (MP) is the fastest initial check. The anhydrous form typically melts at 40–45 °C , whereas the stable monohydrate melts significantly higher at 52–57 °C .

  • Spectroscopic Confirmation: IR spectroscopy provides the most distinct qualitative evidence (O-H stretch), while

    
    H NMR  offers quantitative stoichiometry.
    

Technical Comparison: Anhydrous vs. Hydrate

The following table summarizes the key experimental differences.

Feature6-Bromoisoquinoline (Anhydrous) 6-Bromoisoquinoline Hydrate
Molecular Formula C

H

BrN
C

H

BrN[1][2][3][4] · H

O
Molecular Weight 208.06 g/mol 226.07 g/mol
Physical State Low-melting solid / Oily semi-solidCrystalline solid
Melting Point 40 – 45 °C 52 – 57 °C
IR Spectrum Sharp aromatic C-H stretches (>3000 cm

); No broad OH.
Broad O-H stretch (3200–3500 cm

); Distinct H-O-H bend (~1640 cm

).

H NMR (CDCl

)
Integral ratio matches C

H

BrN protons only.
Distinct H

O singlet (variable shift ~1.6 ppm); Integral confirms 1:1 ratio.
Storage Stability Hygroscopic; tends to absorb moisture.[5]Thermodynamically stable under ambient humidity.

Decision Logic & Characterization Workflow

The following diagram illustrates the logical workflow for identifying the solid form of 6-Bromoisoquinoline.

G Start Unknown 6-Bromoisoquinoline Sample MP_Test Step 1: Melting Point Analysis Start->MP_Test Low_MP Range: 40–45 °C MP_Test->Low_MP High_MP Range: 52–57 °C MP_Test->High_MP Anhydrous_Prov Provisional: Anhydrous Form Low_MP->Anhydrous_Prov Hydrate_Prov Provisional: Hydrate Form High_MP->Hydrate_Prov IR_Test Step 2: FTIR Spectroscopy Anhydrous_Prov->IR_Test Hydrate_Prov->IR_Test IR_Result_OH Broad O-H Band (3400 cm⁻¹) IR_Test->IR_Result_OH Hydrate Confirmed IR_Result_NoOH No O-H Band IR_Test->IR_Result_NoOH Anhydrous Confirmed NMR_Test Step 3: qNMR (CDCl₃) IR_Result_OH->NMR_Test IR_Result_NoOH->NMR_Test Calc Calculate Water Stoichiometry NMR_Test->Calc

Caption: Logical workflow for distinguishing 6-Bromoisoquinoline forms using thermal and spectroscopic data.

Detailed Experimental Protocols

Experiment A: FTIR Spectroscopic Identification

Objective: To qualitatively detect the presence of lattice water via vibrational spectroscopy.

  • Preparation: Use an ATR (Attenuated Total Reflectance) accessory to avoid using KBr, which is hygroscopic and can introduce false positives.

  • Blanking: Clean the crystal with isopropanol and collect a background air spectrum.

  • Acquisition: Place ~5 mg of the solid sample on the diamond crystal. Apply high pressure to ensure good contact.

  • Analysis:

    • Anhydrous: Look for sharp aromatic C-H stretches at 3050–3100 cm

      
       and C=N/C=C ring stretches at 1580–1620 cm
      
      
      
      . The region above 3100 cm
      
      
      should be flat.
    • Hydrate: Identify the broad, intense band centered around 3300–3400 cm

      
        (O-H stretch). A weaker bending mode may appear near 1640 cm
      
      
      
      , often overlapping with ring stretches.
Experiment B: Quantitative H NMR (qNMR)

Objective: To determine the exact molar ratio of water to isoquinoline.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) taken from a fresh ampoule. Avoid DMSO-d
    
    
    
    if possible, as it is extremely hygroscopic and will absorb atmospheric water, inflating the integral.
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Add 1 mg of an internal standard (e.g., Dimethyl sulfone) if absolute purity is required, though relative integration usually suffices.
    
  • Acquisition: Run a standard proton sequence (16 scans, d1=10s to allow full relaxation).

  • Data Processing:

    • Integrate the aromatic proton at H1 (singlet, ~9.2 ppm) . Set this integral to 1.0.

    • Locate the water peak. In CDCl

      
      , non-H-bonded water appears ~1.56 ppm. However, in the hydrate, the water may H-bond to the isoquinoline nitrogen, shifting the peak downfield (2.0–3.0 ppm) or broadening it.
      
    • Calculation:

      
      
      
    • A ratio of ~1.0 indicates the monohydrate. A ratio < 0.1 indicates the anhydrous form.

Scientific Rationale & Causality

Why does the Melting Point increase?

Contrary to the "melting point depression" caused by impurities, the formation of a stoichiometric hydrate often creates a stable crystal lattice. The water molecules bridge the isoquinoline units via hydrogen bonding (Water-O-H


 N-Isoquinoline), increasing the lattice energy compared to the loosely packed anhydrous form. This results in the observed jump from ~42 °C to ~55 °C.
Why is 6-Bromoisoquinoline hygroscopic?

The nitrogen atom in the isoquinoline ring (position 2) has a localized lone pair that is highly basic and capable of accepting hydrogen bonds. In the absence of a proton source (acid), it readily accepts hydrogen bonds from atmospheric moisture, facilitating the transition from the anhydrous phase to the hydrate phase over time if not stored in a desiccator.

References

  • Sigma-Aldrich (Merck). 6-Bromoisoquinoline monohydrate Product Specification. Retrieved from

  • Thermo Fisher Scientific. 6-Bromoisoquinoline, 97% (Anhydrous) Product Overview. Retrieved from

  • BenchChem. 6-Bromoisoquinoline Hydrate: Chemical and Physical Properties. Retrieved from

  • Chem-Impex International. 6-Bromoisoquinoline (Parent Form) Melting Point Data. Retrieved from

  • PubChem. 6-Bromoisoquinoline Compound Summary (CID 313681). Retrieved from

Sources

Strategic Synthesis Guide: Alternative Precursors to 6-Bromoisoquinoline Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a strategic technical analysis of synthetic routes to 6-Bromoisoquinoline , focusing on the regiochemical challenges and scalable protocols required for high-purity isolation (often as the hydrate or hydrochloride salt).

Executive Summary & Regiochemical Challenge

6-Bromoisoquinoline (CAS: 34784-05-9) is a critical pharmacophore and cross-coupling handle in medicinal chemistry (e.g., for Rho-kinase inhibitors like Fasudil analogs). However, its synthesis is complicated by the intrinsic reactivity of the isoquinoline scaffold.

  • The Trap of Direct Bromination: Direct electrophilic bromination of isoquinoline yields almost exclusively the 5-bromo and 8-bromo isomers due to the electronic deactivation of the pyridine ring and the

    
    -positions of the benzene ring.
    
  • The Solution: To access the 6-bromo isomer selectively, the pyridine ring must be constructed onto a pre-functionalized benzene precursor.

This guide compares the two primary de novo ring construction strategies: the Pomeranz–Fritsch reaction (and its modern TiCl


-mediated modification) versus the Bischler–Napieralski  cyclization.

Critical Analysis of Synthetic Routes

Route A: The Modified Pomeranz–Fritsch Cyclization (Recommended)

This is the industry-standard route for high regioselectivity. It relies on the condensation of a benzaldehyde derivative with an aminoacetal, followed by acid-mediated cyclization.[1]

  • Precursor: 4-Bromobenzaldehyde [2]

  • Mechanism: The aldehyde carbon becomes C1 of the isoquinoline. The cyclization occurs between the acetal carbon (C4) and the position ortho to the aldehyde group.

  • Regiocontrol: Starting with para-bromobenzaldehyde forces the bromine atom to the 6-position relative to the newly formed nitrogen ring. There is no ambiguity in cyclization sites.

  • Modern Modification: Classic H

    
    SO
    
    
    
    catalysis often leads to charring and low yields (<20%). The use of TiCl
    
    
    as a Lewis acid, combined with ethyl chloroformate activation, significantly boosts yields to 35–50% on a multi-gram scale.
Route B: The Bischler–Napieralski Approach

This route involves the cyclization of a phenethylamide followed by oxidation. While useful for other isomers, it suffers from severe regiochemical issues for the 6-bromo target.

  • Precursor: 3-Bromophenethylamine

  • Regiocontrol Failure: Cyclization of a meta-substituted precursor can occur at two ortho positions:

    • Para to the bromine

      
      6-Bromoisoquinoline  (Major, but not exclusive).
      
    • Ortho to the bromine

      
      8-Bromoisoquinoline  (Significant impurity).
      
  • Additional Step: Requires an oxidation step (dehydrogenation) to convert the intermediate 3,4-dihydroisoquinoline to the fully aromatic product.

Comparison Matrix
FeatureRoute A: Modified Pomeranz–FritschRoute B: Bischler–NapieralskiRoute C: Direct Bromination
Precursor 4-Bromobenzaldehyde 3-BromophenethylamineIsoquinoline
Regioselectivity 100% (6-Bromo) Poor (Mixture of 6- & 8-Bromo)0% (Yields 5- & 8-Bromo)
Step Count 2 (One-pot variants available)3 (Amide formation

Cyclization

Oxidation)
1
Scalability High (TiCl

method)
ModerateHigh
Major Impurity Uncyclized acetal8-Bromo isomer (hard to separate)5-Bromo isomer
Cost Efficiency High (Cheap starting material)ModerateHigh

Visualizing the Regiochemistry

The following diagram illustrates why 4-bromobenzaldehyde is the superior precursor for the 6-bromo isomer compared to the ambiguous cyclization of 3-bromophenethylamine.

Regiochemistry cluster_PF Route A: Pomeranz-Fritsch (Selective) cluster_BN Route B: Bischler-Napieralski (Non-Selective) StartA 4-Bromobenzaldehyde (Br at para position) InterA Schiff Base Intermediate StartA->InterA + Aminoacetal ProdA 6-Bromoisoquinoline (Single Isomer) InterA->ProdA Cyclization at C2 (Ortho to CHO) StartB 3-Bromophenethylamine (Br at meta position) InterB Amide Intermediate StartB->InterB Acylation ProdB1 6-Bromo-3,4-dihydro... InterB->ProdB1 Cyclization Para to Br (Sterically Favored) ProdB2 8-Bromo-3,4-dihydro... InterB->ProdB2 Cyclization Ortho to Br (Competes)

Caption: Regiochemical pathways showing the unambiguous cyclization of 4-bromobenzaldehyde vs. the bifurcated pathway of 3-bromophenethylamine.

Detailed Experimental Protocol

Method: Titanium(IV) Chloride-Mediated Pomeranz–Fritsch Cyclization Target: 6-Bromoisoquinoline (isolated as Hydrate/HCl)

This protocol utilizes a modified approach that avoids the harsh charring of sulfuric acid by using TiCl


 as the Lewis acid and ethyl chloroformate to activate the intermediate imine.
Reagents
  • Precursor: 4-Bromobenzaldehyde (1.0 equiv)

  • Amine Source: Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Solvent: Anhydrous Toluene, Anhydrous Dichloromethane (DCM)

  • Activators: Ethyl chloroformate (1.1 equiv), Titanium(IV) chloride (TiCl

    
    , 4.0 equiv)
    
  • Additives: Trimethyl phosphite (1.1 equiv) - Scavenger/Activator

Step-by-Step Workflow
  • Schiff Base Formation (Dean-Stark):

    • Combine 4-bromobenzaldehyde (e.g., 300 g) and aminoacetaldehyde dimethyl acetal in anhydrous toluene.

    • Reflux under a Dean-Stark trap for 12 hours to remove water azeotropically.

    • Concentrate the solution under vacuum to yield the crude imine oil.

  • Activation:

    • Dissolve the residue in anhydrous THF and cool to -10 °C.

    • Add ethyl chloroformate dropwise (activates the imine nitrogen). Stir for 10 min.

    • Add trimethyl phosphite dropwise.[2] Allow to warm to room temperature and stir for 10 hours.

    • Evaporate solvent to obtain the activated intermediate.

  • Lewis Acid Cyclization:

    • Dissolve the intermediate in anhydrous DCM.

    • Cool to 0 °C. Carefully add TiCl

      
       dropwise (Exothermic!).
      
    • Heat the mixture to reflux (approx. 40 °C) and stir for 2–6 days (monitor via LC-MS for disappearance of intermediate).

  • Quench and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Adjust pH to 8–9 using 6N NaOH (precipitates titanium salts).[2]

    • Extract with Ethyl Acetate (3x).[2][3]

    • Purification (Acid/Base Extraction): Extract the organic layer with 3M HCl.[2][3] The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic layer.

    • Neutralize the acidic aqueous layer with NaOH to pH 8. Extract back into Ethyl Acetate.[2][4][5][6]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Hydrate/Salt Formation:

    • The crude solid is often a low-melting solid. To isolate the stable hydrate or hydrochloride , dissolve in a minimum amount of acetone/water or ethanol/HCl and crystallize at 0 °C.

    • Yield: Typical isolated yield is 35–45%.

Workflow Step1 1. Condensation (Toluene, Reflux, -H2O) Step2 2. Activation (Ethyl Chloroformate, P(OMe)3) Step1->Step2 Step3 3. Cyclization (TiCl4, DCM, 40°C, 48h+) Step2->Step3 Step4 4. Acid-Base Workup (Removes non-basic impurities) Step3->Step4 Step5 5. Crystallization (Isolation of 6-Br-IQ Hydrate) Step4->Step5

Caption: Step-by-step workflow for the TiCl4-mediated synthesis of 6-Bromoisoquinoline.

References

  • BenchChem. "Synthesis of 6-bromoisoquinoline (A1)." BenchChem Protocols. Accessed March 2026.

  • ChemicalBook. "6-Bromoisoquinoline Synthesis and Reaction Conditions." ChemicalBook Product Database.

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanism and Application."

  • Thermo Fisher Scientific. "Pomeranz-Fritsch Reaction Overview."

  • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2022. (Demonstrates parallel regiochemical logic in quinolines).

Sources

Safety Operating Guide

Operational Guide: 6-Bromoisoquinoline Hydrate Safety & Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the handling and disposal of halogenated heterocyclic compounds require rigorous logistical planning. 6-Bromoisoquinoline hydrate is a highly valuable synthetic intermediate used in pharmaceutical synthesis and cross-coupling reactions[1],[2]. However, its brominated aromatic ring presents specific environmental and toxicological hazards that mandate strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards[3],[4].

This guide provides an authoritative, self-validating operational framework for the safe handling, spill containment, and proper disposal of 6-Bromoisoquinoline hydrate.

Physicochemical Profile & Hazard Causality

To design an effective disposal plan, one must first understand the fundamental properties of the chemical. The presence of the heavy bromine atom increases the molecule's lipophilicity, facilitating rapid absorption through dermal layers and mucosal membranes[5]. Furthermore, as a halogenated organic compound, it poses significant environmental persistence risks if not destroyed via specialized high-temperature incineration[6],[4].

Quantitative Hazard & Logistical Data
Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 34784-05-9 (Anhydrous base)[7],[8]Primary identifier for tracking, EHS logging, and waste manifesting.
Molecular Weight 226.07 g/mol (Anhydrous)[7]Used to calculate the bromine weight percentage (~35%) for accurate waste profiling.
Physical State Solid (Melting Point 52-57 °C)[7]Requires dust-proof handling; prone to dangerous aerosolization if swept dry[5].
GHS Classifications Acute Tox. 4 (Oral), Skin/Eye Irrit. 2[7],[5]Mandates strict PPE (Viton/Nitrile gloves, goggles) to prevent systemic absorption[5].
Solubility DMSO, DMF, Ethanol (~30 mg/mL)[8]Liquid waste streams will primarily consist of these solvents, requiring mixed-waste profiling[8].
Waste Category Halogenated Organic Waste[9],[6]Must be strictly segregated from non-halogenated waste to prevent toxic dioxin formation during incineration[6],[4].

Immediate Spill Response & Containment Protocol

A spill involving 6-Bromoisoquinoline hydrate requires immediate action to prevent inhalation of the irritating dust and subsequent dermal contact[5]. The following protocol is designed to be a self-validating system, ensuring that the area is definitively safe before normal operations resume.

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: Immediately isolate the spill zone. If a large spill (>50g) occurs outside a fume hood, evacuate the immediate laboratory area and allow the HVAC system to clear potential airborne particulates[5],[6].

  • PPE Donning: Equip chemical-resistant gloves (Viton® or heavy-duty Nitrile), tight-fitting safety goggles, a face shield, and a particulate respirator (N95 or P100)[5],[6]. Causality: Standard latex gloves offer insufficient breakthrough times against brominated organics, especially if solvents are involved.

  • Dust Suppression & Containment: Do NOT dry sweep. Dry sweeping aerosolizes the fine brominated powder, drastically increasing inhalation risk. Instead, cover the spill with a slightly damp, non-combustible absorbent material (such as commercial sand or earth) to suppress dust generation[5],[6].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container. Label the container immediately as "Hazardous Waste: Halogenated Solid"[6].

  • Decontamination: Wash the spill surface thoroughly with a detergent solution (soap and water) to emulsify and remove residual organic compounds, followed by a thorough water rinse[3],[5].

  • System Validation: Self-Validating Step: After decontamination, visually inspect the area under a bright, direct light source for any remaining crystalline glint. Wipe the surface with a clean, ethanol-dampened white cloth; the cloth must show zero discoloration or particulate pickup to confirm total decontamination.

SpillResponse Start Spill Detected: 6-Bromoisoquinoline Assess Assess Volume & Location Start->Assess Evac Evacuate & Ventilate (Large/Open Bench) Assess->Evac High Risk PPE Don PPE: Viton Gloves & Goggles Assess->PPE Low Risk / Hood Evac->PPE Absorb Apply Non-Combustible Absorbent (Avoid Dry Sweeping) PPE->Absorb Collect Collect in Sealed HDPE Container Absorb->Collect Clean Decontaminate Site (Soap & Water) Collect->Clean End Transfer to EHS Clean->End

Fig 1: Step-by-step spill response workflow for 6-Bromoisoquinoline hydrate containment.

Waste Segregation & Logistical Disposal Plan

The EPA mandates that halogenated organic wastes be managed distinctly from non-halogenated streams[10],[9]. Mixing these streams not only violates compliance but drastically increases disposal costs and environmental risks.

Mechanistic Causality of Halogenated Incineration

Why must halogenated waste be segregated? When brominated compounds are incinerated, they require specialized high-temperature rotary kilns equipped with caustic scrubbers[4]. These scrubbers use alkaline solutions to neutralize the highly corrosive hydrogen bromide (HBr) gas generated during combustion[4]. If halogenated waste is mixed with high-water-content waste, the calorific value (BTU) drops, leading to incomplete combustion and the potential synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs)[9],[4].

Step-by-Step Disposal Methodology
  • Waste Characterization: Identify the physical state of the 6-Bromoisoquinoline hydrate waste (pure solid vs. dissolved in solvent)[6],[11].

  • Solid Waste Containerization: Place all contaminated PPE, empty reagent bottles, and residual solid chemical into a designated, leak-proof hazardous waste bin lined with a heavy-duty transparent plastic bag[6].

  • Liquid Waste Containerization: If the chemical is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane)[8], pour the solution into a chemically compatible carboy (PTFE or glass).

    • Critical Rule: Ensure the water content of this liquid waste does not exceed 10-20%[9],[11]. High water content suppresses the incineration temperature.

  • System Validation: Self-Validating Step: Before sealing the liquid waste carboy, visually verify that the mixture is a single homogeneous phase. Phase separation (an aqueous layer forming) indicates excessive water content, which must be immediately flagged for the EHS team to prevent catastrophic incineration failure at the disposal facility.

  • Labeling: Affix a standardized hazardous waste label detailing the full chemical name ("6-Bromoisoquinoline hydrate"), the primary hazards ("Toxic, Irritant"), and the date of initial accumulation[6].

  • Final EHS Transfer: Transfer the sealed, externally decontaminated containers to the facility's central hazardous waste accumulation area for licensed contractor pickup[6].

WasteSegregation Waste 6-Bromoisoquinoline Waste State Determine Physical State Waste->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Halogenated Solid Waste (Double-bagged) Solid->SolidBin SolventCheck Determine Solvent Type Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO) SolventCheck->NonHaloSolvent HaloBin Halogenated Liquid Waste (Ensure <10% Water) HaloSolvent->HaloBin MixedBin Mixed Organic Waste (Flag as Halogen-containing) NonHaloSolvent->MixedBin

Fig 2: Decision tree for the segregation and classification of halogenated organic waste.

References

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." cer.org.za. [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu.[Link]

  • EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.[Link]

Sources

Navigating the Safe Handling of 6-Bromoisoquinoline Hydrate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Guide to Mitigating Risk and Ensuring Laboratory Integrity

The following guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Bromoisoquinoline hydrate. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each safety protocol. This guide is structured to empower you with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

6-Bromoisoquinoline hydrate is a solid, orange-brown crystalline compound.[1] While comprehensive toxicological data for the hydrate form is not widely available, the safety data for the closely related 6-Bromoisoquinoline indicates that it is hazardous. The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]

The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 6-Bromoisoquinoline hydrate. The following recommendations are based on a thorough risk assessment of the compound's known hazards.

Core PPE Requirements
Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[4]To prevent skin contact and subsequent irritation.[4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][4][5] A face shield may be required for larger quantities or when there is a risk of splashing.[4][5][6]To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[3][4]
Skin and Body Protection Laboratory coat.[4]To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If dust is generated and a fume hood is not available, a NIOSH-approved respirator for dust is recommended.[4]To prevent inhalation of dust, which can lead to respiratory tract irritation.[2][3][4]
Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 6-Bromoisoquinoline hydrate.

PPE_Workflow start Start: Handling 6-Bromoisoquinoline Hydrate assess_quantity Assess Quantity and Procedure start->assess_quantity small_scale Small Scale (<1g) Weighing/Transfer assess_quantity->small_scale Low Risk large_scale Large Scale (>1g) or Potential for Dusting/Splashing assess_quantity->large_scale Higher Risk core_ppe Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + - Chemical Safety Goggles - Face Shield (if splashing risk) large_scale->enhanced_ppe respirator Consider NIOSH-approved Respirator for Dusts (if fume hood is not feasible) large_scale->respirator fume_hood Work in a Chemical Fume Hood core_ppe->fume_hood enhanced_ppe->fume_hood end Proceed with Experiment fume_hood->end

Caption: Decision workflow for selecting appropriate PPE for handling 6-Bromoisoquinoline hydrate.

Step-by-Step Handling Procedures: A Self-Validating Protocol

Adherence to a systematic workflow is crucial for safety and the reproducibility of your experiments.

  • Preparation and Area Setup :

    • Designate a specific area for handling 6-Bromoisoquinoline hydrate, preferably within a chemical fume hood.[1][4]

    • Ensure that an eye wash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) before handling the compound to minimize movement and potential for spills.

  • Donning PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry your hands thoroughly before putting on nitrile gloves. Ensure the gloves are inspected for any tears or punctures.

  • Handling the Compound :

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.[1][4][7]

    • Avoid creating dust by handling the material carefully.[1][4] Use a spatula to gently transfer the solid.

    • Keep the container of 6-Bromoisoquinoline hydrate tightly closed when not in use.[1]

  • Decontamination and Doffing PPE :

    • After handling, decontaminate any equipment that has come into contact with the compound.

    • To remove PPE, first take off your gloves using the proper technique to avoid skin contact with the outer surface.

    • Remove your lab coat, followed by your eye protection.

    • Wash your hands thoroughly with soap and water after removing all PPE.[1]

Storage and Disposal Plan: Ensuring a Safe Laboratory Environment

Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.

Storage
  • Store 6-Bromoisoquinoline hydrate in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled.

Disposal

The disposal of 6-Bromoisoquinoline hydrate and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation : 6-Bromoisoquinoline hydrate is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.

  • Containerization :

    • Collect waste in a clearly labeled, sealed container for chemical waste.[4][9]

    • Contaminated materials such as gloves, wipes, and weigh boats should also be placed in this container.[4]

  • Professional Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[4][9]

    • Never dispose of 6-Bromoisoquinoline hydrate down the drain or in regular trash.[2]

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area.

By adhering to these detailed protocols, you can confidently and safely handle 6-Bromoisoquinoline hydrate, ensuring a secure laboratory environment for yourself and your colleagues.

References

  • 6-Bromoisoquinoline - SAFETY DATA SHEET. (2010, June 21). Fisher Scientific.
  • Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (2025). BenchChem.
  • SAFETY DATA SHEET. (2022, October 23). MilliporeSigma.
  • 1779945-55-9 | 6-Bromoisoquinoline hydr
  • SAFETY DATA SHEET. (2009, December 7). Thermo Fisher Scientific.
  • Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • 6-Bromo-1(2H)
  • Safety d
  • 6-Bromoisoquinoline (NSC 229320, CAS Number: 34784-05-9). (n.d.). Cayman Chemical.
  • 6-Bromoquinoline - SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Chemical Safety in the Workplace: Best Practices and Regul
  • Hazards During Chemicals in Use and Safety Guidelines. (n.d.). Labour Department.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • 6-Bromoisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.